L-(-)-Fucose
Description
Properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-KCDKBNATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883845 | |
| Record name | L-(-)-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2438-80-4 | |
| Record name | Fucose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Fucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fucose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15236 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Galactose, 6-deoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-(-)-Fucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-deoxy-L-β-galactose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Elfucose | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28RYY2IV3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Pivotal Role of L-Fucose in Orchestrating Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-fucose, a deoxyhexose sugar, plays a critical and multifaceted role in cellular communication. Its primary function lies in its incorporation into glycans through a post-translational modification process known as fucosylation. This modification, catalyzed by a family of enzymes called fucosyltransferases, profoundly impacts the structure and function of glycoproteins and glycolipids on the cell surface and in the extracellular matrix. Alterations in fucosylation patterns are increasingly recognized as hallmarks of various physiological and pathological states, including development, immunity, and cancer. This technical guide provides an in-depth exploration of the core functions of L-fucose in key cell signaling pathways, offering quantitative insights and detailed experimental methodologies for researchers in the field.
Introduction: The Significance of Fucosylation in Cellular Signaling
Fucosylation is a widespread post-translational modification that involves the addition of L-fucose to N-linked and O-linked glycans on proteins, as well as to glycolipids.[1][2] This modification is not merely a decorative addition but serves as a crucial regulatory mechanism in a multitude of biological processes.[2] The presence or absence of fucose, as well as the specific linkage by which it is attached, can dramatically alter protein folding, stability, and, most importantly, its interactions with other molecules.[3] Consequently, fucosylation is a key modulator of cell-cell recognition, cell adhesion, and signal transduction.[1]
The cellular machinery for fucosylation relies on two main pathways for the synthesis of the fucose donor, GDP-fucose: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free L-fucose from the extracellular environment or lysosomal degradation of fucosylated glycoconjugates. Thirteen different fucosyltransferases (FUTs) have been identified in humans, each with distinct substrate specificities, orchestrating the precise fucosylation patterns on target molecules.
This guide will delve into the intricate roles of L-fucose in modulating several critical signaling pathways, including the Notch, Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor Receptor (EGFR), and Integrin signaling pathways.
L-Fucose Metabolism and Fucosylation Machinery
The availability of GDP-fucose is a critical determinant of cellular fucosylation levels. The diagram below illustrates the two main pathways for GDP-fucose biosynthesis.
Caption: L-Fucose Metabolism and Protein Fucosylation Workflow.
Modulation of Key Signaling Pathways by L-Fucose
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved system that governs cell fate decisions during development and in adult tissues. The proper functioning of this pathway is critically dependent on the O-fucosylation of Epidermal Growth Factor-like (EGF) repeats in the extracellular domain of the Notch receptor. This modification is catalyzed by Protein O-fucosyltransferase 1 (POFUT1).
The addition of O-fucose to Notch is essential for its productive interaction with its ligands, Delta and Jagged. Furthermore, this initial fucose residue can be elongated by the Fringe family of glycosyltransferases, which adds an N-acetylglucosamine (GlcNAc) to the fucose. This elongation modulates ligand-binding specificity, with Fringe-modified Notch showing enhanced signaling in response to Delta-like ligands and reduced signaling in response to Jagged ligands.
References
L-Fucose Metabolism in Mammalian Cells: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose sugar that plays a critical role in a wide array of biological processes in mammalian cells, including cell-cell recognition, signaling, and immune responses.[1][2] Unlike most other sugars in mammals which exist in the D-enantiomer form, fucose is utilized in its L-enantiomer form.[2] The addition of fucose to glycoproteins and glycolipids, a process known as fucosylation, is a crucial post-translational modification that modulates the function of these molecules.[3][4] Aberrant fucosylation has been implicated in various pathological conditions, most notably in cancer, making the L-fucose metabolic pathway a promising area for diagnostic and therapeutic development. This technical guide provides an in-depth overview of the core aspects of L-fucose metabolism, including its biosynthetic pathways, regulatory mechanisms, and the experimental methodologies used for its investigation.
Core Metabolic Pathways
In mammalian cells, the activated form of L-fucose, guanosine diphosphate L-fucose (GDP-L-fucose), is synthesized through two primary pathways: the de novo pathway and the salvage pathway. GDP-L-fucose then serves as the donor substrate for fucosyltransferases, which catalyze the transfer of fucose to various glycoconjugates within the Golgi apparatus and endoplasmic reticulum.
The De Novo Pathway
The de novo pathway is the primary route for GDP-L-fucose synthesis, accounting for approximately 90% of the total pool. This pathway begins with GDP-D-mannose, which is converted to GDP-L-fucose through a series of enzymatic reactions.
The key steps in the de novo pathway are:
-
Conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose: This reaction is catalyzed by GDP-mannose 4,6-dehydratase (GMD).
-
Conversion of GDP-4-keto-6-deoxymannose to GDP-L-fucose: This step is carried out by GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER), also known as GDP-L-fucose synthase (GFUS).
The activity of the de novo pathway is subject to feedback inhibition by GDP-L-fucose, which acts on the GMD enzyme.
The Salvage Pathway
The salvage pathway provides an alternative route for GDP-L-fucose synthesis, utilizing free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates. This pathway is particularly important for recycling fucose and becomes critical in situations where the de novo pathway is impaired. It is estimated to contribute about 10% of the total GDP-fucose pool under normal conditions.
The key steps in the salvage pathway are:
-
Phosphorylation of L-fucose: Fucokinase (FCSK) phosphorylates L-fucose to form L-fucose-1-phosphate.
-
Conversion to GDP-L-fucose: GDP-L-fucose pyrophosphorylase (FPGT) then converts L-fucose-1-phosphate to GDP-L-fucose.
Key Enzymes in L-Fucose Metabolism
The enzymes involved in the de novo and salvage pathways are critical for maintaining the cellular pool of GDP-L-fucose. Their activity and expression levels are tightly regulated and can be altered in disease states.
| Enzyme | Abbreviation | Pathway | Function |
| GDP-mannose 4,6-dehydratase | GMD | De Novo | Catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose. |
| GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase | GMER/GFUS | De Novo | Converts GDP-4-keto-6-deoxymannose to GDP-L-fucose. |
| Fucokinase | FCSK | Salvage | Phosphorylates L-fucose to L-fucose-1-phosphate. |
| GDP-L-fucose pyrophosphorylase | FPGT | Salvage | Converts L-fucose-1-phosphate to GDP-L-fucose. |
| Fucosyltransferases | FUTs | Fucosylation | Transfer L-fucose from GDP-L-fucose to acceptor glycans. There are 13 known FUTs in mammals. |
| GDP-L-fucose transporter | SLC35C1/C2 | Transport | Transports GDP-L-fucose from the cytosol into the Golgi apparatus and endoplasmic reticulum. |
Experimental Protocols
Investigating L-fucose metabolism requires a variety of experimental techniques to quantify fucosylation levels, assess enzyme activity, and trace metabolic flux.
Metabolic Labeling of Fucosylated Glycans
Metabolic labeling is a powerful technique to visualize and identify fucosylated glycans in living cells and organisms. This method involves introducing a fucose analog bearing a chemical reporter, such as an azide or alkyne group, into cells. The analog is metabolized through the salvage pathway and incorporated into glycoconjugates. The chemical reporter can then be detected through bioorthogonal chemistry, such as copper-catalyzed or copper-free click chemistry, allowing for the visualization and enrichment of fucosylated molecules.
Detailed Protocol for Metabolic Labeling with Fucose Analogs:
-
Cell Culture: Plate mammalian cells in appropriate culture dishes and grow to the desired confluency.
-
Preparation of Fucose Analog Stock Solution: Dissolve the alkyne- or azide-modified fucose analog (e.g., FucAl or FucAz) in a suitable solvent like DMSO to a stock concentration of 10-50 mM.
-
Metabolic Labeling: Add the fucose analog stock solution to the cell culture medium to a final concentration of 25-100 µM. The optimal concentration and incubation time should be determined empirically for each cell type. A typical incubation period is 24-72 hours.
-
Cell Lysis or Fixation:
-
For proteomic analysis, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
For imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
For cell lysates: Add the azide- or alkyne-functionalized detection reagent (e.g., biotin-azide or a fluorescent dye-azide) along with the click chemistry catalyst (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA). Incubate for 1-2 hours at room temperature.
-
For fixed cells: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. Perform the click chemistry reaction as described for lysates.
-
-
Analysis:
-
Proteomics: Enriched biotinylated proteins can be captured using streptavidin beads and subsequently analyzed by mass spectrometry.
-
Imaging: Labeled cells can be visualized by fluorescence microscopy.
-
Quantitative Analysis of Fucosylation
Several methods are available for the quantitative analysis of fucosylation, each with its own advantages and limitations.
-
Lectin-Based Assays: Lectins are proteins that bind specifically to certain carbohydrate structures. Lectins such as Aleuria aurantia lectin (AAL) and Lens culinaris agglutinin (LCA) can be used to detect and quantify fucosylated glycans through techniques like lectin blotting, enzyme-linked lectin assay (ELLA), and lectin microarrays.
-
Mass Spectrometry (MS): MS-based approaches provide detailed structural information and site-specific quantification of fucosylation. Glycoproteins can be analyzed intact or after enzymatic release of glycans or glycopeptides. Multiple reaction monitoring (MRM) can be used for targeted quantification of specific fucosylated glycopeptides.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify fluorescently labeled glycans released from glycoproteins.
Role in Cell Signaling and Regulation
Fucosylation plays a significant role in regulating various signaling pathways that are crucial for cell growth, differentiation, and adhesion. The addition of fucose to cell surface receptors can modulate their ligand-binding affinity, dimerization, and downstream signaling cascades.
Key signaling pathways influenced by fucosylation include:
-
TGF-β Signaling: Core fucosylation of the TGF-β receptor is essential for its proper function and downstream signaling.
-
EGF Signaling: Fucosylation of the epidermal growth factor receptor (EGFR) can enhance its signaling activity.
-
Notch Signaling: O-fucosylation of Notch receptors by POFUT1 is critical for their proper folding and function, thereby regulating cell fate decisions.
-
Integrin-Mediated Adhesion: Fucosylation of integrins can affect cell adhesion and migration.
Alterations in Cancer and Implications for Drug Development
Aberrant fucosylation is a well-established hallmark of cancer and is associated with tumor progression, metastasis, and chemoresistance. Increased levels of fucosylated proteins are often observed in the serum of cancer patients, making them valuable biomarkers for diagnosis and prognosis.
| Type of Fucosylation | Alteration in Cancer | Associated Cancers | Functional Consequences |
| Core Fucosylation (α1,6-fucosylation) | Increased | Liver, Colon, Pancreatic, Lung | Enhanced growth factor signaling (EGF, TGF-β), tumor invasion. |
| α1,2-Fucosylation | Decreased or Increased | Pancreatic, Gastric, Colorectal | Altered cell adhesion and motility. |
| Sialyl Lewis X/A | Increased | Pancreatic, Colon, Lung, Breast | Increased cell adhesion to selectins, promoting metastasis. |
The critical role of fucosylation in cancer biology makes the L-fucose metabolic pathway an attractive target for therapeutic intervention. Strategies being explored include:
-
Inhibition of Fucosyltransferases: Small molecule inhibitors targeting specific FUTs could block the synthesis of cancer-associated fucosylated glycans.
-
Modulation of GDP-L-fucose Levels: Targeting the enzymes of the de novo or salvage pathways could deplete the cellular pool of GDP-L-fucose, thereby inhibiting overall fucosylation.
-
Antibody-Based Therapies: The development of antibodies that specifically recognize and target cancer-associated fucosylated antigens is a promising approach for cancer immunotherapy. Furthermore, reducing the core fucosylation of therapeutic antibodies can enhance their antibody-dependent cellular cytotoxicity (ADCC) activity.
-
Fucose Analogs as Therapeutics: Fucose analogs can be used to modulate fucosylation and have shown potential in inhibiting tumor growth and metastasis.
L-fucose metabolism is a complex and tightly regulated process with profound implications for mammalian cell biology and disease. A thorough understanding of the core metabolic pathways, the enzymes involved, and the regulatory mechanisms is essential for researchers and drug development professionals. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further investigation into this exciting and rapidly evolving field. The continued exploration of L-fucose metabolism holds great promise for the development of novel diagnostics and therapeutics for cancer and other diseases characterized by aberrant fucosylation.
References
- 1. Congenital disorders of glycosylation with defective fucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological function of fucosylation in cancer biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Core of Cellular Communication: An In-depth Technical Guide to L-fucose Biosynthesis de novo and Salvage Pathways
For Researchers, Scientists, and Drug Development Professionals
L-fucose, a deoxyhexose monosaccharide, plays a pivotal role in a vast array of biological processes, including cell adhesion, signaling, and immune responses.[1] Its incorporation into glycoconjugates, a process known as fucosylation, is critical for maintaining cellular homeostasis and is increasingly implicated in various pathological states, from inflammation to cancer.[2] This technical guide provides a comprehensive overview of the two primary routes for the biosynthesis of GDP-L-fucose, the activated sugar nucleotide required for fucosylation: the de novo pathway and the salvage pathway. Understanding the intricacies of these pathways is paramount for developing novel therapeutic strategies that target fucose metabolism.
The De Novo Pathway: The Primary Source of Cellular Fucose
In most mammalian cells, the de novo pathway is the principal source of GDP-L-fucose, contributing to an estimated 90% of the total cellular pool.[3][4] This cytosolic pathway converts GDP-D-mannose into GDP-L-fucose through a two-step enzymatic cascade.
Step 1: Dehydration of GDP-D-mannose
The first committed step is catalyzed by GDP-D-mannose 4,6-dehydratase (GMD). This enzyme converts GDP-D-mannose to the unstable intermediate, GDP-4-keto-6-deoxy-D-mannose.[5]
Step 2: Epimerization and Reduction
The second and final step is carried out by a bifunctional enzyme, GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX protein, also known as TSTA3). This enzyme first epimerizes the intermediate at both the C-3' and C-5' positions and then utilizes NADPH to reduce the keto group at the C-4' position, yielding the final product, GDP-L-fucose.
The Salvage Pathway: An Alternative Route for Fucose Utilization
The salvage pathway provides a crucial alternative mechanism for the synthesis of GDP-L-fucose. This pathway utilizes free L-fucose that can be sourced from the extracellular environment or from the lysosomal degradation of endogenous fucosylated glycoconjugates. The salvage pathway is particularly important when the de novo pathway is impaired.
Step 1: Phosphorylation of L-fucose
Free L-fucose is first phosphorylated by fucokinase (FCSK) to produce L-fucose-1-phosphate.
Step 2: Conversion to GDP-L-fucose
L-fucose-1-phosphate is subsequently converted to GDP-L-fucose by the enzyme GDP-L-fucose pyrophosphorylase (FPGT).
Quantitative Data on L-fucose Biosynthesis Pathways
The efficiency and regulation of the de novo and salvage pathways are governed by the kinetic properties of their respective enzymes and the intracellular concentrations of their substrates and products. The following tables summarize key quantitative data available in the literature.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Organism/Cell Line | Substrate | Km (µM) | kcat (s-1) | Reference |
| GDP-mannose 4,6-dehydratase (GMD) | E. coli | GDP-mannose | 25 | 1.5 | |
| GDP-mannose 4,6-dehydratase (GMD) | Human (recombinant) | GDP-mannose | 28 | 1.8 | |
| GDP-mannose 4,6-dehydratase (GMD) | Mortierella alpina | GDP-mannose | 770 | - | |
| GDP-fucose pyrophosphorylase (FPGT) | Human | L-fucose-1-phosphate | 130 | - | |
| Fucokinase (FCSK) | Human | L-fucose | 20 | - | |
| GDP-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER) | Mortierella alpina | GDP-4-keto-6-deoxy mannose | 1047 | - | |
| L-fucose isomerase | Caldanaerobius polysaccharolyticus | L-fucose | 94,200 | 397.6 | |
| L-fucose isomerase | Raoultella sp. | L-fuculose | - | - |
Note: kcat values are not always reported in all studies.
Table 2: Intracellular Metabolite Concentrations
| Cell Line | Condition | GDP-fucose (µM) | Reference |
| HEK293T (Wild-type) | Unsupplemented | ~10-20 | |
| HEK293T (Wild-type) | + 5mM Fucose | ~500 | |
| HEK293T (GMDS knockout) | Unsupplemented | ~3 | |
| HEK293T (GMDS knockout) | + 5mM Fucose | ~500 | |
| HEK293T (TSTA3 knockout) | Unsupplemented | ~0 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the study of L-fucose biosynthesis. Below are methodologies for key experiments in this field.
Protocol 1: In Vitro GDP-L-fucose Synthesis Assay
Objective: To quantify the enzymatic activity of the de novo pathway enzymes (GMD and FX/TSTA3) by measuring the conversion of a radiolabeled substrate to the final product.
Materials:
-
Cytosolic extract from cells expressing the enzymes of interest or purified recombinant enzymes.
-
[14C]GDP-D-mannose (radiolabeled substrate).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT).
-
NADPH (for the FX/TSTA3 reaction).
-
Quenching solution (e.g., 1 M perchloric acid).
-
HPLC system with a suitable column for nucleotide sugar separation (e.g., anion exchange).
-
Scintillation counter.
Methodology:
-
Prepare a reaction mixture containing the reaction buffer, a known amount of cytosolic extract or purified enzymes, and NADPH.
-
Initiate the reaction by adding [14C]GDP-D-mannose.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant by HPLC to separate [14C]GDP-D-mannose and the product, [14C]GDP-L-fucose.
-
Quantify the amount of product formed by measuring the radioactivity of the corresponding HPLC peak using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed over time.
Protocol 2: HPLC Analysis of Intracellular GDP-L-fucose
Objective: To determine the intracellular concentration of GDP-L-fucose.
Materials:
-
Cultured cells.
-
Cold phosphate-buffered saline (PBS).
-
Cold acetonitrile/water solution for extraction.
-
Internal standard (e.g., a known amount of a non-endogenous nucleotide sugar).
-
Centrifuge.
-
Vacuum concentrator.
-
HPLC system with an appropriate column and detector.
-
Standard solutions of GDP-L-fucose of known concentrations.
Methodology:
-
Harvest a known number of cells and wash them with cold PBS.
-
Lyse the cells and extract the nucleotide sugars using a cold acetonitrile/water solution.
-
Add a known amount of the internal standard to the extract.
-
Centrifuge to remove cellular debris.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable buffer for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Quantify the GDP-L-fucose peak by comparing its area to that of the internal standard and a standard curve generated from known concentrations of GDP-L-fucose.
Protocol 3: Analysis of Fucosylated Glycans by HPLC
Objective: To determine the relative abundance of fucosylated N-glycans on glycoproteins.
Materials:
-
Glycoprotein sample of interest.
-
PNGase F (for N-glycan release).
-
Fluorescent labeling reagent (e.g., 2-aminobenzamide).
-
Solid-phase extraction (SPE) cartridges for glycan cleanup.
-
HPLC system with a hydrophilic interaction liquid chromatography (HILIC) column.
-
Fluorescence detector.
Methodology:
-
Denature the glycoprotein sample.
-
Release the N-glycans by incubating with PNGase F.
-
Label the released glycans with a fluorescent tag at their reducing end.
-
Purify the labeled glycans using SPE cartridges.
-
Separate the labeled glycans by HILIC-HPLC.
-
Identify fucosylated glycan peaks based on their retention times relative to known standards or by subsequent mass spectrometry analysis.
-
Quantify the percentage of fucosylated structures by integrating the peak areas of fucosylated versus non-fucosylated glycans.
Conclusion and Future Directions
The de novo and salvage pathways of L-fucose biosynthesis are tightly regulated processes that are fundamental to cellular function. Dysregulation of these pathways has been linked to numerous diseases, making the enzymes involved attractive targets for drug development. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of fucose metabolism and its role in health and disease. Future research should focus on elucidating the regulatory mechanisms that govern the interplay between the de novo and salvage pathways, as well as on the development of specific and potent inhibitors for therapeutic applications. The continued refinement of analytical techniques will be crucial for a more precise understanding of the dynamic changes in fucosylation in various physiological and pathological contexts.
References
An In-depth Technical Guide to the Natural Sources and Extraction of L-(-)-Fucose
Introduction
L-(-)-Fucose is a deoxyhexose sugar that plays a critical role in a multitude of biological processes, including cell-cell recognition, immune response modulation, and inflammation.[1][2] It is a fundamental component of many glycoconjugates, such as glycoproteins and glycolipids, found on the surfaces of mammalian, insect, and plant cells.[3][4] Unlike more common monosaccharides, L-fucose is relatively rare in nature, making its efficient extraction from natural sources a significant area of research for pharmaceutical, cosmetic, and nutraceutical applications.[5] This technical guide provides a comprehensive overview of the primary natural sources of this compound and details the methodologies for its extraction and purification, with a focus on protocols relevant to researchers and drug development professionals.
Natural Sources of this compound
L-Fucose is predominantly found as a constituent of complex polysaccharides rather than as a free monosaccharide. The most viable sources for commercial extraction are marine brown algae and certain bacterial strains, which produce fucose-rich polymers.
Marine Macroalgae (Brown Seaweeds)
The most abundant and traditionally utilized source of L-fucose is a class of sulfated polysaccharides called fucoidans , found in the cell walls of brown seaweeds (Phaeophyceae). The L-fucose content within fucoidan can be substantial, but varies significantly depending on the algal species, geographical location, and seasonal conditions. Fucoidan is a heterogeneous polymer, often containing other monosaccharides like galactose, mannose, and xylose, which complicates the purification process.
Table 1: L-Fucose and Fucoidan Content in Various Brown Seaweed Species
| Seaweed Species | Family | L-Fucose Content (% of Fucoidan Dry Weight) | Fucoidan Yield (% of Seaweed Dry Weight) | Reference |
| Padina tetrastromatica | Dictyotaceae | 54.51 ± 1.08 | Not Reported | |
| Turbinaria ornata | Sargassaceae | 51.76 ± 1.43 | Not Reported | |
| Fucus vesiculosus | Fucaceae | 44.1 | 6-11 | |
| Sargassum glaucescens | Sargassaceae | 20.89 | 4.20 | |
| Cystoseira barbata | Sargassaceae | Not Reported | 6.44 ± 1.44 | |
| Ascophyllum nodosum | Fucaceae | Not Reported | 6-8 | |
| Laminaria sp. | Laminariaceae | Not Reported | 5-20 |
Bacterial Exopolysaccharides (EPS)
A promising alternative to algal sources is the production of fucose-containing exopolysaccharides (FcEPS) by microbial fermentation. Various bacterial strains secrete high-molecular-weight EPS rich in L-fucose. This approach offers several advantages, including faster production cycles, controlled fermentation conditions leading to a more consistent product, and independence from geographical and seasonal variations. The monosaccharide composition of bacterial EPS is also diverse and strain-dependent.
Table 2: L-Fucose Content in Exopolysaccharides from Various Bacterial Strains
| Bacterial Strain | L-Fucose Content (mol%) | Other Major Monosaccharides | Reference |
| Enterobacter A47 (FucoPol) | 38 - 41 | Galactose, Glucose, Glucuronic acid | |
| Enterobacter cloacae Z0206 | ~25 (Molar ratio 2:1:3:1:1) | Glucose, Galactose, Glucuronic acid, Pyruvic acid | |
| Bifidobacterium breve NCIM 5671 | ~9 (Molar ratio 3:1:5:3) | Rhamnose, Galactose, Glucose |
Other Natural Sources
While less common for bulk extraction, L-fucose is also a component of various other natural products. It is found in human milk oligosaccharides (HMOs), certain mushrooms, and as part of the structural polysaccharides (e.g., xyloglucan, rhamnogalacturonan II) in plants. These sources are important for biological function but are not typically viable for large-scale L-fucose production.
Extraction and Purification Methodologies
The extraction of L-fucose is a multi-step process that involves the initial isolation of the fucose-containing polysaccharide, followed by hydrolysis to release the monosaccharide, and finally, a rigorous purification sequence to isolate L-fucose from a complex mixture of other sugars.
Step 1: Extraction of Fucose-Containing Polysaccharides
The initial step involves extracting the crude polysaccharide from the raw biomass. For brown seaweed, this is typically achieved by hot water or dilute acid extraction. The dried and milled seaweed is suspended in an aqueous solution and heated to solubilize the fucoidan. The crude fucoidan is then often precipitated from the resulting liquor using ethanol.
Step 2: Hydrolysis of Polysaccharides
Once the polysaccharide is isolated, it must be depolymerized to liberate the constituent L-fucose monomers. This is a critical step that can be achieved through chemical or enzymatic methods.
-
Acid Hydrolysis : This is the conventional method, utilizing acids such as sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA) at elevated temperatures. While effective, acid hydrolysis is non-specific and can lead to the degradation of the released sugars, formation of unwanted byproducts, and challenges in waste disposal.
-
Enzymatic Hydrolysis : This method employs specific enzymes, such as fucoidanases (endo-acting) and α-L-fucosidases (exo-acting), to cleave the glycosidic bonds. Enzymatic hydrolysis is highly specific, operates under mild conditions (pH and temperature), and results in a cleaner hydrolysate with fewer byproducts. However, the availability and cost of suitable enzymes can be a limiting factor.
Step 3: Purification of this compound
Purification is often the most challenging stage of the process. The crude hydrolysate contains L-fucose along with other monosaccharides (galactose, xylose, glucose, rhamnose) and salts. Due to their similar chemical structures, separating these sugars requires sophisticated techniques.
-
Chromatography : Multi-column chromatography is the most effective method for achieving high-purity L-fucose. A common strategy involves a sequence of ion-exchange resins. Cation exchange resins can be used for initial desalting and removal of some impurities, while anion exchange resins in bisulfite form are particularly effective at separating L-fucose from other sugars like rhamnose.
-
Other Techniques : Methods like nanofiltration, dialysis, and fractional crystallization can also be employed, often in combination with chromatography, to concentrate the L-fucose and remove salts or other impurities.
Detailed Experimental Protocols
The following protocols provide a framework for the extraction and purification of L-fucose. Parameters should be optimized based on the specific starting material and desired purity.
Protocol 1: Acid Hydrolysis-Based Extraction from Brown Seaweed
This protocol describes a general method for liberating L-fucose from brown seaweed, such as Fucus vesiculosus.
-
Biomass Preparation :
-
Wash fresh seaweed thoroughly with tap water to remove salt and epiphytes, followed by a rinse with deionized water.
-
Dry the seaweed at 60°C in an oven until a constant weight is achieved.
-
Mill the dried seaweed into a fine powder (e.g., to pass a 0.5 mm screen).
-
-
Fucoidan Extraction :
-
Suspend 100 g of dried seaweed powder in 2 L of 0.1 M HCl.
-
Heat the suspension at 70°C for 2 hours with constant stirring.
-
Cool the mixture and centrifuge at 5,000 x g for 20 minutes to remove the solid algal residue.
-
Collect the supernatant and neutralize it to pH 7.0 with 2 M NaOH.
-
Add ethanol to the supernatant to a final concentration of 70% (v/v) and let it stand at 4°C overnight to precipitate the crude fucoidan.
-
Collect the precipitate by centrifugation (5,000 x g, 20 min) and dry it.
-
-
Acid Hydrolysis :
-
Dissolve 10 g of the dried crude fucoidan in 500 mL of 2 M sulfuric acid (H₂SO₄).
-
Heat the solution at 100°C for 7 hours under reflux to ensure complete hydrolysis.
-
Cool the hydrolysate and neutralize it to pH 7.0 by slowly adding a saturated solution of barium hydroxide (Ba(OH)₂). The formation of barium sulfate (BaSO₄) precipitate will remove sulfate ions.
-
Remove the BaSO₄ precipitate by centrifugation (5,000 x g, 20 min) followed by filtration through a 0.45 µm filter.
-
-
Post-Hydrolysis Processing :
-
The resulting clear supernatant is the crude hydrolysate, containing L-fucose and other monosaccharides. It is now ready for purification.
-
Protocol 2: Multi-Column Chromatographic Purification of L-Fucose
This protocol is based on the strategy described by Saari et al. for purifying L-fucose from a plant-based biomass hydrolysate.
-
Column Preparation :
-
Prepare three separate chromatography columns:
-
Column 1: Strong Acid Cation (SAC) exchange resin.
-
Column 2: Weak Acid Cation (WAC) exchange resin.
-
Column 3: Strong Base Anion (SBA) exchange resin, converted to the bisulfite (HSO₃⁻) form.
-
-
Equilibrate all columns with deionized water.
-
-
Step-wise Purification :
-
Step A (SAC Resin) : Load the crude hydrolysate onto the equilibrated SAC column. This step primarily serves for demineralization. Elute with deionized water and collect the sugar-containing fractions.
-
Step B (WAC Resin) : Pool the fucose-containing fractions from the SAC column and load them onto the WAC column. Elute with deionized water. This step provides further separation and increases fucose purity.
-
Step C (SBA Resin) : Pool the fucose-enriched fractions from the WAC column and load them onto the SBA (bisulfite form) column.
-
-
Elution and Fraction Collection :
-
Elute the SBA column with deionized water at a controlled flow rate and temperature (e.g., 40-60°C).
-
Collect fractions at regular intervals (e.g., every 10 minutes).
-
Analyze the sugar composition of each fraction using a suitable method, such as High-Performance Liquid Chromatography (HPLC).
-
L-fucose will separate from other sugars, particularly rhamnose, which elutes later.
-
-
Final Processing :
-
Pool the fractions containing high-purity L-fucose (>99%).
-
The pooled solution can be concentrated by evaporation and the L-fucose can be obtained in solid form through crystallization or spray-drying.
-
Conclusion
This compound is an essential sugar with significant potential in the pharmaceutical and biomedical fields. While it is present in various natural sources, brown seaweeds and fucose-producing bacteria represent the most commercially viable starting materials. The extraction and purification of L-fucose is a complex, multi-step process that relies on the efficient hydrolysis of fucose-containing polysaccharides and sophisticated separation techniques, primarily multi-column ion-exchange chromatography. The methodologies and protocols outlined in this guide provide a technical foundation for researchers to successfully isolate this valuable monosaccharide for further investigation and application.
References
- 1. What is L-Fucose used for? [synapse.patsnap.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. Purification and characterization of the L-fucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fucose - Wikipedia [en.wikipedia.org]
- 5. WO2019101629A1 - Process for the purification of l-fucose from a fermentation broth - Google Patents [patents.google.com]
L-Fucose in N- and O-Linked Glycans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose sugar that plays a critical role in the structure and function of N-linked and O-linked glycans on glycoproteins and glycolipids. Unlike most other monosaccharides in mammals, L-fucose exists in the L-configuration. Its incorporation into glycan chains, a process known as fucosylation, is a vital post-translational modification that modulates a wide array of biological processes, including cell adhesion, signal transduction, inflammation, and cancer progression. This guide provides a comprehensive overview of the biosynthesis of fucosylated glycans, their functional significance, and the experimental methodologies used to study them.
Biosynthesis of Fucosylated Glycans
The addition of fucose to glycan structures is dependent on the nucleotide sugar donor, guanosine diphosphate fucose (GDP-fucose). The cellular pool of GDP-fucose is maintained through two primary pathways: the de novo pathway and the salvage pathway.
GDP-Fucose Biosynthesis
De Novo Pathway: This is the primary route for GDP-fucose synthesis in mammalian cells, accounting for approximately 90% of the total pool.[1] It begins with GDP-mannose, which is converted to GDP-fucose in a two-step enzymatic reaction.[2]
-
GDP-mannose-4,6-dehydratase (GMD) converts GDP-mannose to GDP-4-keto-6-deoxymannose.
-
GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (FX protein) then converts GDP-4-keto-6-deoxymannose to GDP-L-fucose.[3]
Salvage Pathway: This pathway utilizes free L-fucose derived from extracellular sources or from the lysosomal degradation of fucosylated glycoconjugates.[1][2]
-
Fucokinase (FUK) phosphorylates L-fucose to L-fucose-1-phosphate.
-
GDP-L-fucose pyrophosphorylase (GFPP) then converts L-fucose-1-phosphate to GDP-L-fucose.
The synthesized GDP-fucose is then transported from the cytosol into the Golgi apparatus and endoplasmic reticulum by specific transporters, where it is utilized by fucosyltransferases.
Fucosyltransferases (FUTs)
Fucosylation is catalyzed by a family of enzymes called fucosyltransferases (FUTs), which transfer fucose from GDP-fucose to acceptor substrates on N- and O-glycans. In humans, there are 13 known FUTs, each with specific acceptor and linkage specificities.
Table 1: Human Fucosyltransferases and their Linkages
| Enzyme Family | Enzyme(s) | Linkage | Typical Location on Glycan |
| α1,2-FUTs | FUT1, FUT2 | α1,2 | Terminal galactose (e.g., H antigen) |
| α1,3/4-FUTs | FUT3, FUT4, FUT5, FUT6, FUT7, FUT9, FUT10, FUT11 | α1,3 or α1,4 | N-acetylglucosamine (GlcNAc) (e.g., Lewis antigens) |
| α1,6-FUT | FUT8 | α1,6 | Core GlcNAc of N-glycans |
| Protein O-FUTs | POFUT1, POFUT2 | O-linkage | Serine/Threonine in specific protein domains |
L-Fucose in N-Linked Glycans
N-linked glycosylation involves the attachment of an oligosaccharide to the asparagine residue in the consensus sequence Asn-X-Ser/Thr. Fucose can be added to N-glycans in two main positions: the core and the antenna.
-
Core Fucosylation: This involves the addition of an α1,6-linked fucose to the innermost GlcNAc residue of the N-glycan core. This reaction is exclusively catalyzed by FUT8.
-
Antennal Fucosylation: This involves the addition of fucose in α1,2, α1,3, or α1,4 linkages to the outer arms (antennae) of the N-glycan, often forming Lewis antigen structures.
L-Fucose in O-Linked Glycans
O-linked glycosylation is the attachment of a sugar to the hydroxyl group of serine or threonine residues. Fucosylation in O-glycans can occur in two ways:
-
Terminal Fucosylation: Fucose can be added to the non-reducing end of O-glycan chains, similar to antennal fucosylation in N-glycans.
-
O-Fucosylation: Fucose is directly attached to serine or threonine residues within specific consensus sequences found in domains like Epidermal Growth Factor-like (EGF) repeats and Thrombospondin Type 1 Repeats (TSRs). This is mediated by protein O-fucosyltransferases (POFUTs).
Functional Significance of Fucosylation in Signaling Pathways
Fucosylation plays a critical regulatory role in several key signaling pathways by modulating receptor-ligand interactions, receptor dimerization, and downstream signaling events.
Notch Signaling
O-fucosylation of Notch receptors by POFUT1 is essential for proper Notch signaling. The addition of fucose to the EGF repeats of the Notch extracellular domain is a prerequisite for the subsequent addition of GlcNAc by Fringe glycosyltransferases. This modification of O-fucose glycans modulates the binding of Notch to its ligands, Delta and Jagged, thereby regulating cell fate decisions.
References
The Pivotal Role of L-Fucose in Host-Pathogen Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-fucose, a deceptively simple deoxyhexose sugar, has emerged as a central player in the intricate molecular dialogue between hosts and pathogens. Far from being a mere metabolite, L-fucose and its associated glycans act as critical determinants of infection, immunity, and symbiosis. This technical guide provides an in-depth exploration of the multifaceted roles of L-fucose, from its influence on pathogen adhesion and biofilm formation to its function as a signaling molecule that modulates virulence and host immune responses. We present a synthesis of current research, including quantitative data on fucose-mediated interactions, detailed experimental protocols for studying these phenomena, and visual representations of key signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and therapeutically target the fucose-dependent mechanisms that underpin a wide range of infectious diseases.
Introduction: L-Fucose as a Key Modulator in the Host-Pathogen Arena
L-fucose is a unique monosaccharide, notable for its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] In mammals, fucosylated glycans are abundant on cell surfaces and in mucosal secretions, particularly in the gastrointestinal tract.[2][3] The expression of these fucosylated structures is not static; it is dynamically regulated by the host's developmental stage, environmental cues, and, most critically, by the presence of commensal and pathogenic microbes.[2] This dynamic interplay places L-fucose at the heart of host-pathogen interactions, where it can serve as:
-
A Nutrient Source: Many gut bacteria, both commensal and pathogenic, possess the enzymatic machinery to liberate and metabolize L-fucose from host glycans, providing them with a competitive advantage for colonization.[4]
-
An Adhesion Site: Pathogen lectins can recognize and bind to specific fucosylated glycans on host cells, a critical first step in the infection process for pathogens like Helicobacter pylori and Pseudomonas aeruginosa.
-
A Signaling Molecule: Free L-fucose can act as a signal that modulates gene expression in both pathogens and the host. For instance, in enterohemorrhagic E. coli (EHEC), fucose sensing directly regulates the expression of key virulence factors.
-
A Modulator of Host Immunity: Fucosylated glycans on immune cells are essential for processes like leukocyte trafficking and pathogen recognition. Conversely, pathogens can mimic host fucosylated structures to evade immune detection.
The profound influence of L-fucose on these fundamental processes makes it a compelling target for the development of novel anti-infective and immunomodulatory therapies.
Quantitative Data in Fucose-Mediated Interactions
To facilitate comparative analysis, this section summarizes key quantitative data from the literature in a structured tabular format.
Table 1: Binding Affinities of Pathogen Lectins for Fucosylated Ligands
The interaction between pathogen lectins and host fucosylated glycans is a critical initiation step for many infections. The dissociation constant (Kd) is a measure of the affinity of this binding, with lower values indicating a stronger interaction. These affinities are often measured using techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
| Pathogen | Lectin | Ligand | Kd (μM) | Method | Reference |
| Pseudomonas aeruginosa | LecB | L-Fucose | 0.4 - 2.0 | ITC | |
| Lewis a | ~0.1 | ELLA | |||
| Burkholderia ambifaria | BambL | L-Fucose | < 1 | ITC | |
| H-type 2 | 7.5 | ITC | |||
| Lewis Y | 11.1 | ITC | |||
| Ralstonia solanacearum | RSL (LecF) | 2'-Fucosyllactose (H-type 2) | 0.25 | ITC | |
| L-Fucose | 100 | SPR |
Table 2: Kinetic Parameters of Microbial Fucosyltransferases and Fucosidases
The synthesis and degradation of fucosylated structures are controlled by fucosyltransferases (FucTs) and fucosidases, respectively. Understanding the kinetic properties of these enzymes is crucial for developing inhibitors.
| Pathogen | Enzyme | Substrate | Km (mM) | kcat (s-1) | Reference |
| Helicobacter pylori | α1,2-Fucosyltransferase | N-acetyllactosamine | 0.23 | 1.1 | |
| Helicobacter pylori | α1,3/4-Fucosyltransferase | Type II acceptor | 0.31 | - | |
| Ruminococcus gnavus | GH29 Fucosidase (ATCC_03833) | pNP-Fuc | 0.179 | 83.6 | |
| Lacticaseibacillus rhamnosus | GH29 Fucosidase (AlfA) | pNP-Fuc | 1.03 | 99.9 |
Table 3: L-Fucose and Inhibitor Effects on Bacterial Biofilm Formation
L-fucose can modulate biofilm formation in several pathogenic bacteria. This table presents quantitative data on the inhibitory effects of fucose or fucose-based inhibitors.
| Pathogen | Compound | Effect | Concentration | Reference |
| Campylobacter jejuni | L-Fucose | Reduction in biofilm formation | Not specified | |
| Pseudomonas aeruginosa | Dendrimer FD2 (LecB inhibitor) | Complete inhibition of biofilm formation | IC50 ≈ 10 μM | |
| Pseudomonas aeruginosa | Sulfonamide C-glycosides (LecB inhibitors) | >80% inhibition of biofilm formation | 100 μM |
Key Signaling Pathways and Logical Relationships
Visualizing the complex interplay of molecules involved in fucose-mediated host-pathogen interactions is essential for a clear understanding. The following diagrams, rendered in Graphviz DOT language, illustrate critical pathways.
Host-Mediated Induction of Intestinal Fucosylation
During infection or inflammation, host immune signaling leads to increased fucosylation of the gut epithelium, a process that can be both protective and exploited by pathogens.
References
- 1. Analyzing the dynamic bacterial glycome with a lectin microarray approach | Semantic Scholar [semanticscholar.org]
- 2. Crystal violet staining protocol | Abcam [abcam.com]
- 3. Application of lectin microarray to bacteria including Lactobacillus casei/paracasei strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
The Discovery and Enduring Significance of L-(-)-Fucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-(-)-Fucose, a deoxyhexose monosaccharide, has journeyed from a curious discovery in seaweed to a focal point in our understanding of fundamental biological processes. Its unique L-configuration and role as a terminal modification on glycans confer critical functions in cell-cell recognition, immune responses, and intricate signaling pathways.[1] This technical guide provides an in-depth exploration of the discovery and history of L-fucose research, detailing the key experimental methodologies that have illuminated its metabolic pathways and physiological relevance. Quantitative data are presented for comparative analysis, and core biological pathways are visualized to offer a comprehensive resource for researchers in glycobiology and drug development.
Discovery and Structural Elucidation: From Seaweed to Stereochemistry
The story of L-fucose begins with its isolation from the brown alga Fucus vesiculosus, from which it derives its name.[1] Early chemists, through meticulous extraction and purification procedures, identified this novel sugar. The initial isolation typically involved acid hydrolysis of the complex polysaccharide fucoidan, a major component of brown seaweed, followed by a series of precipitation and crystallization steps to obtain the pure monosaccharide.
The structural elucidation of L-fucose in the early 20th century was a testament to the power of classical organic chemistry. Before the advent of modern spectroscopic techniques, chemists like Emil Fischer employed a combination of chemical degradation and derivatization methods to piece together the stereochemical puzzle of monosaccharides.[2][3]
Key Historical Experimental Approaches for Structural Determination:
-
Elemental Analysis and Molecular Formula Determination: Early combustion analysis established the empirical formula of L-fucose as C6H12O5.[1]
-
Osazone Formation: Reaction with phenylhydrazine, a technique pioneered by Fischer, was used to form characteristic crystalline derivatives called osazones. This reaction, which involves C-1 and C-2 of the sugar, helped in the identification and comparison of different sugars.
-
Oxidation and Reduction Reactions: Oxidation of the aldehyde group to a carboxylic acid (aldonic acid) and further oxidation to a dicarboxylic acid (aldaric acid), along with reduction to the corresponding sugar alcohol (alditol), provided crucial information about the carbon backbone and the nature of the terminal functional groups.
-
Kiliani-Fischer Synthesis and Ruff Degradation: These chain-lengthening and chain-shortening reactions allowed chemists to relate the stereochemistry of L-fucose to other known sugars, gradually building a map of its configuration.
-
Optical Rotation: The levorotatory nature of L-fucose was a key distinguishing feature, setting it apart from the more common D-sugars found in nature.
Through these painstaking methods, the structure of this compound was definitively established as 6-deoxy-L-galactose.
The Metabolic Pathways of L-Fucose
In mammals, L-fucose is primarily utilized in its activated form, GDP-L-fucose, which serves as the donor substrate for fucosyltransferases. The cellular pool of GDP-L-fucose is maintained through two key pathways: the de novo synthesis pathway and the salvage pathway.
De Novo Synthesis Pathway
The de novo pathway synthesizes GDP-L-fucose from GDP-D-mannose through a series of enzymatic reactions. It is estimated that this pathway accounts for approximately 90% of GDP-fucose production in mammals under normal conditions.
Salvage Pathway
The salvage pathway recycles L-fucose from the degradation of glycoproteins and glycolipids or from dietary sources. Free L-fucose is phosphorylated by fucokinase (FUK) and then converted to GDP-L-fucose by GDP-L-fucose pyrophosphorylase (GFPP).
Key Biological Roles and Associated Signaling Pathways
Fucosylation, the enzymatic addition of fucose to glycans, plays a pivotal role in a myriad of biological processes. These modifications are critical for protein folding and stability, cell-cell adhesion, and the modulation of receptor-ligand interactions.
Fucosylation in the Notch Signaling Pathway
One of the most well-characterized roles of fucosylation is in the regulation of the Notch signaling pathway, a highly conserved pathway crucial for cell fate decisions during development and in adult tissue homeostasis. O-fucosylation of the Notch receptor's extracellular domain, which contains multiple epidermal growth factor-like (EGF) repeats, is essential for its proper function. This modification is catalyzed by protein O-fucosyltransferase 1 (POFUT1).
The O-fucose moieties on Notch can be further elongated by Fringe glycosyltransferases, which adds an N-acetylglucosamine (GlcNAc) residue. This elongation modulates the binding of Notch to its ligands, Delta and Jagged, thereby fine-tuning the signaling output.
Experimental Protocols and Methodologies
The study of L-fucose and fucosylation relies on a variety of biochemical and analytical techniques.
Enzymatic Assay for Fucosyltransferases
The activity of fucosyltransferases can be measured using various methods, including radiometric, colorimetric, and fluorescence-based assays. A common approach involves the use of a specific acceptor substrate and radiolabeled GDP-fucose (e.g., GDP-[¹⁴C]fucose).
Protocol Outline: Radiometric Fucosyltransferase Assay
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the enzyme source (cell lysate or purified enzyme), an acceptor substrate (e.g., a specific oligosaccharide or glycoprotein), and GDP-[¹⁴C]fucose.
-
Incubation: The reaction is incubated at an optimal temperature (typically 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped, often by adding a solution like cold phosphate-buffered saline (PBS).
-
Separation of Product: The radiolabeled product is separated from the unreacted GDP-[¹⁴C]fucose. This can be achieved by methods such as precipitation of the glycoprotein product with trichloroacetic acid (TCA) followed by filtration, or by chromatography.
-
Quantification: The amount of incorporated radioactivity in the product is measured using a scintillation counter. The enzyme activity is then calculated based on the specific activity of the GDP-[¹⁴C]fucose.
Quantitative Analysis of Fucosylated Glycoproteins
The abundance of fucosylated glycoproteins in biological samples can be quantified using lectin affinity-based methods or mass spectrometry.
Workflow for Lectin Affinity-Based Quantification:
Quantitative Data in L-Fucose Research
The following tables summarize key quantitative data related to L-fucose metabolism and fucosylation.
Table 1: Kinetic Parameters of Key Enzymes in L-Fucose Metabolism
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Organism/Tissue |
| Fucosyltransferase (FUT1) | GDP-L-Fucose | 10-50 | 0.1-1.0 | Human Milk |
| Fucosyltransferase (FUT3) | GDP-L-Fucose | 5-20 | 0.5-2.0 | Human Colon Carcinoma Cells |
| α-L-Fucosidase | p-nitrophenyl-α-L-fucopyranoside | 200-500 | 10-50 | Human Liver |
| Fucokinase (FUK) | L-Fucose | 15-60 | 1-5 | Rat Liver |
Note: Values are approximate and can vary depending on the specific assay conditions and enzyme source.
Table 2: Relative Abundance of L-Fucose in Different Tissues
| Tissue | Relative Fucose Content (µg/mg protein) |
| Brain | 5-15 |
| Liver | 2-8 |
| Kidney | 3-10 |
| Lung | 4-12 |
| Spleen | 2-7 |
Note: These values are illustrative and can vary between species and with physiological state.
Conclusion and Future Perspectives
The journey of this compound research, from its discovery in seaweed to its established roles in complex signaling pathways, highlights the profound impact of subtle chemical modifications on biological function. The methodologies developed to study this unique sugar have not only advanced our understanding of glycobiology but have also opened new avenues for therapeutic intervention.
The critical role of fucosylation in cancer progression and metastasis has made fucosyltransferases and fucosylated antigens attractive targets for drug development. For instance, the development of afucosylated monoclonal antibodies has been shown to enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a promising strategy in cancer immunotherapy.
Future research will likely focus on elucidating the precise mechanisms by which fucosylation fine-tunes other signaling pathways, identifying novel fucosylated biomarkers for disease diagnosis and prognosis, and developing more specific and potent inhibitors of fucosyltransferases for therapeutic applications. The in-depth understanding of L-fucose biology, built upon a rich history of scientific inquiry, will undoubtedly continue to fuel innovation in medicine and biotechnology.
References
L-fucose involvement in blood group antigen synthesis
An In-depth Technical Guide to the Involvement of L-Fucose in Blood Group Antigen Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
L-fucose is a deoxyhexose sugar that plays a terminal but critical role in the biosynthesis of various glycoconjugates, most notably the antigens of the ABO, Hh, and Lewis blood group systems. Its incorporation, a process known as fucosylation, is catalyzed by a family of specific enzymes called fucosyltransferases (FUTs). These enzymes utilize an activated form of fucose, guanosine diphosphate L-fucose (GDP-L-fucose), as a donor substrate. The presence, absence, and specific linkage of L-fucose to precursor oligosaccharide chains dictate the antigenic specificity of blood cells and secretions, defining an individual's blood type. This guide provides a detailed examination of the biochemical pathways of GDP-L-fucose synthesis, the roles of key fucosyltransferases (FUT1, FUT2, and FUT3), the hierarchical synthesis of H, A, B, and Lewis antigens, and the experimental methodologies used to study these processes.
The Essential Donor Substrate: GDP-L-Fucose Biosynthesis
All fucosylation reactions depend on the availability of the nucleotide sugar donor, GDP-L-fucose. In mammalian cells, this substrate is produced in the cytosol by two primary pathways: the de novo pathway and the salvage pathway.[1]
-
The De Novo Pathway: This is the principal route, accounting for approximately 90% of the total cellular GDP-L-fucose pool.[1][2] It begins with GDP-D-mannose, which is converted to GDP-L-fucose in two enzymatic steps.
-
Dehydration: GDP-mannose 4,6-dehydratase (GMD) converts GDP-D-mannose to the intermediate GDP-4-keto-6-deoxymannose.[1][3]
-
Epimerization and Reduction: The bifunctional enzyme GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX protein or TSTA3 in humans) catalyzes the epimerization at C3 and C5, followed by an NADPH-dependent reduction at C4 to yield the final product, GDP-L-fucose.
-
-
The Salvage Pathway: This pathway provides an alternative route by utilizing free L-fucose derived from extracellular sources (e.g., diet) or from the lysosomal degradation of endogenous fucosylated glycoconjugates.
-
Phosphorylation: Free L-fucose is phosphorylated by fucokinase (FCSK) to produce L-fucose-1-phosphate.
-
Guanylylation: GDP-L-fucose pyrophosphorylase (FPGT) catalyzes the reaction of L-fucose-1-phosphate with GTP to form GDP-L-fucose.
-
These pathways ensure a steady supply of GDP-L-fucose, which is then transported into the Golgi apparatus for use by fucosyltransferases.
The Fucosyltransferases of Blood Group Synthesis
The synthesis of blood group antigens is orchestrated by specific glycosyltransferases that attach sugars to precursor carbohydrate chains. The fucosyltransferases encoded by the FUT1, FUT2, and FUT3 genes are central to this process.
| Gene | Enzyme | Common Name | Function | Linkage Formed | Primary Substrate (Precursor Chain Type) | Tissue Expression |
| FUT1 (H locus) | α(1,2)-fucosyltransferase | H transferase | Synthesizes H antigen on red blood cells (RBCs) and vascular endothelium. | α1,2 | Type 2 chains | Erythroid precursors, endothelial cells |
| FUT2 (Se locus) | α(1,2)-fucosyltransferase | Secretor transferase | Synthesizes H antigen in secretory glands, determining ABH secretor status. | α1,2 | Type 1 chains | Secretory epithelial cells (e.g., salivary glands, digestive tract) |
| FUT3 (Le locus) | α(1,3/1,4)-fucosyltransferase | Lewis transferase | Synthesizes Lewis a (Leª) and Lewis b (Leᵇ) antigens. | α1,4 (for Leª/Leᵇ) | Type 1 chains | Epithelial cells of endodermal origin |
Table 1: Key Fucosyltransferases in Blood Group Antigen Synthesis.
Synthesis of the H Antigen: The Foundation of the ABO System
The H antigen is the essential precursor for the A and B antigens. Its synthesis involves the addition of an L-fucose molecule in an α1,2 linkage to the terminal galactose of a precursor oligosaccharide chain. This reaction is catalyzed by the enzymes encoded by the FUT1 and FUT2 genes.
-
FUT1 and H Antigen on Red Blood Cells: In erythroid precursors, the FUT1 enzyme adds fucose to Type 2 precursor chains (Galβ1-4GlcNAc-R) on the surface of red blood cells. The presence of at least one functional FUT1 allele (genotype H/H or H/h) is required for H antigen expression on RBCs. Individuals with two non-functional alleles (h/h) cannot produce H antigen on their RBCs, resulting in the rare Bombay (Oₕ) phenotype, where A and B antigens cannot be formed even if the corresponding genes are present.
-
FUT2 and Secretor Status: The FUT2 enzyme performs the same reaction but acts on Type 1 precursor chains (Galβ1-3GlcNAc-R) in secretory tissues. Individuals with at least one functional FUT2 allele (genotype Se/Se or Se/se) are termed "secretors" and have soluble H antigen in bodily fluids like saliva, which can then be modified into soluble A or B antigens. Those with two non-functional FUT2 alleles (se/se) are "non-secretors" and do not produce soluble H, A, or B antigens. Approximately 20% of Caucasians are non-secretors.
From H to A and B: Completion of the ABO Antigens
Once the H antigen is formed on the red blood cell surface, it serves as the acceptor substrate for the glycosyltransferases encoded by the ABO gene.
-
The A-transferase adds an N-acetylgalactosamine (GalNAc) to the H antigen.
-
The B-transferase adds a D-galactose (Gal) to the H antigen.
-
Individuals with blood group O have a non-functional ABO enzyme, leaving the H antigen unmodified. Therefore, H antigen is most abundant on O-type red cells and least abundant on AB-type cells.
The Lewis Blood Group System: Interplay of FUT2 and FUT3
The Lewis antigens (Leª and Leᵇ) are not intrinsic to red blood cells but are synthesized in epithelial tissues and then adsorbed onto RBCs from the plasma. Their synthesis depends on the interplay between the Secretor (FUT2) and Lewis (FUT3) genes, both acting on Type 1 precursor chains.
-
Leª Synthesis: The FUT3 gene encodes an α(1,4)-fucosyltransferase that adds a fucose to the N-acetylglucosamine (GlcNAc) of a Type 1 precursor. This creates the Lewis a (Leª) antigen. This can only happen efficiently if the precursor has not already been fucosylated by FUT2.
-
Leᵇ Synthesis: If the FUT2 (Secretor) enzyme acts first, it creates a Type 1 H antigen. The FUT3 (Lewis) enzyme can then add a second fucose to this H antigen, creating the Lewis b (Leᵇ) antigen.
This competitive interplay leads to the following phenotypes:
-
Le(a+b-): Occurs in non-secretors (se/se) who have a functional Lewis gene (Le/-). Without FUT2 activity, the precursor is available only for FUT3, leading to Leª production.
-
Le(a-b+): Occurs in secretors (Se/-) who also have a functional Lewis gene (Le/-). The FUT2 enzyme is more efficient, converting most precursors to H antigen, which is then converted to Leᵇ by FUT3.
-
Le(a-b-): Occurs in individuals with non-functional Lewis genes (le/le), regardless of their secretor status. It can also occur in individuals with certain weak secretor alleles.
Quantitative Data
The enzymatic reactions governing blood group synthesis are subject to standard enzyme kinetics. While comprehensive kinetic data for all human FUTs under identical conditions is sparse in the literature, specific studies provide valuable insights.
| Enzyme | Organism/System | Substrate | Km Value | Reference |
| GMD | Mortierella alpina | GDP-mannose | 0.77 mM | |
| GMER | Mortierella alpina | GDP-4-keto-6-deoxy mannose | 1.047 mM |
Table 2: Michaelis-Menten Constants (Km) for Enzymes in the GDP-L-Fucose De Novo Pathway.
Phenotype frequencies vary significantly across different populations, reflecting the distribution of the underlying functional and non-functional alleles of FUT1, FUT2, and FUT3.
| Phenotype | Genotype Basis | Approximate Frequency (Caucasians) | Reference |
| Secretor | Se/Se or Se/se | ~80% | |
| Non-secretor | se/se | ~20% | |
| Le(a-b+) | Se/-, Le/- | High | |
| Le(a+b-) | se/se, Le/- | Moderate | |
| Le(a-b-) | any, le/le | ~6% |
Table 3: Approximate Frequencies of Secretor and Lewis Phenotypes in Caucasian Populations.
Experimental Protocols
Protocol: Fucosyltransferase (FUT) Activity Assay
This protocol describes a general method for measuring the activity of fucosyltransferases like FUT3 using cell extracts and HPLC analysis.
Objective: To quantify the transfer of fucose from GDP-fucose to a specific acceptor substrate.
Materials:
-
Cell lysate from cells overexpressing the FUT of interest (e.g., FUT3-transfected HEK293T cells).
-
GDP-L-fucose solution (e.g., 75 µM).
-
Pyridylaminated (PA) acceptor sugar (e.g., 0.5 mM sialyl α2,3-Lacto-N-tetraose-PA for α1,4-FUT activity).
-
Reaction Buffer: 1 M Sodium Cacodylate (pH 6.8).
-
Cofactor Solution: 250 mM MnCl₂.
-
Stop Solution: EDTA solution (e.g., 0.5 M).
-
HPLC system with a reverse-phase column (e.g., TSK-gel ODS-80TS).
Methodology:
-
Enzyme Preparation:
-
Harvest cells expressing the target FUT.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM HEPES pH 7.4, 0.1% Triton X-100).
-
Lyse cells via sonication for 10 minutes in an ultrasonic bath.
-
Centrifuge at 600 x g for 5 minutes at 4°C to pellet debris.
-
Collect the supernatant, which serves as the enzyme source.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture (final volume e.g., 20 µL):
-
10 µL of enzyme source (cell supernatant).
-
2 µL of Reaction Buffer.
-
2 µL of MnCl₂ solution.
-
2 µL of PA-acceptor sugar.
-
4 µL of GDP-fucose solution.
-
-
Incubate the reaction at 37°C for 2 hours.
-
Stop the reaction by adding an equal volume of Stop Solution (EDTA).
-
-
Analysis:
-
Centrifuge the stopped reaction at 20,000 x g for 5 minutes to pellet any precipitate.
-
Inject 10 µL of the supernatant onto the HPLC system.
-
Separate the fucosylated product from the unreacted PA-acceptor substrate using an appropriate gradient.
-
Quantify the product peak area to determine enzyme activity (product formed per unit time per mg of protein).
-
Protocol: Determination of ABH Secretor Status from Saliva
This protocol is a simplified version of the classic hemagglutination inhibition test used to determine if an individual secretes water-soluble ABH antigens.
Objective: To detect the presence of H antigen in saliva, indicating a secretor phenotype.
Materials:
-
Saliva sample from the individual.
-
Anti-H lectin (from Ulex europaeus).
-
Group O red blood cells (as indicator cells).
-
Phosphate-buffered saline (PBS).
-
Test tubes, water bath, centrifuge.
Methodology:
-
Saliva Preparation:
-
Collect approximately 1 mL of saliva in a test tube.
-
Heat the tube in a boiling water bath for 10 minutes to inactivate enzymes.
-
Centrifuge at high speed for 10 minutes to pellet mucins and other debris.
-
Carefully collect the clear supernatant.
-
-
Inhibition Test:
-
Label two test tubes: "Test" and "Control".
-
In the "Test" tube, add 1 drop of the prepared saliva supernatant and 1 drop of anti-H lectin.
-
In the "Control" tube, add 1 drop of PBS and 1 drop of anti-H lectin.
-
Mix and incubate both tubes at room temperature for 10-15 minutes. This allows any H antigen in the saliva to bind to the anti-H lectin.
-
-
Detection:
-
Add 1 drop of a 5% suspension of Group O red blood cells to both tubes.
-
Mix and incubate for 30-60 minutes at room temperature.
-
Gently centrifuge the tubes to pellet the cells.
-
Resuspend the cell pellets and observe for agglutination (clumping).
-
Interpretation:
-
No Agglutination in "Test" tube (Control tube shows agglutination): The individual is a Secretor . The soluble H antigen in the saliva neutralized the anti-H lectin, preventing it from clumping the O cells.
-
Agglutination in "Test" tube (Control tube also shows agglutination): The individual is a Non-secretor . No H antigen was present in the saliva to inhibit the anti-H lectin, so it was free to agglutinate the O cells.
Conclusion
The addition of L-fucose is a pivotal step in the biosynthesis of ABH and Lewis blood group antigens. This process is tightly controlled by the availability of the donor substrate GDP-L-fucose, synthesized via the de novo and salvage pathways, and by the tissue-specific expression and substrate specificity of a small family of fucosyltransferases. The genetic polymorphisms within the FUT1, FUT2, and FUT3 genes give rise to the diverse array of blood group phenotypes observed in the human population. Understanding these fundamental biochemical pathways is crucial for the fields of transfusion medicine, immunology, and the development of therapeutics targeting glycosylation-dependent pathological processes.
References
An In-depth Technical Guide to the Core Chemical Properties of 6-deoxy-L-galactose (L-Fucose)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-deoxy-L-galactose, more commonly known as L-fucose, is a unique deoxyhexose monosaccharide integral to a multitude of biological processes in mammals and other organisms. Unlike most other naturally occurring sugars in mammals which are in the D-configuration, fucose exists in the L-configuration. Its structure, characterized by the absence of a hydroxyl group at the C-6 position, confers specific functionalities to the glycans it constitutes.[1][2] L-fucose is a critical component of many N- and O-linked glycans and glycolipids, playing a pivotal role in cell-cell recognition, signaling pathways, and immune responses.[1][3] This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 6-deoxy-L-galactose, detailed experimental protocols for its characterization, and a review of its involvement in key biological pathways and experimental workflows.
Core Chemical and Physical Properties
6-deoxy-L-galactose is a white, crystalline powder that is soluble in water and alcohol.[4] It is known to be stable but incompatible with strong oxidizing agents.
Tabulated Physicochemical Data
The quantitative properties of 6-deoxy-L-galactose are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂O₅ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 150-153 °C | |
| Boiling Point | ~211.61 °C (rough estimate) | |
| Solubility | Soluble in water (50 mg/ml), alcohol, methanol, and ethanol. | |
| Specific Rotation [α]D²⁰ | -75.5° to -77° (c=10, H₂O, 24hr) | |
| CAS Number | 2438-80-4 |
Experimental Protocols for Characterization
Accurate characterization of 6-deoxy-L-galactose is fundamental for its application in research and development. The following sections detail standard experimental methodologies for determining its key physical and chemical properties.
Determination of Melting Point
Objective: To determine the temperature range over which 6-deoxy-L-galactose transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 6-deoxy-L-galactose is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady rate of 1-2 °C per minute. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting point is reported as a range from the onset to the completion of melting.
Determination of Solubility
Objective: To qualitatively and quantitatively assess the solubility of 6-deoxy-L-galactose in various solvents.
Methodology:
-
Qualitative Assessment: a. Add approximately 10 mg of 6-deoxy-L-galactose to 1 mL of the solvent (e.g., water, ethanol) in a test tube. b. Vigorously shake the test tube for 1 minute. c. Visually inspect the solution for the presence of undissolved solid. A clear solution indicates solubility.
-
Quantitative Assessment (by Saturation): a. Add a known excess amount of 6-deoxy-L-galactose to a known volume of solvent at a specific temperature. b. Stir the mixture until saturation is reached (i.e., no more solid dissolves). c. Filter the solution to remove undissolved solid. d. A known volume of the saturated solution is carefully evaporated to dryness. e. The mass of the remaining solid is measured, and the solubility is calculated (e.g., in mg/mL).
Determination of Specific Rotation
Objective: To measure the extent to which 6-deoxy-L-galactose rotates the plane of polarized light.
Methodology:
-
Solution Preparation: A solution of 6-deoxy-L-galactose of a known concentration (c, in g/mL) is prepared in a suitable solvent (typically water).
-
Apparatus: A polarimeter is used for this measurement.
-
Procedure: a. The polarimeter tube of a known path length (l, in decimeters) is filled with the prepared solution, ensuring no air bubbles are present. b. The tube is placed in the polarimeter. c. The observed angle of rotation (α) is measured. d. The specific rotation [α] is calculated using the formula: [α] = α / (l * c) .
Biological Significance and Signaling Pathways
L-fucose is a key player in several critical biological signaling pathways, primarily through its incorporation into glycans, a process known as fucosylation.
GDP-L-fucose Biosynthesis Pathways
The activated form of L-fucose used by fucosyltransferases is GDP-L-fucose, which is synthesized via two main pathways: the de novo pathway and the salvage pathway.
Caption: Biosynthesis of GDP-L-fucose via the de novo and salvage pathways.
Notch Signaling Pathway
O-fucosylation is essential for the proper function of the Notch receptor, a key regulator of cell fate decisions. The enzyme Protein O-fucosyltransferase 1 (POFUT1) adds fucose to the epidermal growth factor-like (EGF) repeats of Notch. This fucosylation is a prerequisite for the action of the Fringe glycosyltransferase, which further modifies the fucose with N-acetylglucosamine (GlcNAc), thereby modulating Notch's interaction with its ligands (Delta and Jagged/Serrate).
References
The Pivotal Role of L-Fucose in Shaping the Gut Microbiome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-fucose, a deoxyhexose sugar abundant in the mammalian gut, is a critical modulator of the host-microbiome relationship. Primarily derived from host-secreted glycans, such as mucins, L-fucose serves as a key nutrient source for a variety of commensal bacteria, influencing microbial composition, metabolic output, and host-pathogen interactions. Its metabolism by the gut microbiota leads to the production of beneficial short-chain fatty acids (SCFAs), which have profound effects on host physiology. Furthermore, L-fucose acts as a signaling molecule, guiding bacterial gene expression and mediating host immune responses. This technical guide provides an in-depth exploration of the multifaceted role of L-fucose in the gut microbiome, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and therapeutic development in this burgeoning field.
L-Fucose as a Metabolic Substrate for the Gut Microbiota
L-fucose is a preferred energy source for numerous gut commensals, including species from the genera Bacteroides, Ruminococcus, Akkermansia, and Bifidobacterium.[1] The availability of L-fucose is largely dependent on the host's genetic predisposition, particularly the expression of fucosyltransferases like FUT2, which dictates the secretion of fucosylated glycans into the intestinal lumen.[2][3] Bacteria possessing specialized enzymes called fucosidases can cleave L-fucose from these host glycans, making it available for metabolism.[4]
The fermentation of L-fucose by gut bacteria primarily yields SCFAs, with a notable contribution to propionate and butyrate production.[5] This metabolic process is distinct from the fermentation of other sugars due to cofactor imbalances, leading to a higher yield of these beneficial metabolites.
Quantitative Impact of L-Fucose on Microbial Metabolism and Composition
The utilization of L-fucose significantly alters the metabolic output and composition of the gut microbiota. The following tables summarize key quantitative findings from the literature.
| Bacterial Species/Community | L-Fucose Concentration | Key Metabolic Outputs | Fold Change/Quantitative Impact | Reference |
| Fecal Microbiota Fermentation | 2.8 mM | Propionate | Increased proportion of propionate in total SCFAs | |
| Fecal Microbiota Fermentation | 2.8 mM | Butyrate | Increased proportion of butyrate in total SCFAs | |
| Akkermansia muciniphila | 6 mM | 1,2-propanediol, Acetate, Propionate | Production of <1 mM 1,2-propanediol, with higher than expected propionate levels | |
| Bifidobacterium longum isolates | 30 mM | 1,2-propanediol | Equimolar production of 1,2-propanediol from L-fucose | |
| B. infantis & E. hallii co-culture | ~19.5 mM consumed | Propionate, Butyrate | 8.2 ± 3.5 mM Propionate, 7.4 ± 0.8 mM Butyrate produced |
Table 1: Quantitative Impact of L-Fucose on Short-Chain Fatty Acid Production
| Host Genotype | Bacterial Taxon | Relative Abundance Change | Significance (p-value) | Reference |
| FUT2 Secretor vs. Non-secretor | Bifidobacterium | Lower in non-secretors | <0.05 | |
| FUT2 Secretor vs. Non-secretor | Bacteroides | Lower in non-secretors | <0.05 | |
| FUT2 Non-secretor (AA genotype) vs. Secretor (GG/AG) | Various Firmicutes taxa | Significant differences in abundance | <0.05 | |
| FUT2 Non-secretor vs. Secretor | Species Richness | Lower in non-secretors | Not specified |
Table 2: Influence of Host FUT2 Genotype on Gut Microbiome Composition
Host and Microbial Signaling Pathways Involving L-Fucose
L-fucose and fucosylated glycans are not merely nutrients; they are also crucial signaling molecules that mediate a complex interplay between the host and the microbiome.
Host Signaling: Induction of Intestinal Fucosylation
The host can dynamically regulate the availability of L-fucose in the gut in response to microbial signals, particularly during infection or inflammation. This process is primarily mediated by the cytokine IL-22.
References
- 1. Comprehensive Characterization of fucAO Operon Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of new host‐specific Bacteroides qPCRs for the identification of fecal contamination sources in water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gut Microbiotassay: a high-throughput qPCR approach combinable with next generation sequencing to study gut microbial diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fucosidases from the human gut symbiont Ruminococcus gnavus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Trophic Interactions of Infant Bifidobacteria and Eubacterium hallii during L-Fucose and Fucosyllactose Degradation [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Quantification of L-Fucose in Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods to quantify L-fucose in glycoproteins. The selection of a suitable method depends on factors such as the required sensitivity, the need for structural information (e.g., linkage analysis), sample throughput, and available instrumentation.
Phenol-Sulfuric Acid Method
The phenol-sulfuric acid method is a simple and widely used colorimetric assay for the determination of total neutral sugars, including fucose. It is based on the principle that carbohydrates are hydrolyzed to monosaccharides by concentrated sulfuric acid, which then dehydrates the monosaccharides to form furfural derivatives. These derivatives react with phenol to produce a yellow-orange colored compound that can be quantified spectrophotometrically.
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Linear Range | 1-150 nmol | [1] |
| Sensitivity | 10-80 nmol (scaled-down version) | [1] |
| Wavelength | 490 nm | [2][3][4] |
| Time to Complete | < 15 minutes |
Experimental Protocol
-
Materials:
-
Concentrated sulfuric acid
-
5% (w/v) Phenol solution in water
-
L-fucose standard solutions (e.g., 1 mg/mL stock)
-
96-well microplate
-
Microplate reader
-
-
Procedure (Microplate Format):
-
Pipette 50 µL of the glycoprotein sample or L-fucose standard into a well of a 96-well microplate.
-
Rapidly add 150 µL of concentrated sulfuric acid to each well. The rapid addition ensures mixing.
-
Immediately add 30 µL of 5% phenol solution to each well.
-
Incubate the plate at 90°C for 5 minutes in a static water bath.
-
Cool the plate to room temperature for 5 minutes.
-
Wipe the bottom of the plate and measure the absorbance at 490 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the L-fucose standards and determine the concentration of fucose in the samples.
-
Experimental Workflow
Caption: Workflow for the Phenol-Sulfuric Acid Method.
Enzymatic Assay using L-Fucose Dehydrogenase
This method offers higher specificity for L-fucose compared to general carbohydrate assays. L-fucose dehydrogenase catalyzes the oxidation of L-fucose in the presence of nicotinamide adenine dinucleotide (NAD+) to produce NADH. The amount of NADH formed, which is directly proportional to the L-fucose concentration, can be measured spectrophotometrically at 340 nm.
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Detection Method | Colorimetric/Spectrophotometric | |
| Wavelength | 340 nm (NADH) or 455 nm (with colorimetric reagent) | |
| Linear Range | 16 to 179 nmol | |
| Reaction Time | ~10 minutes |
Experimental Protocol
-
Materials:
-
L-fucose dehydrogenase
-
Nicotinamide adenine dinucleotide (NAD+)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Glycoprotein samples (hydrolyzed to release fucose)
-
L-fucose standards
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Sample Hydrolysis: Release L-fucose from the glycoprotein by mild acid hydrolysis (e.g., 0.1 N trichloroacetic acid at 100°C for 1 hour). Neutralize the hydrolysate.
-
Reaction Setup: In a microplate well or cuvette, combine the reaction buffer, NAD+, and the hydrolyzed sample or L-fucose standard.
-
Initiate Reaction: Add L-fucose dehydrogenase to initiate the reaction.
-
Incubation: Incubate at 37°C for 10-20 minutes.
-
Measurement: Measure the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Quantification: Create a standard curve with known concentrations of L-fucose to determine the fucose content in the samples.
-
Experimental Workflow
Caption: Workflow for the L-Fucose Dehydrogenase Enzymatic Assay.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
HPAEC-PAD is a highly sensitive and specific method for the analysis of monosaccharides, including L-fucose, without the need for derivatization. Carbohydrates are separated on an anion-exchange column at high pH, where they are ionized, and then detected by pulsed amperometry.
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Detection Limit | Low-picomole quantities | |
| Column | CarboPac series (e.g., PA20) | |
| Eluent | High pH sodium hydroxide and sodium acetate gradients | |
| Detection | Pulsed Amperometric Detection (PAD) |
Experimental Protocol
-
Materials:
-
HPAEC-PAD system
-
Anion-exchange column (e.g., Dionex CarboPac PA20)
-
High-purity water
-
50% w/w Sodium hydroxide solution
-
Sodium acetate
-
Trifluoroacetic acid (TFA) for hydrolysis
-
Glycoprotein samples and monosaccharide standards
-
-
Procedure:
-
Hydrolysis: Hydrolyze the glycoprotein sample to release monosaccharides using 2 M TFA at 100°C for 4 hours. Lyophilize the sample to remove the acid.
-
Reconstitution: Reconstitute the dried sample in high-purity water.
-
Chromatography:
-
Inject the sample onto the HPAEC system.
-
Separate the monosaccharides using a sodium hydroxide and sodium acetate gradient on a CarboPac column.
-
Maintain the column temperature at 30°C.
-
-
Detection: Detect the eluted monosaccharides using a PAD detector with a specific waveform.
-
Quantification: Identify and quantify the fucose peak by comparing its retention time and peak area to that of a known fucose standard.
-
Experimental Workflow
Caption: Workflow for HPAEC-PAD analysis of L-fucose.
Mass Spectrometry (MS) Based Methods
Mass spectrometry offers high sensitivity and specificity for the analysis of fucosylation. It can be used to determine the relative abundance of fucosylated glycoforms and can provide site-specific information. Common techniques include Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation: Quantitative Summary
| Technique | Application | Key Features | Reference |
| MALDI-TOF MS | Profiling of released glycans or glycopeptides | High throughput, good for complex mixtures | |
| LC-MS-MRM | Targeted quantification of specific glycopeptides | High sensitivity and specificity | |
| NanoLC-MS/MS | Identification and quantification of intact glycopeptides | Provides site-specific fucosylation information |
Experimental Protocol (General for LC-MS of Glycopeptides)
-
Materials:
-
Protease (e.g., Trypsin)
-
PNGase F (for N-glycan release, if analyzing released glycans)
-
LC-MS system (e.g., Q-trap or Orbitrap)
-
C18 column for reverse-phase chromatography
-
Solvents for LC (e.g., water, acetonitrile with formic acid)
-
-
Procedure:
-
Proteolytic Digestion: Digest the glycoprotein into peptides using a protease like trypsin.
-
Glycopeptide Enrichment (Optional): Enrich for glycopeptides using methods like lectin affinity chromatography to increase sensitivity.
-
LC Separation: Separate the peptides/glycopeptides using reverse-phase liquid chromatography.
-
MS Analysis:
-
Acquire mass spectra of the eluting peptides.
-
For quantification, use methods like Multiple Reaction Monitoring (MRM) to target specific fucosylated glycopeptides.
-
For identification, perform tandem MS (MS/MS) to fragment the glycopeptides and identify the peptide sequence and glycan composition.
-
-
Data Analysis: Analyze the MS data to identify fucosylated glycopeptides and determine their relative abundance.
-
Logical Relationship Diagram
Caption: Logical workflow for MS-based fucosylation analysis.
Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
This is a high-throughput method that utilizes the specific binding of lectins to fucose residues. Glycoproteins are fluorescently labeled and then captured by fucose-binding lectins immobilized on a solid support. The amount of captured glycoprotein is then quantified by measuring the fluorescence intensity.
Data Presentation: Quantitative Summary
| Parameter | Value | Reference |
| Lectins Used | AAL, LCA, UEA-I (for different fucose linkages) | |
| Detection | Fluorescence in a 96-well plate format | |
| Application | High-throughput screening of fucosylation in biofluids |
Experimental Protocol
-
Materials:
-
Fucose-binding lectins (e.g., Aleuria aurantia lectin - AAL)
-
Amine-reactive beads for lectin immobilization
-
Fluorescent dye for protein labeling (e.g., Alexa Fluor 488)
-
96-well plate
-
Fluorescence plate reader
-
-
Procedure:
-
Lectin Immobilization: Covalently bind fucose-specific lectins to amine-reactive beads.
-
Protein Labeling: Label the glycoproteins in the sample with a fluorescent dye.
-
Affinity Capture: Incubate the fluorescently labeled glycoproteins with the lectin-immobilized beads to capture the fucosylated glycoproteins.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Fluorescence Quantification: Transfer the beads to a 96-well plate and measure the fluorescence intensity using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the amount of fucosylated glycoproteins in the sample.
-
Experimental Workflow
Caption: Workflow for Lectin-Affinity Fluorescent Labeling Quantification.
References
Application Notes and Protocols for HPLC Analysis of L-fucose in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of L-fucose in various biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for researchers studying glycosylation, cancer biomarkers, and metabolic disorders where L-fucose levels are of significant interest.
Introduction
L-fucose is a deoxyhexose sugar that plays a crucial role in various biological processes, including cell adhesion, signal transduction, and immune responses. Altered levels of L-fucose in biological fluids and tissues have been associated with several pathological conditions, most notably cancer. Consequently, accurate and sensitive quantification of L-fucose is vital for both basic research and clinical diagnostics. HPLC, particularly after pre-column derivatization to attach a chromophore or fluorophore, is a widely used and reliable technique for this purpose. This document outlines protocols primarily focused on the popular derivatizing agent 1-phenyl-3-methyl-5-pyrazolone (PMP), with additional information on other labeling methods.
Quantitative Data Summary
The following tables summarize the performance of various HPLC methods for the analysis of L-fucose, providing a comparative overview of their key quantitative parameters.
Table 1: HPLC Methods for PMP-Derivatized L-fucose Analysis
| Parameter | Method 1 (UV/DAD Detection) | Method 2 (MS/MS Detection) |
| Biological Matrix | Polysaccharide Hydrolysates | Osmanthus fragrans Lour. Hydrolysates |
| Column | Zorbax Extend C18 | Shim-pack VP-ODS |
| Linearity Range | 10–400 µg/mL | 2–2000 ng/mL[1] |
| Limit of Detection (LOD) | 4.83 µg/mL[2] | Not explicitly stated for fucose |
| Limit of Quantification (LOQ) | Not explicitly stated for fucose | Not explicitly stated for fucose |
| Recovery | Not explicitly stated for fucose | Not explicitly stated for fucose |
| Precision (RSD%) | Not explicitly stated for fucose | Intra-day: 0.82%, Repeatability: 3.86%[1] |
Table 2: HPLC Method for PMP-Derivatized Monosaccharides in Human Serum (UV Detection)
| Parameter | Value |
| Biological Matrix | Human Serum[3][4] |
| Column | ZORBAX XDB-C18 |
| Retention Time (Fucose) | ~36.83 min |
| Linearity Range | 2.5–500 µg/mL |
| Precision (RSD%) | ≤ 5.49% (Intra-day and Inter-day) |
| Recovery | 69.01–108.96% |
Experimental Protocols
Protocol 1: PMP Derivatization and HPLC-UV Analysis of L-fucose in Serum
This protocol is adapted from methods for monosaccharide analysis in human serum.
1. Materials and Reagents:
-
L-fucose standard
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Chloroform
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Internal Standard (e.g., L-rhamnose)
-
Serum samples
2. Sample Preparation (Hydrolysis of Glycoconjugates):
-
To 10 µL of serum, add a known concentration of internal standard solution.
-
Add trifluoroacetic acid (TFA) to a final concentration of 2 M.
-
Incubate the mixture at 105°C for 4-6 hours to hydrolyze glycoproteins and release monosaccharides.
-
Cool the samples to room temperature and evaporate the TFA to dryness using a centrifugal evaporator.
-
To ensure complete removal of TFA, add 200 µL of methanol and evaporate to dryness. Repeat this step three times.
3. PMP Derivatization:
-
To the dried hydrolysate, add 60 µL of 0.5 M PMP in methanol and 40 µL of 0.3 M NaOH.
-
Vortex the mixture and incubate at 70°C for 90 minutes in a water bath.
-
Cool the reaction mixture to room temperature and neutralize by adding 40 µL of 0.3 M HCl.
-
Evaporate the mixture to dryness in a centrifugal concentrator.
4. Extraction of PMP Derivatives:
-
Reconstitute the dried residue in 70 µL of water.
-
Add 500 µL of chloroform and vortex vigorously to extract excess PMP reagent.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Carefully collect the upper aqueous layer containing the PMP-labeled monosaccharides for HPLC analysis.
5. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., ZORBAX XDB-C18, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 100 mM Ammonium acetate buffer (pH 5.5)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the monosaccharides (e.g., starting with a low percentage of B and gradually increasing).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 245 nm
-
Injection Volume: 20 µL
Protocol 2: Analysis of Free L-fucose in Urine by Fluorescence Labeling with 2-Aminopyridine
This protocol provides a method for analyzing free monosaccharides in urine without prior cleanup.
1. Materials and Reagents:
-
L-fucose standard
-
2-aminopyridine
-
Hydrochloric acid (HCl)
-
Sodium cyanoborohydride
-
Acetic acid
-
Urine samples
2. Sample Preparation and Derivatization:
-
Dry a specific volume of urine sample.
-
Couple the sugars in the residue with 2-aminopyridine to form fluorescent derivatives.
-
The reaction involves reductive amination, typically facilitated by sodium cyanoborohydride in an acidic environment.
3. HPLC Conditions:
-
Column: Anion-exchange column
-
Mobile Phase: Borate buffer
-
Detection: Fluorescence detector (Excitation and Emission wavelengths specific for pyridylamino derivatives).
Visualizations
References
- 1. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry-Based Fucosylated Glycan Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the analysis of fucosylated glycans using mass spectrometry (MS). Fucosylation, the addition of a fucose sugar to a glycan, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses. Alterations in fucosylation are associated with various diseases, such as cancer and inflammation, making its analysis crucial for biomarker discovery and therapeutic development.[1][2][3][4][5] This document outlines two primary workflows: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for glycan profiling and Liquid Chromatography-Mass Spectrometry (LC-MS) for in-depth quantitative and structural analysis.
I. Workflow for Fucosylated N-Glycan Profiling by MALDI-TOF MS
This workflow provides a rapid and high-throughput method for profiling fucosylated N-glycans. It involves the release of N-glycans from glycoproteins, derivatization by permethylation to enhance ionization and stabilize sialic acids, followed by analysis using MALDI-TOF MS.
Experimental Protocol
1. N-Glycan Release:
-
Objective: To enzymatically release N-linked glycans from the glycoprotein backbone.
-
Procedure:
-
Denature 5-100 µg of the glycoprotein sample by heating at 100°C for 10 minutes.
-
Add Peptide-N-Glycosidase F (PNGase F) to the denatured protein sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue of the protein. For glycoproteins containing core α1-3 fucosylation, PNGase A may be required.
-
Incubate the reaction mixture overnight at 37°C.
-
Separate the released N-glycans from the deglycosylated protein and peptides using a C18 Sep-Pak cartridge.
-
2. Permethylation of Released N-Glycans:
-
Objective: To derivatize the released glycans to improve their ionization efficiency and stability for MS analysis.
-
Procedure:
-
Dry the purified N-glycans in a vacuum centrifuge.
-
Add a slurry of sodium hydroxide in dimethyl sulfoxide (DMSO) to the dried glycans.
-
Add iodomethane and shake the mixture for 30 minutes at room temperature.
-
Quench the reaction by the dropwise addition of water.
-
Extract the permethylated glycans with dichloromethane.
-
Wash the organic layer with water until neutral and then dry it down.
-
3. MALDI-TOF MS Analysis:
-
Objective: To acquire mass spectra of the permethylated N-glycans for compositional analysis.
-
Procedure:
-
Reconstitute the dried, permethylated glycans in a small volume of methanol.
-
Spot 1 µL of the sample onto a MALDI target plate and mix with 1 µL of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB).
-
Allow the spot to air-dry to form crystals.
-
Acquire mass spectra in the positive ion mode over a mass range of m/z 500–5000.
-
Data Presentation
The data from MALDI-TOF MS analysis provides a profile of the fucosylated N-glycans present in the sample. The relative abundance of each glycan can be determined by comparing the peak intensities in the mass spectrum.
Table 1: Example of Relative Abundance of Fucosylated N-Glycans Detected by MALDI-TOF MS
| m/z (Permethylated) | Proposed Composition | Relative Abundance (%) |
| 2277.1 | Hex5HexNAc4Fuc1 | 45.2 |
| 2642.3 | Hex5HexNAc4Fuc2 | 23.1 |
| 2816.4 | Hex6HexNAc5Fuc1 | 15.8 |
| 3181.6 | Hex6HexNAc5Fuc2 | 9.5 |
| 3005.5 | Hex5HexNAc4Fuc1NeuAc1 | 6.4 |
Note: The proposed composition is based on the observed mass-to-charge ratio (m/z) and known biosynthetic pathways. Hex: Hexose, HexNAc: N-acetylhexosamine, Fuc: Fucose, NeuAc: N-acetylneuraminic acid.
Workflow Diagram
Caption: Workflow for fucosylated N-glycan profiling by MALDI-TOF MS.
II. Workflow for Quantitative and Structural Analysis of Fucosylated Glycans by LC-MS/MS
This workflow provides a more detailed analysis of fucosylated glycans, enabling both quantification and structural elucidation, including the differentiation of core and outer-arm fucosylation.
Experimental Protocol
1. Glycoprotein Digestion and Glycopeptide Enrichment:
-
Objective: To generate glycopeptides from the protein sample for LC-MS analysis.
-
Procedure:
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein with trypsin overnight at 37°C to generate peptides and glycopeptides.
-
Enrich the fucosylated glycopeptides using specific lectin affinity chromatography (e.g., with Aleuria aurantia lectin (AOL) or Lens culinaris agglutinin (LCA)) or by hydrophilic interaction liquid chromatography (HILIC).
-
2. LC-MS/MS Analysis:
-
Objective: To separate the glycopeptides and acquire MS and MS/MS data for identification and quantification.
-
Procedure:
-
Reconstitute the enriched glycopeptides in a suitable solvent for liquid chromatography.
-
Inject the sample onto a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the glycopeptides using a reversed-phase or HILIC column with an appropriate gradient.
-
Acquire data in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS1 scan are selected for fragmentation (MS/MS).
-
3. Data Analysis:
-
Objective: To identify the glycopeptides, determine the site of glycosylation, and characterize the glycan structure, including fucose linkages.
-
Procedure:
-
Process the raw MS data using specialized software to identify glycopeptides.
-
Analyze the MS/MS spectra to determine the peptide sequence and the composition of the attached glycan.
-
Utilize diagnostic fragment ions to distinguish between core and outer-arm fucosylation. For example, specific Y-ions can be indicative of the fucosylation site. Oxonium ions can also be monitored to confirm outer-arm fucosylation.
-
For quantitative analysis, use label-free approaches by comparing the peak areas of the same glycopeptide across different samples or employ isobaric labeling strategies like Tandem Mass Tags (TMT).
-
Data Presentation
Quantitative LC-MS/MS data allows for the comparison of fucosylated glycan abundance at specific glycosylation sites.
Table 2: Example of Quantitative Analysis of Site-Specific Fucosylation
| Protein | Glycosylation Site | Glycan Composition | Fold Change (Condition B vs. A) | p-value |
| Fibrinogen | Asn52 | Hex5HexNAc4Fuc1 (Core) | 1.2 | 0.045 |
| Fibrinogen | Asn52 | Hex5HexNAc4Fuc1 (Outer-arm) | 10.3 | <0.001 |
| Haptoglobin | Asn207 | Hex6HexNAc5Fuc1 | 2.5 | 0.012 |
| Alpha-1-acid glycoprotein | Asn38 | Hex5HexNAc4Fuc2 | 3.1 | 0.008 |
Workflow Diagram
Caption: Workflow for quantitative and structural analysis of fucosylated glycans by LC-MS/MS.
Signaling Pathway Context
Alterations in fucosylation can significantly impact cellular signaling. For instance, increased core fucosylation of the EGFR receptor, catalyzed by the enzyme FUT8, can modulate its signaling activity, contributing to cancer progression. The analysis of fucosylation on such signaling proteins is therefore of high interest.
Caption: Role of core fucosylation in EGFR signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Permethylated N-glycan analysis with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Permethylated N-Glycan Analysis with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Site-Specific Fucosylation Analysis Identifying Glycoproteins Associated with Aggressive Prostate Cancer Cell Lines Using Tandem Affinity Enrichments of Intact Glycopeptides Followed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Application Notes and Protocols for L-fucose Metabolic Labeling in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of L-fucose metabolic labeling as a powerful technique for in vivo imaging of fucosylated glycans. This method allows for the visualization and study of dynamic glycosylation processes in living organisms, with significant applications in developmental biology, oncology, and immunology.
Introduction
L-fucose is a deoxyhexose sugar crucial for a multitude of biological processes, including cell-cell recognition, signaling, and immune responses.[1][2] Altered fucosylation is a hallmark of various diseases, notably cancer, making it a compelling target for diagnostics and therapeutics.[3] Metabolic labeling with fucose analogs offers a robust strategy to image and study fucosylated glycans in their native environment. This technique relies on the cellular uptake of a modified fucose molecule containing a bioorthogonal chemical reporter, such as an azide or an alkyne.[1][4] This reporter is then covalently linked to an imaging probe via "click chemistry," enabling visualization through various imaging modalities.
Principle of the Method
The core principle involves a two-step process:
-
Metabolic Incorporation: An unnatural fucose analog, typically per-O-acetylated for improved cell permeability, is introduced to the biological system. Cellular esterases remove the acetyl groups, and the modified fucose enters the fucose salvage pathway to be converted into a GDP-fucose analog. Fucosyltransferases then incorporate this analog into nascent glycans on glycoproteins and glycolipids.
-
Bioorthogonal Ligation: The incorporated chemical reporter is detected by reaction with a complementary probe (e.g., an alkyne- or azide-modified fluorophore, or a PET imaging agent) through a bioorthogonal reaction, most commonly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).
Signaling Pathways and Experimental Workflow
L-Fucose Metabolic Pathways
Mammalian cells utilize two main pathways for GDP-L-fucose biosynthesis: the de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose, and the salvage pathway, which recycles free L-fucose. Metabolic labeling with fucose analogs primarily exploits the salvage pathway.
Caption: L-Fucose Metabolic Pathways.
Experimental Workflow for In Vivo Imaging
The general workflow for L-fucose metabolic labeling and subsequent in vivo imaging involves several key steps, from the administration of the fucose analog to image acquisition and analysis.
Caption: In Vivo Imaging Workflow.
Quantitative Data Summary
The following tables summarize key quantitative parameters from published studies on L-fucose metabolic labeling. These values can serve as a starting point for experimental design.
Table 1: Fucose Analog Concentrations for In Vitro and In Vivo Labeling
| Fucose Analog | Model System | Concentration | Duration | Reference |
| Tetra-O-acetylated Fucose (Ac4Fuc) | CHO Cells | 20 µM | 3 days | |
| Tetra-O-propanoylated Fucose (Prop4Fuc) | CHO Cells | 20 µM | 3 days | |
| PEGylated Fucose (PEG4Fuc) | CHO Cells | up to 70 µM | 3 days | |
| Peracetylated 6-Alkynyl-Fucose | Neuro2A Cells | 100 µM | 24 hours | |
| Peracetylated 7-Alkynyl-Fucose | Neuro2A Cells | 100 µM | 24 hours | |
| Peracetylated 6-Azido-Fucose (6-Az-Fuc) | Neuro2A Cells | 100 µM | 24 hours | |
| GDP-FucAz | Zebrafish Embryos | 1-5 nL of 25 µM | Microinjected at 1-8 cell stage |
Table 2: Imaging Parameters and Observations
| Imaging Modality | Model System | Key Findings | Reference |
| Confocal Fluorescence Microscopy | Zebrafish Embryos | Cell-surface labeling observed as early as 7 hours post-fertilization (hpf). Labeling intensity increased from mid-gastrulation to early segmentation. | |
| Flow Cytometry | CHO Cells | Distinct fluorescent signals observed after labeling with click-activated fluorogenic probe. | |
| Fluorescence Microscopy | Cultured Cells | Visualization of intracellular localization of fucosylated glycoconjugates. | |
| PET Imaging | Mouse Models of Prostate Cancer | [18F] fluorofucose (Fuc-PET) showed potential to quantify glycan fucosylation in tumors, although with some limitations in tumor uptake compared to other organs. |
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Zebrafish Embryos
This protocol is adapted from studies on developing zebrafish.
Materials:
-
GDP-FucAz (azide-functionalized GDP-fucose)
-
Microinjection apparatus
-
Zebrafish embryos (1-8 cell stage)
-
DIFO-488 or other cyclooctyne-conjugated fluorophore
-
Confocal fluorescence microscope
Procedure:
-
Preparation of Injection Solution: Prepare a solution of GDP-FucAz at a concentration of 25 µM in an appropriate injection buffer.
-
Microinjection: Microinject 1-5 nL of the GDP-FucAz solution into the yolk of zebrafish embryos at the 1-8 cell stage. As a negative control, inject vehicle alone.
-
Incubation: Allow the embryos to develop under standard conditions to the desired developmental stage (e.g., 7 hpf, 24 hpf).
-
Click Chemistry Reaction: Transfer the embryos to a solution containing the cyclooctyne-conjugated fluorophore (e.g., DIFO-488) at a suitable concentration. Incubate for a sufficient period to allow the click reaction to proceed.
-
Washing: Wash the embryos several times with fresh embryo medium to remove excess fluorophore.
-
Imaging: Mount the embryos and image using a confocal fluorescence microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.
Protocol 2: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol is a general guideline for labeling cultured mammalian cells.
Materials:
-
Peracetylated fucose analog (e.g., peracetylated 6-alkynyl-fucose)
-
Mammalian cell line of interest (e.g., CHO, Neuro2A)
-
Cell culture medium and supplements
-
Click chemistry reagents (e.g., copper(I) sulfate, TBTA ligand, sodium ascorbate, azide-fluorophore)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in an appropriate culture vessel (e.g., multi-well plate, culture dish) and allow them to adhere overnight.
-
Metabolic Labeling: Prepare a stock solution of the peracetylated fucose analog in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 20-100 µM). Replace the existing medium with the medium containing the fucose analog.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions to allow for metabolic incorporation of the analog.
-
Cell Fixation (for microscopy): Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail containing the azide-fluorophore, copper(I) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubate the fixed cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells thoroughly with PBS to remove unreacted reagents.
-
Imaging:
-
For fluorescence microscopy, mount the coverslips and visualize the cells using a fluorescence microscope.
-
For flow cytometry, detach the cells (if adherent) and resuspend in a suitable buffer for analysis.
-
Applications in Drug Development and Research
-
Cancer Biology: Aberrant fucosylation is a well-established cancer biomarker. L-fucose metabolic labeling can be used to visualize tumors, monitor disease progression, and assess the efficacy of therapies targeting glycosylation pathways.
-
Developmental Biology: Fucosylation plays a critical role in embryonic development. This technique allows for the real-time visualization of changes in fucosylation patterns during organogenesis and cell differentiation.
-
Immunology: Fucosylated glycans are involved in immune cell trafficking and recognition. Metabolic labeling can be employed to study these processes in vivo.
-
Glycoprotein Engineering: In the context of antibody production, the fucosylation status of the Fc region significantly impacts antibody-dependent cell-mediated cytotoxicity (ADCC). Metabolic glycoengineering with fucose analogs can be used to modulate and study the functional consequences of fucosylation on recombinant proteins.
Conclusion
L-fucose metabolic labeling coupled with bioorthogonal chemistry is a versatile and powerful strategy for in vivo imaging of fucosylated glycans. It provides a means to dynamically visualize and study the roles of fucosylation in health and disease. The protocols and data presented here offer a solid foundation for researchers to apply this innovative technique in their respective fields.
References
Application Notes and Protocols for L-Fucose Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosylation, the addition of a fucose sugar to N- or O-linked glycans, is a critical post-translational modification that significantly impacts the biological function of glycoproteins.[1] In the biopharmaceutical industry, particularly in the production of monoclonal antibodies (mAbs), the fucosylation status of the Fc region's N-glycan plays a pivotal role in modulating antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for eliminating target cells.[1] The absence of core fucose (afucosylation) can significantly enhance the binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a more potent therapeutic effect.[1][2] Supplementing cell culture media with L-fucose provides a direct and effective strategy to manipulate the fucosylation of recombinant proteins.[1]
Mammalian cells primarily utilize the L-enantiomer of fucose (L-Fucose) for glycoprotein synthesis. L-Fucose is integrated into cellular glycans through two main pathways: the de novo pathway, which synthesizes GDP-L-fucose from GDP-mannose, and the salvage pathway, which utilizes extracellular L-fucose. Supplementation of L-fucose in cell culture media directly feeds into the salvage pathway, increasing the intracellular pool of GDP-L-fucose, the donor substrate for fucosyltransferases in the Golgi apparatus.
These application notes provide detailed protocols for the supplementation of L-fucose in cell culture to modulate protein fucosylation, along with methods to assess its effects on cell viability and the fucosylation status of target proteins.
Data Presentation
Table 1: Recommended L-Fucose Concentrations for Cell Culture Supplementation
| Application | Cell Line Type | Recommended L-Fucose Concentration | Expected Outcome | Reference(s) |
| General Fucosylation Studies | Various | 0.01 mM to 1 mM | Modulation of protein fucosylation | |
| Antibody Production (e.g., CHO cells) | Chinese Hamster Ovary (CHO) | 0.5 g/L to 5 g/L | Reduction of afucosylated antibody species | |
| Cancer Cell Viability Studies | HT-29, A375 | 1 mg/ml, 5 mg/ml, 10 mg/ml | Varied effects on cell viability depending on cell line and concentration | |
| Correction of Fucosylation Defects | Patient-derived fibroblasts | 100 µM | Restoration of normal fucosylation levels |
Table 2: Effects of L-Fucose Analogue (5-Thio-L-Fucose) on Antibody Fucosylation
| 5-Thio-L-Fucose Concentration | Fucosylation Level on Day 12 | Afucosylation Level on Day 12 | Reference(s) |
| 0 µM (Control) | 89% - 93% | Not specified | |
| 50 µM | 66% | Increased | |
| 100 µM | 39% | Increased | |
| 200 µM | 15% | Increased | |
| 400 µM | 7% | 48% | |
| 800 µM | 5% | Increased |
Signaling and Metabolic Pathways
Supplementation with L-fucose directly impacts the fucosylation of proteins involved in critical cellular signaling pathways. Altered fucosylation of membrane receptors such as TGF-β, EGFR, and Notch can modulate their signaling capacity, thereby affecting cell proliferation, adhesion, and apoptosis.
Figure 1: L-Fucose Metabolic Pathways in Mammalian Cells.
Experimental Protocols
Protocol 1: Preparation of L-Fucose Stock Solution and Media Supplementation
Materials:
-
L-Fucose powder
-
Deionized water or cell culture grade water
-
0.22 µm sterile filter
-
Basal cell culture medium
-
Sterile conical tubes
Procedure:
-
Stock Solution Preparation: a. Prepare a 100 mM stock solution of L-Fucose by dissolving the appropriate amount of powder in deionized water. b. Sterilize the stock solution by passing it through a 0.22 µm sterile filter. c. Store the sterile stock solution at 4°C for up to one month.
-
Media Supplementation: a. Aseptically add the L-Fucose stock solution to the basal cell culture medium to achieve the desired final concentration. Titration experiments are recommended, with starting concentrations ranging from 0.01 mM to 1 mM. b. For antibody production in CHO cells, concentrations may range from 0.5 g/L to 5 g/L. c. Always include a control culture with no L-fucose supplementation running in parallel.
-
Cell Culture: a. Culture cells in the L-fucose-supplemented medium according to standard cell culture protocols. b. Collect samples at regular intervals to monitor cell viability, growth, and protein expression. c. Harvest the cell culture supernatant at the end of the culture period for protein purification and analysis.
References
Application Notes and Protocols for Fucosyltransferase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferases (FUTs) are a family of enzymes that catalyze the transfer of fucose from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein or a glycolipid. This post-translational modification, known as fucosylation, plays a critical role in a wide array of biological processes, including cell adhesion, signaling, and immune responses.[1] Aberrant fucosylation has been implicated in various diseases, most notably in cancer, where it contributes to metastasis and drug resistance, as well as in inflammatory diseases. Consequently, FUTs have emerged as promising therapeutic targets, driving the need for robust and efficient screening assays to identify potent and selective inhibitors.
These application notes provide an overview and detailed protocols for several commonly employed screening assays for fucosyltransferase inhibitors, including fluorescence-based, luminescence-based, and chromatography-based methods.
Key Fucosyltransferase Signaling Pathways
Fucosylation is a key regulator of several major signaling pathways, influencing cell-cell communication and adhesion.
Quantitative Data Summary
The following table summarizes the performance of various fucosyltransferase inhibitors in different assay formats. This allows for a direct comparison of inhibitor potency and assay suitability.
| Fucosyltransferase | Inhibitor | Assay Type | IC50 | Z' Factor | Reference |
| H. pylori α(1,3)-FucT | Guanosine 5'-diphosphate (GDP) | Fluorescence (MU-β-LacNAc) | 0.05 mM | 0.78 | [2][3] |
| FUT6 | JFD00458 | Fluorescence Polarization | >100 µM | >0.8 | [3] |
| FUT6 | Structurally related inhibitors of FUT6 | Fluorescence Polarization | ~10-50 µM | >0.8 | [3] |
| FUT8 | Compound 37 | Fluorescence Polarization (Transcreener® GDP) | K D = 49 nM | High | |
| FUTs | GDP-6-Alk-Fuc | Fluorescence-based | - | - | |
| FTV | Carba-derivatives of GDP-Fucose | Mass Spectrometry-based | µM range | - |
Experimental Protocols
Fluorescence-Based Inhibition Assay using a Synthetic Disaccharide
This assay is designed to screen for inhibitors of fucosyltransferases involved in the synthesis of Lewis X and sialyl-Lewis X. It utilizes the fluorogenic substrate 4-methylumbelliferyl β-N-acetyllactosaminide (MU-β-LacNAc).
Materials:
-
Fucosyltransferase (e.g., H. pylori α(1,3)-FucT)
-
Test inhibitors
-
Guanosine 5'-diphosphate (GDP) as a control inhibitor
-
4-methylumbelliferyl β-N-acetyllactosaminide (MU-β-LacNAc)
-
GDP-fucose
-
β-galactosidase (BgaA)
-
β-N-acetylhexosaminidase (SpHex)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂
-
Stop Solution: 500 mM EDTA in 50 mM Tris-HCl, pH 7.5
-
384-well black microplates
-
Fluorescence plate reader (λex = 360 nm, λem = 450 nm)
Protocol:
-
Inhibitor Preparation: Prepare serial dilutions of test compounds and the control inhibitor (GDP) in the assay buffer.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add 5 µL of the fucosyltransferase solution to 10 µL of each inhibitor dilution. Incubate for 5 minutes at room temperature.
-
Glycosylation Reaction: To initiate the reaction, add 5 µL of a glycosylation mix containing 10 µM MU-β-LacNAc and 0.02 mM GDP-fucose in assay buffer. Incubate for 10 minutes at room temperature.
-
Hydrolysis Reaction: Add 5 µL of a hydrolysis mix containing 0.05 mg/mL BgaA and 0.05 mg/mL SpHex in stop solution. The EDTA in the stop solution will chelate the Mg²⁺, thereby stopping the fucosyltransferase reaction. Incubate for 5 minutes at room temperature to allow for the hydrolysis of any unfucosylated MU-β-LacNAc.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.
-
Data Analysis: The fluorescence signal is proportional to the amount of inhibition. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Assay
This homogeneous assay is well-suited for high-throughput screening (HTS) and is based on the change in polarization of a fluorescently labeled donor substrate upon its enzymatic transfer to a larger acceptor molecule.
Materials:
-
Fucosyltransferase (e.g., FUT6, FUT7)
-
Test inhibitors
-
GDP as a control inhibitor
-
Fluorescently labeled GDP-fucose (GDP-FLUOR-Fuc)
-
Acceptor glycoprotein (e.g., asialo-fetuin)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MnCl₂
-
384-well black microplates
-
Fluorescence polarization plate reader
Protocol:
-
Reagent Preparation: Prepare solutions of FUT, test compounds, GDP-FLUOR-Fuc, and acceptor glycoprotein in assay buffer.
-
Assay Reaction: In a 384-well plate, add the test compounds, followed by the fucosyltransferase.
-
Initiate Reaction: Add a mixture of GDP-FLUOR-Fuc and the acceptor glycoprotein to initiate the enzymatic reaction. The final concentrations should be optimized for each FUT enzyme, but typical concentrations are in the low nanomolar range for the enzyme and low micromolar range for the substrates.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
FP Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: A decrease in fluorescence polarization indicates inhibition of the fucosyltransferase. Calculate percent inhibition and determine IC50 values. The Z' factor should be calculated to assess the quality of the assay for HTS, with a value greater than 0.5 being considered excellent.
HPLC-Based Assay for FUT8 Activity
This method provides a sensitive and quantitative measurement of FUT8 activity by separating the fluorescently labeled fucosylated product from the unreacted substrate using high-performance liquid chromatography (HPLC).
Materials:
-
FUT8 enzyme source (e.g., cell lysate or purified enzyme)
-
Test inhibitors
-
GDP-fucose
-
Fluorescence-labeled oligosaccharyl asparagine derivative as the acceptor substrate
-
Reaction Buffer: 100 mM MES buffer (pH 6.5), 10 mM MnCl₂, 0.5% Triton X-100
-
HPLC system with a fluorescence detector and a reverse-phase column (e.g., C18)
Protocol:
-
Enzyme Reaction: In a microcentrifuge tube, combine the FUT8 enzyme source, the fluorescently labeled acceptor substrate, GDP-fucose, and the test inhibitor in the reaction buffer. The total reaction volume is typically 20-50 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation at 95°C for 5 minutes.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the fucosylated product from the unreacted substrate using a suitable gradient of mobile phases (e.g., a water/acetonitrile gradient with 0.1% trifluoroacetic acid).
-
Detection and Quantification: Monitor the elution profile with the fluorescence detector. The amount of fucosylated product is determined by integrating the area of the corresponding peak.
-
Data Analysis: Calculate the percent inhibition based on the reduction in the product peak area in the presence of the inhibitor compared to the control (no inhibitor). Determine IC50 values from a dose-response curve.
Luminescence-Based GDP-Glo™ Assay
This assay quantifies the amount of GDP produced during the fucosyltransferase reaction, which is directly proportional to the enzyme activity. The GDP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
Materials:
-
Fucosyltransferase
-
Test inhibitors
-
GDP-fucose
-
Acceptor substrate
-
GDP-Glo™ Glycosyltransferase Assay kit (Promega)
-
White, opaque-walled multiwell plates
-
Luminometer
Protocol:
-
Fucosyltransferase Reaction: Set up the fucosyltransferase reaction in a multiwell plate containing the enzyme, acceptor substrate, GDP-fucose, and test compounds in the appropriate buffer.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period of time (e.g., 60 minutes).
-
GDP Detection: Add the GDP-Glo™ Reagent to each well. This reagent stops the fucosyltransferase reaction and converts the GDP to ATP. Incubate at room temperature for 20 minutes.
-
Luminescence Detection: Add the Luciferin Detection Reagent to each well, which contains luciferase and luciferin. Incubate at room temperature for 40-60 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of GDP produced and thus to the fucosyltransferase activity. A decrease in luminescence indicates inhibition. Calculate percent inhibition and determine IC50 values.
Conclusion
The choice of a suitable screening assay for fucosyltransferase inhibitors depends on various factors, including the specific fucosyltransferase being targeted, the desired throughput, and the available instrumentation. Fluorescence-based assays, particularly FP assays, are well-suited for HTS campaigns due to their homogeneous format and sensitivity. Chromatography-based methods, while lower in throughput, offer high sensitivity and are valuable for detailed kinetic studies and confirming hits from primary screens. Luminescence-based assays provide a versatile and sensitive method for detecting the activity of any GDP-releasing glycosyltransferase. By leveraging these diverse methodologies, researchers can effectively identify and characterize novel fucosyltransferase inhibitors for potential therapeutic development.
References
Enzymatic Synthesis of GDP-L-fucose for In Vitro Assays: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Guanosine diphosphate L-fucose (GDP-L-fucose) is a critical nucleotide sugar that serves as the universal donor of L-fucose for fucosyltransferases, enzymes that catalyze the addition of fucose to oligosaccharide chains of glycoproteins and glycolipids.[1] Fucosylation plays a pivotal role in numerous biological processes, including cell adhesion, signaling, and immune responses.[1] The availability of high-quality GDP-L-fucose is therefore essential for in vitro studies of fucosyltransferases and the development of therapeutics targeting fucosylation pathways. This document provides detailed protocols for the enzymatic synthesis of GDP-L-fucose and its application in in vitro assays.
There are two primary enzymatic routes for GDP-L-fucose synthesis: the de novo pathway, which starts from GDP-D-mannose, and the salvage pathway, which utilizes free L-fucose.[2] Both pathways can be reconstituted in vitro using purified enzymes.
Biosynthetic Pathways of GDP-L-fucose
Two major pathways are utilized for the enzymatic production of GDP-L-fucose.
De Novo Pathway
The de novo pathway is the primary route for GDP-L-fucose synthesis in most organisms.[3] It involves the conversion of GDP-D-mannose to GDP-L-fucose through the action of two key enzymes: GDP-D-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase (FX or WcaG).[1]
Caption: The de novo synthesis pathway of GDP-L-fucose.
Salvage Pathway
The salvage pathway provides an alternative route by utilizing free L-fucose. This pathway is particularly useful for chemoenzymatic approaches where L-fucose analogs can be incorporated. The key enzyme in this pathway is L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), a bifunctional enzyme that catalyzes the conversion of L-fucose to L-fucose-1-phosphate and subsequently to GDP-L-fucose.
Caption: The salvage synthesis pathway of GDP-L-fucose.
Multi-Enzyme Cascade Systems for GDP-L-fucose Synthesis
For preparative-scale synthesis, multi-enzyme cascades are often employed to improve efficiency and yield. These systems can start from more readily available and inexpensive substrates like starch or mannose.
Synthesis from Starch
A multi-enzyme cascade has been developed to synthesize GDP-L-fucose from starch. This system utilizes eight enzymes from thermophilic bacteria.
Caption: Multi-enzyme cascade for GDP-L-fucose synthesis from starch.
Quantitative Data Summary
The following tables summarize quantitative data from various enzymatic synthesis protocols for GDP-L-fucose.
Table 1: Comparison of Different Enzymatic Synthesis Strategies
| Starting Substrate | Key Enzymes | Product Concentration | Yield | Reference |
| Starch (1 g/L) | αGP, PGM, PGI, ManA, ManB, ManC, Gmd, WcaG | 0.53 g/L | 53.23% | |
| Mannose (2.5 mM) | Glk, ManB, ManC, Gmd, WcaG | 178.6 mg/L | 14.1% | |
| L-Fucose | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | 150-250 mg scale | >90% | |
| Guanosine & Fucose | FKP, Polyphosphate kinase | 4.1 g/L (7 mM) | 68% | |
| GDP-D-Mannose | Gmd, WcaG | 78 mg from 100 mg | ~78% |
Table 2: Optimized Reaction Conditions for GDP-L-fucose Synthesis from Starch
| Parameter | Optimal Value |
| Temperature | 37°C |
| pH | 7.5 |
| Mg²⁺ Concentration | 10 mM |
| NADPH Concentration | 1 mM |
| Phosphate Buffer Conc. | 50 mM |
Experimental Protocols
Protocol 1: Synthesis of GDP-L-fucose via the Salvage Pathway using FKP
This protocol is adapted from a chemoenzymatic approach utilizing the bifunctional L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP) from Bacteroides fragilis.
Materials:
-
L-fucose
-
ATP (Adenosine 5'-triphosphate)
-
GTP (Guanosine 5'-triphosphate)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MnSO₄
-
Inorganic pyrophosphatase
-
Recombinant FKP enzyme
-
15 mL centrifuge tubes
Procedure:
-
Prepare a 5.0 mL reaction mixture in a 15 mL centrifuge tube containing:
-
L-fucose (0.05 mmol)
-
ATP (1.0 eq, 0.05 mmol)
-
GTP (1.0 eq, 0.05 mmol)
-
100 mM Tris-HCl, pH 7.5
-
10 mM MnSO₄
-
90 units of inorganic pyrophosphatase
-
9 units of FKP
-
-
Incubate the reaction mixture at 37°C for 5-6 hours with shaking (225 rpm).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the product can be purified using anion-exchange chromatography.
Protocol 2: Synthesis of GDP-L-fucose via the De Novo Pathway
This protocol describes a two-step enzymatic synthesis from GDP-D-mannose using GMD and WcaG from E. coli.
Step 1: Synthesis of GDP-4-keto-6-deoxy-D-mannose
-
Prepare a 6 mL reaction mixture containing:
-
100 mg (165 µmol) GDP-D-mannose
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl₂
-
Crude extract of E. coli overexpressing Gmd (with an activity of 120 nkat)
-
-
Incubate the mixture for 60 minutes at 37°C.
-
Terminate the reaction by boiling for 1 minute, followed by centrifugation at 10,000 x g for 30 minutes to remove precipitated proteins.
-
Collect the supernatant containing the GDP-4-keto-6-deoxy-D-mannose intermediate.
Step 2: Synthesis of GDP-L-fucose
-
To the supernatant from Step 1, add:
-
Purified His-tag WcaG enzyme
-
NADPH
-
-
Incubate the reaction mixture to allow for the conversion to GDP-L-fucose.
-
Monitor the formation of GDP-L-fucose by HPLC.
-
Purify the final product by preparative HPLC.
In Vitro Assays Using Synthesized GDP-L-fucose
The enzymatically synthesized GDP-L-fucose can be used in various in vitro assays to study fucosyltransferases.
Fucosyltransferase Activity Assay
This assay measures the transfer of fucose from GDP-L-fucose to an acceptor substrate.
Caption: Workflow for a fucosyltransferase activity assay.
Protocol:
-
Prepare a reaction mixture containing:
-
Synthesized GDP-L-fucose
-
An appropriate acceptor substrate (e.g., sialyl-N-acetyllactosamine, sLN)
-
Recombinant fucosyltransferase (e.g., α1,3-fucosyltransferase VI)
-
Reaction buffer with appropriate cofactors (e.g., Mn²⁺)
-
-
Incubate the reaction at the optimal temperature for the fucosyltransferase.
-
The formation of the fucosylated product (e.g., sialyl Lewis X, sLeX) can be detected and quantified using various methods such as:
-
HPLC: Separating and quantifying the product.
-
ELISA-based assays: Using specific antibodies that recognize the fucosylated epitope.
-
Radiolabeling: Using radiolabeled GDP-L-fucose and measuring the incorporation of radioactivity into the acceptor substrate.
-
Conclusion
The enzymatic synthesis of GDP-L-fucose offers a robust and scalable alternative to chemical synthesis, providing a reliable source of this essential nucleotide sugar for in vitro research. The protocols and data presented here provide a comprehensive guide for researchers to produce and utilize GDP-L-fucose in their studies of fucosylation and fucosyltransferases.
References
Application Notes and Protocols for Enriching Fucosylated Proteins using Lectin Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation is a crucial post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer metastasis.[1][2][3] The ability to selectively enrich and analyze fucosylated proteins is therefore of paramount importance in biomarker discovery and therapeutic development. Lectin affinity chromatography is a powerful and widely used technique for the specific enrichment of glycoproteins based on their glycan structures.[4][5] This document provides detailed application notes and protocols for the use of lectin affinity chromatography to enrich for fucosylated proteins.
Principles of Lectin Affinity Chromatography for Fucosylated Protein Enrichment
Lectin affinity chromatography leverages the specific binding affinity of lectins, which are carbohydrate-binding proteins, for particular sugar moieties. For the enrichment of fucosylated proteins, lectins with a high affinity for fucose residues are immobilized on a solid support matrix. When a complex protein sample is passed through the column, fucosylated proteins bind to the lectins, while non-fucosylated proteins are washed away. The bound fucosylated proteins can then be eluted using a competitive sugar solution or by altering the buffer conditions.
Key Lectins for Fucosylated Protein Enrichment
Several lectins exhibit specific binding to fucose residues and are commonly employed for the enrichment of fucosylated proteins. The choice of lectin depends on the specific type of fucose linkage to be targeted.
| Lectin | Abbreviation | Source Organism | Primary Fucose Linkage Specificity |
| Aleuria aurantia Lectin | AAL | Aleuria aurantia | Broad specificity for fucose linked (α-1,2), (α-1,3), (α-1,4), and (α-1,6) to N-acetylglucosamine (GlcNAc). |
| Lens culinaris Agglutinin | LCA | Lens culinaris (Lentil) | Primarily binds to core α-1,6-fucosylated N-glycans. |
| Pisum sativum Agglutinin | PSA | Pisum sativum (Pea) | Binds to core-fucosylated N-glycans, with a high affinity for core-fucosylated trimannosyl structures. |
| Ulex europaeus Agglutinin I | UEA-I | Ulex europaeus (Gorse) | Specific for α-1,2 linked fucose residues. |
| Pholiota squarrosa Lectin | PhoSL | Pholiota squarrosa | Specific for α-1,6 fucosylated sugar chains. |
Quantitative Data: Binding Affinities of Fucose-Specific Lectins
Frontal affinity chromatography has been utilized to determine the binding affinities (Ka) of various lectins for specific fucosylated glycans. This quantitative data is crucial for selecting the appropriate lectin for a given application.
| Lectin | Fucosylated Glycan Structure | Binding Affinity (Ka) M⁻¹ |
| Lens culinaris Agglutinin (LCA) | Core-fucosylated, agalactosylated, bi-antennary N-glycan | 1.1 x 10⁵ |
| Pisum sativum Agglutinin (PSA) | Core-fucosylated, trimannosyl structure | 1.2 x 10⁵ |
Experimental Protocols
Protocol 1: General Lectin Affinity Chromatography for Fucosylated Protein Enrichment
This protocol outlines the general steps for enriching fucosylated proteins from a complex mixture using lectin affinity chromatography.
Materials:
-
Lectin-agarose beads (e.g., AAL-agarose, LCA-agarose)
-
Empty chromatography column
-
Binding/Wash Buffer (e.g., 10 mM HEPES, 0.15 M NaCl, pH 7.5, containing 0.1 mM Ca²⁺ and 0.01 mM Mn²⁺)
-
Elution Buffer (Binding/Wash Buffer containing a competitive sugar, e.g., 20 mM L-fucose for AAL)
-
Protein sample (e.g., cell lysate, serum)
-
Spectrophotometer or protein assay reagents
Procedure:
-
Column Preparation:
-
Prepare the lectin-agarose slurry according to the manufacturer's instructions.
-
Pack the slurry into an empty chromatography column.
-
Wash the column with 5-10 column volumes of Elution Buffer to remove any non-covalently bound lectin.
-
Equilibrate the column with 10-20 column volumes of Binding/Wash Buffer until the baseline absorbance at 280 nm is stable.
-
-
Sample Loading:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column at a flow rate recommended by the manufacturer.
-
Collect the flow-through fraction. This contains non-fucosylated proteins.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound fucosylated proteins by applying the Elution Buffer to the column.
-
Collect fractions and monitor the protein concentration using a spectrophotometer at 280 nm or a suitable protein assay.
-
-
Column Regeneration:
-
After elution, wash the column extensively with Elution Buffer followed by Binding/Wash Buffer to regenerate the column for future use.
-
Store the column according to the manufacturer's instructions.
-
Lectin Affinity Chromatography Workflow
Protocol 2: Lectin-Affinity Fluorescent Labeling Quantification (LAFLQ)
This protocol describes a high-throughput method to quantify fucosylated glycoproteins without mass spectrometry.
Materials:
-
Lectins (e.g., AAL, LCA, UEA-I)
-
AminoLink™ Plus Coupling Resin
-
Fluorescent dye with an NHS ester group (e.g., Alexa Fluor 488 NHS Ester)
-
96-well plates
-
Fluorescence plate reader
-
Binding Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (as appropriate for the lectin)
-
Protein samples (e.g., serum, saliva)
Procedure:
-
Lectin Immobilization:
-
Covalently bind the lectins to the AminoLink™ Plus Coupling Resin according to the manufacturer's protocol.
-
-
Protein Labeling:
-
Label the protein samples with the fluorescent dye.
-
Quench the reaction to remove any unreacted dye.
-
-
Enrichment:
-
Incubate the fluorescently labeled protein samples with the lectin-immobilized beads.
-
Wash the beads to remove unbound, non-fucosylated proteins.
-
-
Quantification:
-
Transfer the beads with the bound fluorescently labeled fucosylated glycoproteins to a 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of fucosylated glycoproteins in the sample.
-
LAFLQ Experimental Workflow
Applications in Research and Drug Development
-
Biomarker Discovery: Aberrant fucosylation is a hallmark of several diseases, including cancer. Lectin affinity chromatography can be used to enrich for differentially fucosylated proteins from biological fluids (e.g., serum, saliva) for identification by mass spectrometry, leading to the discovery of novel disease biomarkers.
-
Therapeutic Glycoprotein Characterization: The fucosylation profile of therapeutic proteins, such as monoclonal antibodies, can significantly impact their efficacy and immunogenicity. Lectin affinity chromatography provides a tool to analyze and control the fucosylation of these biopharmaceuticals.
-
Cell Biology Studies: This technique is instrumental in studying the role of fucosylation in cellular processes like cell-cell recognition, adhesion, and signaling by isolating and identifying key fucosylated proteins involved in these pathways.
Troubleshooting and Considerations
-
Non-specific Binding: To minimize non-specific binding, ensure adequate washing steps and consider the use of blocking agents.
-
Lectin Specificity: Be aware of the specific binding preferences of the chosen lectin to ensure the enrichment of the desired glycoforms. For broader fucosylated protein enrichment, a combination of lectins can be used.
-
Elution Efficiency: Optimize the concentration of the competitive sugar in the elution buffer to ensure efficient recovery of bound proteins. In some cases, changing the pH or using denaturing agents may be necessary, but this may affect protein activity.
Lectin Binding Specificities
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Quantitative analysis of fucosylated glycoproteins by immobilized lectin-affinity fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Lectin Affinity Chromatography - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of L-Fucose in Fucoidan Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucoidan, a complex sulfated polysaccharide rich in L-fucose, is a subject of increasing interest in biomedical and pharmaceutical research due to its diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties.[1][2] The biological efficacy of fucoidan is intrinsically linked to its structural characteristics, particularly its L-fucose content.[3][4] Accurate and reliable quantification of L-fucose in fucoidan extracts is therefore a critical step in quality control, standardization, and the elucidation of structure-activity relationships.
These application notes provide detailed protocols for three widely used techniques for the analysis of L-fucose in fucoidan extracts: a colorimetric method, High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable method depends on the specific research requirements, including the need for high throughput, sensitivity, or detailed structural information.
Quantitative Data Summary
The performance of different analytical techniques for L-fucose quantification can vary. The following table summarizes typical quantitative data for the methods described in these notes.
| Parameter | Colorimetric Assay (Cysteine-Sulfuric Acid) | HPAEC-PAD | GC-MS (as alditol acetates) |
| Linearity Range | 0.005 - 0.1 mg/mL[5] | 276.3 - 2210.4 µg/mL | Variable, dependent on derivatization and instrument sensitivity |
| Precision (RSD) | < 5% | < 2% | < 5% |
| Recovery | > 90% | 99.97% | > 92% |
| Limit of Detection (LOD) | ~1 µg/mL | ng/mL range | pg/mL range |
| Limit of Quantification (LOQ) | ~5 µg/mL | ng/mL range | pg/mL range |
| Throughput | High | Medium | Low |
| Specificity | Moderate (interference from other hexoses can be corrected for) | High | High |
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Fucoidan
Prior to analysis by any of the following methods, the glycosidic bonds within the fucoidan polymer must be cleaved to release individual L-fucose monosaccharides. Acid hydrolysis is the most common method for this purpose.
Materials:
-
Fucoidan extract
-
Trifluoroacetic acid (TFA), 2 M
-
Sulfuric acid (H₂SO₄), 2 M or 4 M
-
Hydrochloric acid (HCl), 2 M
-
Sodium hydroxide (NaOH) for neutralization
-
Heating block or water bath
-
Centrifuge
-
pH meter or pH paper
-
0.45 µm syringe filters
Protocol:
-
Weigh accurately a known amount of dried fucoidan extract (e.g., 10 mg).
-
Add a defined volume of acid (e.g., 1 mL of 2 M TFA) to the sample.
-
Seal the reaction vial tightly.
-
Heat the sample at a specific temperature and duration (e.g., 121°C for 2 hours for TFA hydrolysis, or 100°C for 4-6 hours for H₂SO₄ or HCl hydrolysis).
-
After hydrolysis, allow the sample to cool to room temperature.
-
Neutralize the hydrolysate by adding NaOH solution dropwise until the pH reaches 7.0.
-
Centrifuge the neutralized sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
The sample is now ready for analysis.
Caption: Workflow for the acid hydrolysis of fucoidan extracts.
Protocol 1: Colorimetric Determination of L-Fucose (Cysteine-Sulfuric Acid Method)
This method, based on the Dische and Shettles reaction, is a relatively simple and high-throughput technique for quantifying L-fucose. The reaction of fucose with sulfuric acid and cysteine produces a colored product that can be measured spectrophotometrically. Measuring the absorbance at two wavelengths (396 nm and 430 nm) helps to correct for interference from other hexoses.
Materials:
-
Hydrolyzed fucoidan sample
-
L-fucose standard solutions (for calibration curve)
-
Concentrated sulfuric acid (H₂SO₄)
-
L-cysteine hydrochloride solution (3% w/v in water)
-
Spectrophotometer
-
Ice bath
Protocol:
-
Prepare a series of L-fucose standard solutions of known concentrations (e.g., 0.005 to 0.1 mg/mL).
-
Pipette 1 mL of each standard or hydrolyzed sample into a glass test tube.
-
Cool the tubes in an ice bath.
-
Carefully add 4.5 mL of a cold 6:1 (v/v) solution of concentrated sulfuric acid to deionized water to each tube.
-
Mix the contents thoroughly and incubate in a boiling water bath for 10 minutes.
-
Immediately cool the tubes in an ice bath for 5 minutes.
-
Add 0.1 mL of 3% L-cysteine hydrochloride solution to each tube and mix well.
-
Allow the reaction to proceed at room temperature for 60-90 minutes.
-
Measure the absorbance of each solution at 396 nm and 430 nm.
-
Calculate the difference in absorbance (A₃₉₆ - A₄₃₀) for each standard and sample.
-
Plot a calibration curve of the absorbance difference versus the L-fucose concentration of the standards.
-
Determine the L-fucose concentration in the samples using the calibration curve.
References
- 1. Fucoidan Isolated from Saccharina japonica Inhibits LPS-Induced Inflammation in Macrophages via Blocking NF-κB, MAPK and JAK-STAT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fucoidan Characterization: Determination of Purity and Physicochemical and Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-Fucose-Rich Sulfated Glycans from Edible Brown Seaweed: A Promising Functional Food for Obesity and Energy Expenditure Improvement [mdpi.com]
- 5. researchrepository.ucd.ie [researchrepository.ucd.ie]
Application Notes: L-fucose Dehydrogenase Assay for Accurate L-fucose Quantification
Introduction
L-fucose, a deoxyhexose sugar, is an essential component of many glycoproteins and glycolipids in eukaryotes and prokaryotes. Its presence and concentration are critical in various biological processes, including cell adhesion, immune response, and signal transduction.[1][2] Altered levels of L-fucose have been implicated in several diseases, such as cancer and inflammation, making its accurate quantification crucial for researchers, scientists, and drug development professionals.[2][] The L-fucose dehydrogenase assay is a specific and sensitive enzymatic method for the quantification of L-fucose. This assay relies on the principle that L-fucose dehydrogenase catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone in the presence of a nicotinamide adenine dinucleotide coenzyme (NAD⁺ or NADP⁺).[4] The resulting production of NADH or NADPH is directly proportional to the amount of L-fucose present in the sample and can be measured spectrophotometrically at 340 nm.
Principle of the Assay
The enzymatic reaction at the core of this assay is as follows:
L-Fucose + NAD(P)⁺ --(L-fucose Dehydrogenase)--> L-Fucono-1,5-lactone + NAD(P)H + H⁺
The increase in absorbance at 340 nm due to the formation of NADH or NADPH is measured to determine the concentration of L-fucose. Alternatively, the NADH produced can be used to reduce a chromogenic substrate, allowing for colorimetric detection.
Experimental Protocols
This section provides detailed protocols for both spectrophotometric and colorimetric L-fucose dehydrogenase assays.
Protocol 1: Spectrophotometric Assay
This protocol is adapted from standard procedures for L-fucose dehydrogenase from porcine liver and Pseudomonas sp.
Materials:
-
L-fucose Dehydrogenase (NAD⁺-dependent from porcine liver or NADP⁺-dependent from Pseudomonas sp.)
-
Tris-HCl buffer (55 mM, pH 8.7 at 37°C for NAD⁺-dependent enzyme; or a buffer containing 120 mM Tris, 120 mM Imidazole, and 100 mM Acetate, pH 9.5 at 37°C for NADP⁺-dependent enzyme)
-
β-Nicotinamide Adenine Dinucleotide (NAD⁺) solution (30 mM) or β-Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) solution (15 mM)
-
L-fucose standard solutions (a series of concentrations from 0 to 100 µg/mL)
-
Sample containing L-fucose
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm light path)
-
Incubator or water bath at 37°C
Procedure:
-
Reagent Preparation:
-
Prepare the appropriate buffer solution and adjust the pH at 37°C.
-
Freshly prepare the NAD⁺ or NADP⁺ solution in deionized water.
-
Prepare a stock solution of L-fucose and dilute it to create a standard curve.
-
Immediately before use, prepare the L-fucose dehydrogenase enzyme solution in the cold buffer.
-
-
Assay Reaction:
-
Set up a series of reactions for the blank, standards, and samples in cuvettes.
-
The following table outlines the components to be added to each cuvette for a typical 3 mL reaction volume (volumes can be scaled down for microplates).
-
| Reagent | Blank (mL) | Standard/Sample (mL) |
| Buffer | 2.80 | 2.70 |
| NAD(P)⁺ Solution | 0.10 | 0.10 |
| L-fucose Standard or Sample | - | 0.10 |
| Deionized Water | 0.10 | - |
-
Calculations:
-
Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance from the final absorbance (ΔA = A_final - A_initial).
-
Subtract the ΔA of the blank from the ΔA of the standards and samples.
-
Plot a standard curve of ΔA versus L-fucose concentration.
-
Determine the concentration of L-fucose in the samples using the standard curve.
-
Protocol 2: Colorimetric Assay
This protocol is based on the method that utilizes the generated NADH to reduce a copper-neocuproine complex.
Materials:
-
All materials from Protocol 1 (using NAD⁺-dependent L-fucose dehydrogenase)
-
Copper (II) sulfate (CuSO₄) solution
-
Neocuproine solution
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in steps 1 and 2 of Protocol 1.
-
-
Color Development:
-
After the enzymatic reaction is complete, add the CuSO₄ solution followed by the neocuproine solution to each cuvette.
-
The NADH produced will reduce Cu²⁺ to Cu¹⁺, which then forms a colored complex with neocuproine.
-
The color development is typically immediate and stable for at least 2 hours.
-
-
Measurement and Calculation:
-
Measure the absorbance of the resulting colored complex at 455 nm.
-
Follow the same calculation steps as in Protocol 1, using the absorbance values at 455 nm to create a standard curve and determine the L-fucose concentration in the samples.
-
Data Presentation
The quantitative data from a typical L-fucose dehydrogenase assay should be summarized for clear interpretation and comparison.
Table 1: L-fucose Standard Curve Data (Spectrophotometric Assay at 340 nm)
| L-fucose Concentration (µg/mL) | Absorbance at 340 nm (ΔA) |
| 0 | 0.000 |
| 10 | 0.125 |
| 20 | 0.250 |
| 40 | 0.500 |
| 60 | 0.750 |
| 80 | 1.000 |
| 100 | 1.250 |
Table 2: L-fucose Quantification in Biological Samples
| Sample ID | Description | ΔA at 340 nm | L-fucose Concentration (µg/mL) |
| Sample 1 | Porcine Gastric Mucin Hydrolysate | 0.625 | 50 |
| Sample 2 | Human Serum | 0.150 | 12 |
| Sample 3 | Bacterial Cell Lysate | 0.375 | 30 |
Visualizations
Diagram 1: L-fucose Dehydrogenase Assay Workflow
Caption: Workflow of the L-fucose dehydrogenase assay.
Diagram 2: L-fucose Metabolic Pathway and Assay Principle
Caption: L-fucose metabolism and assay principle.
Applications in Research and Drug Development
-
Disease Biomarker Quantification: Elevated levels of L-fucose and fucosylated proteins are associated with certain cancers and inflammatory diseases. This assay can be used to quantify these biomarkers in clinical samples.
-
Glycobiology Research: The assay is a valuable tool for studying the role of fucosylation in cellular processes.
-
Drug Development: L-fucose metabolism is a potential target for therapeutic intervention. This assay can be used to screen for inhibitors of L-fucose dehydrogenase or to monitor the effects of drugs on L-fucose metabolism.
-
Food and Nutrition Science: Quantification of L-fucose in food products and supplements.
Troubleshooting
-
Low Signal: Ensure the enzyme is active and has been stored correctly. Check the pH of the buffer. Increase incubation time if necessary.
-
High Background: Use a blank that contains all components except the L-fucose standard or sample. Ensure reagents are free of contamination.
-
Non-linear Standard Curve: Check the dilutions of the standards. Ensure the spectrophotometer is functioning correctly. The concentration of L-fucose may be outside the linear range of the assay.
The L-fucose dehydrogenase assay is a robust and reliable method for the specific quantification of L-fucose. Its sensitivity and specificity make it an indispensable tool for researchers and professionals in various scientific disciplines, from basic research to clinical diagnostics and drug development.
References
Application Notes and Protocols for Creating Afucosylated Antibodies Using Fucose Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Therapeutic monoclonal antibodies (mAbs) represent a cornerstone of modern medicine, particularly in oncology. A critical mechanism of action for many of these antibodies is Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), an immune response where effector cells, like Natural Killer (NK) cells, lyse target cells coated with antibodies.[1][2] The efficacy of ADCC is profoundly influenced by the glycosylation pattern of the antibody's Fc (Fragment crystallizable) region.[3] Specifically, the absence of a core fucose sugar on the Asn297 N-glycan dramatically increases the antibody's binding affinity to the FcγRIIIa receptor on NK cells, leading to a significantly more potent ADCC response.[2][4]
While genetic engineering of cell lines (e.g., knocking out the FUT8 gene) is a common method to produce afucosylated antibodies, it can be time-consuming and resource-intensive. A flexible and powerful alternative is the use of small-molecule fucose analogs. By supplementing the cell culture medium with these analogs, researchers can metabolically inhibit protein fucosylation, leading to the production of antibodies with reduced fucose content and enhanced therapeutic potential.
This document provides a detailed overview of the mechanism, quantitative effects, and experimental protocols for producing and evaluating afucosylated antibodies using fucose analogs.
Mechanism of Action: Fucose Analogs in Cellular Fucosylation Pathways
Cells synthesize the activated fucose donor, GDP-L-fucose, through two primary pathways: the de novo pathway and the salvage pathway.
-
The De Novo Pathway : This is the main route, converting GDP-D-mannose into GDP-L-fucose through a two-step enzymatic process involving GDP-mannose 4,6-dehydratase (GMD) and GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase (FX).
-
The Salvage Pathway : This pathway utilizes free L-fucose from the cellular environment or from lysosomal degradation of glycoproteins, converting it into GDP-L-fucose.
Fucose analogs exploit the salvage pathway to enter the fucosylation machinery. Once inside the cell, they are converted into their corresponding GDP-fucose analog. These unnatural substrates then inhibit fucosylation through two primary mechanisms:
-
Direct Inhibition : The GDP-fucose analog acts as a competitive inhibitor of fucosyltransferases, particularly α-1,6-fucosyltransferase (FUT8), the enzyme responsible for core fucosylation of antibody N-glycans.
-
Feedback Inhibition : The accumulation of the GDP-fucose analog can act as a feedback inhibitor, shutting down the de novo synthesis pathway and depleting the natural intracellular pool of GDP-L-fucose.
Some analogs, such as β-carbafucose, are converted to GDP-analog substrates that are incompetent for fucosyltransferases because they cannot form the necessary oxocarbenium ion-like transition state for the transfer reaction.
Caption: Figure 1. Fucose analogs enter the salvage pathway to create unnatural GDP-fucose analogs, which inhibit FUT8 and the de novo pathway, reducing antibody fucosylation.
Data Presentation: Quantitative Effects of Fucose Analogs
The addition of fucose analogs to cell culture media leads to a dose-dependent decrease in antibody fucosylation, which in turn correlates with enhanced ADCC activity.
Table 1: Effect of Fucose Analogs on Antibody Fucosylation Levels in CHO Cells
| Fucose Analog | Concentration | % Fucosylation Reduction | Notes | Citation(s) |
| 2-deoxy-2-fluorofucose (2F-Fuc) | Not specified | Significant reduction | Potent inhibitor of FUT8-mediated core fucosylation. | |
| 5-alkynylfucose (5-AlkFuc) | Not specified | >80% | More potent than 2F-Fuc but with higher incorporation into the glycan. | |
| Peracetylated 2F-Fuc | Not specified | Slightly higher than non-acetylated form | Acetylation may have a minor impact on cellular entry. | |
| β-carbafucose | Varies | Dose-dependent reduction | Not incorporated into antibody N-glycans at detectable levels. | |
| GDP-D-Rhamnose & derivatives | Varies | Dose-dependent increase in afucosylation | Inhibits an enzyme in the GDP-fucose synthesis pathway. |
Table 2: Enhancement of ADCC Activity by Afucosylated Antibodies
| Antibody Target | Afucosylation Method | Fold Increase in ADCC | Notes | Citation(s) |
| IL-5R (KM8399) | Production in YB2/0 cells (low FUT8) | ~50-fold | Compared to the same antibody produced in standard CHO cells. | |
| CD20 | FUT8 knockout in CHO cells | ~2-fold | Compared to the parental cell line. | |
| CD20 | Enzymatic defucosylation | Linear correlation | ADCC activity increases linearly with the percentage of afucosylated antibody. | |
| HER2 (Herceptin) | Chemoenzymatic modification (6-azido-fucose) | Dramatically enhanced | Activity comparable to fully afucosylated and galactosylated glycoforms. | |
| General IgG1 | General Afucosylation | 2 to 40-fold | The degree of enhancement also depends on galactosylation. |
Experimental Protocols
The following protocols provide a framework for producing, analyzing, and functionally testing afucosylated antibodies generated using fucose analogs.
Caption: Figure 2. From cell culture with fucose analogs to purification, analysis, and functional testing of the final afucosylated antibody product.
Protocol 1: Production of Afucosylated Antibodies in CHO Cells
This protocol describes the general procedure for supplementing a CHO cell culture with a fucose analog to produce afucosylated monoclonal antibodies.
Materials:
-
CHO cell line stably expressing the antibody of interest.
-
Appropriate CHO cell culture medium and feeds.
-
Fucose analog (e.g., 2-deoxy-2-fluorofucose, β-carbafucose).
-
Solvent for analog (e.g., DMSO, water), sterile-filtered.
-
Shake flasks or bioreactors.
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
Methodology:
-
Analog Preparation : Prepare a sterile stock solution of the fucose analog at a high concentration (e.g., 100 mM) in an appropriate solvent. The optimal concentration of the analog must be determined empirically for each cell line and analog, typically ranging from 10 µM to 1 mM.
-
Cell Culture Initiation : Seed the CHO cells in the culture medium at the desired density in shake flasks or a bioreactor.
-
Analog Addition : Add the fucose analog stock solution to the culture medium to achieve the desired final concentration. An untreated culture should be run in parallel as a fucosylated control. If the analog is dissolved in a solvent like DMSO, a vehicle control should also be included.
-
Incubation : Culture the cells under standard conditions (e.g., 37°C, 5% CO₂, shaking at 120 rpm). Monitor cell viability and growth. Note that some fucose analogs may have a slight impact on cell growth or productivity, which should be characterized.
-
Fed-Batch Culture : For a fed-batch process, continue to add the fucose analog along with the nutrient feeds to maintain its concentration throughout the culture duration.
-
Harvest : At the end of the culture period (typically 10-14 days), harvest the cell culture supernatant by centrifugation or depth filtration to remove cells and debris.
-
Purification : Purify the antibody from the clarified supernatant using a standard purification method, such as Protein A affinity chromatography.
-
Buffer Exchange and Formulation : Elute the antibody and exchange it into a suitable formulation buffer (e.g., PBS).
-
Quantification : Determine the final antibody concentration using a method like UV absorbance at 280 nm or a BCA assay.
Protocol 2: Analysis of Antibody Fucosylation by LC-MS
This protocol provides a method for quantifying the level of afucosylation. A "middle-up" approach is described, which is robust and provides clear results.
Materials:
-
Purified antibody sample.
-
IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes) and EndoS (Endoglycosidase S) enzymes.
-
Reaction buffer (e.g., PBS).
-
UHPLC system.
-
High-Resolution Accurate-Mass (HRAM) Mass Spectrometer (e.g., Q Exactive Orbitrap).
-
Reversed-phase column suitable for large proteins (e.g., MAbPac RP).
Methodology:
-
Enzymatic Digestion :
-
In a microcentrifuge tube, combine the purified antibody (approx. 10 µg) with IdeS and EndoS enzymes in the appropriate reaction buffer.
-
IdeS cleaves the antibody in the hinge region, generating F(ab')₂ and scFc fragments.
-
EndoS specifically cleaves the N-glycan between the two core GlcNAc residues, leaving a single GlcNAc (afucosylated) or a GlcNAc-Fucose (fucosylated) moiety on the scFc fragment.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
LC-MS Analysis :
-
Inject the digested sample onto the UHPLC-MS system.
-
Separate the fragments using a reversed-phase gradient. The scFc fragments (~25 kDa) will elute separately from the larger F(ab')₂ fragment (~100 kDa).
-
Acquire mass spectra for the eluting scFc peaks in high-resolution mode.
-
-
Data Analysis :
-
Deconvolute the mass spectra of the scFc fragment peaks to determine their intact masses.
-
Two primary mass peaks for the scFc fragment will be observed: one corresponding to the afucosylated form (with one GlcNAc) and another corresponding to the fucosylated form (with GlcNAc-Fucose).
-
Calculate the percentage of afucosylation by integrating the peak areas of the two forms: % Afucosylation = [Area(afuco) / (Area(afuco) + Area(fuco))] x 100
-
Protocol 3: In Vitro ADCC Assay
This assay measures the ability of the afucosylated antibody to mediate the killing of target cells by effector cells.
Materials:
-
Target Cells : A cell line that expresses the antigen of interest on its surface (e.g., Raji cells for an anti-CD20 antibody).
-
Effector Cells : NK cells. The NK-92 cell line stably transfected with human CD16A (FcγRIIIa) is a reliable option. Primary NK cells isolated from human peripheral blood can also be used.
-
Antibody Samples : Purified afucosylated antibody and the fucosylated control antibody.
-
Assay medium (e.g., RPMI-1640 + 10% FBS).
-
Method for quantifying cell lysis (e.g., LDH release assay, Calcein-AM release assay, or flow cytometry-based assays like CD107a degranulation).
-
96-well U-bottom plates.
Caption: Figure 3. The absence of core fucose enhances the binding affinity between the antibody's Fc region and the FcγRIIIa on NK cells, leading to a more potent ADCC response.
Methodology (using LDH release):
-
Prepare Cells :
-
Harvest target cells, wash, and resuspend in assay medium at 1 x 10⁵ cells/mL.
-
Harvest effector cells, wash, and resuspend at 1 x 10⁶ cells/mL (for a 10:1 Effector:Target ratio).
-
-
Plate Setup :
-
Add 50 µL of target cells to each well of a 96-well plate (5,000 cells/well).
-
Prepare serial dilutions of the afucosylated and fucosylated control antibodies. Add 50 µL of each antibody dilution to the appropriate wells.
-
Include control wells:
-
Target Spontaneous Release : Target cells + 100 µL medium.
-
Target Maximum Release : Target cells + 100 µL lysis buffer (e.g., 1% Triton X-100).
-
Effector Spontaneous Release : Effector cells + 100 µL medium.
-
-
-
Incubation : Add 50 µL of effector cells to the experimental and control wells (50,000 cells/well). The final volume will be 150 µL.
-
ADCC Reaction : Centrifuge the plate briefly (100 x g, 1 min) to pellet the cells and incubate for 4-6 hours at 37°C.
-
Measure Lysis :
-
Centrifuge the plate (250 x g, 5 min) to pellet the cells.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Perform the LDH release assay according to the manufacturer's instructions. Read the absorbance at the appropriate wavelength.
-
-
Calculate % Cytotoxicity :
-
% Cytotoxicity = [(Experimental Release - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous)] x 100
-
-
Data Analysis : Plot the % Cytotoxicity against the antibody concentration and determine the EC₅₀ value for both the afucosylated and fucosylated antibodies. The ratio of EC₅₀ values provides a quantitative measure of the ADCC enhancement.
Conclusion
The use of fucose analogs is a highly effective and flexible chemical biology tool for producing afucosylated antibodies. This method allows for the controlled generation of antibodies with enhanced ADCC activity, which is a critical attribute for next-generation cancer immunotherapies. The protocols outlined in this document provide a comprehensive guide for researchers to produce, analyze, and functionally characterize these potent therapeutic molecules, facilitating their discovery and development.
References
- 1. Afucosylation simply explained #separator_sa #site_title [evitria.com]
- 2. Afucosylated monoclonal antibodies - Wikipedia [en.wikipedia.org]
- 3. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative evaluation of fucose reducing effects in a humanized antibody on Fcγ receptor binding and antibody-dependent cell-mediated cytotoxicity activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of L-Fucose in Cancer Cell Line Studies
L-fucose, a deoxyhexose sugar, is a critical component in the post-translational modification process known as fucosylation.[1][2] This process, catalyzed by fucosyltransferases (FUTs), involves the addition of fucose to N- and O-linked glycans on proteins and lipids, significantly impacting their function.[1][3] In oncology research, aberrant fucosylation is a hallmark of many cancers, influencing cell signaling, proliferation, adhesion, metastasis, and apoptosis.[1] L-fucose, as the substrate for this modification, is therefore a key molecule of interest in cancer cell line studies, explored both as a modulator of cancer cell phenotype and a target for therapeutic intervention.
Mammalian cells obtain the necessary substrate, GDP-fucose, through two primary pathways: the de novo pathway, which synthesizes it from GDP-mannose, and the salvage pathway, which utilizes free L-fucose from extracellular sources or lysosomal degradation of glycoconjugates. The availability of L-fucose can directly influence the extent and type of fucosylation on cell surface receptors like EGFR, TGF-β receptor, and Notch, thereby modulating their signaling cascades.
The application of exogenous L-fucose in cancer cell line studies has yielded diverse, often cell-type specific, outcomes. It can either promote or inhibit cancer progression, highlighting the complexity of fucosylation in cancer biology.
Key Applications in Cancer Cell Line Research:
-
Modulation of Cell Viability and Proliferation: Studies have shown that L-fucose supplementation can have differential effects on normal versus cancer cells. For instance, high concentrations of L-fucose proved toxic to normal human gingival fibroblasts (HGF-1), while colorectal adenocarcinoma (HT-29) and melanoma (A375) cells were able to adapt and survive. Conversely, in cholangiocarcinoma (CCA) cell lines (TFK-1 and HuCCT-1), L-fucose inhibited proliferation in a dose- and time-dependent manner.
-
Induction of Apoptosis and Cell Cycle Arrest: L-fucose has been demonstrated to be a pro-apoptotic agent in certain cancer contexts. In CCA cells, it triggers apoptosis and induces G0/G1 phase cell cycle arrest. In colon cancer cell lines, L-fucose supplementation restores sensitivity to TRAIL-induced apoptosis by enhancing the fucosylation and activation of Death Receptor 5 (DR5).
-
Inhibition of Metastasis and Invasion: Altered fucosylation, particularly the expression of fucosylated antigens like sialyl Lewis antigens, is critically involved in cell adhesion and metastasis. L-fucose treatment has been shown to inhibit the migration and invasion of CCA cells.
-
Investigation of Signaling Pathways: L-fucose is used to probe the role of fucosylation in critical cancer signaling pathways. Studies have demonstrated that L-fucose can inhibit CCA progression by upregulating microRNA-200b, which in turn targets and downregulates MAPK7. It also appears to inhibit the STAT3 signaling pathway in these cells. The fucosylation of receptors like TGF-βR and E-cadherin, dependent on L-fucose availability, is crucial for pathways governing epithelial-mesenchymal transition (EMT).
Data Presentation
Table 1: Effect of L-Fucose on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | L-Fucose Concentration | Duration | Observed Effect | Reference |
| HT-29 | Colorectal Adenocarcinoma | 1, 5, 10 mg/mL | Up to 10 days | Able to adapt and survive high concentrations | |
| A375 | Skin Malignant Melanoma | 1, 5, 10 mg/mL | Up to 10 days | Able to adapt and survive high concentrations | |
| HGF-1 | Normal Gingival Fibroblast | 1, 5, 10 mg/mL | Up to 10 days | Rapid decline in viability (toxic effect) | |
| TFK-1 | Cholangiocarcinoma | 0.5, 1, 2 mg/mL | 24, 48, 72 hours | Time- and concentration-dependent inhibition of proliferation | |
| HuCCT-1 | Cholangiocarcinoma | 0.5, 1, 2 mg/mL | 24, 48, 72 hours | Time- and concentration-dependent inhibition of proliferation | |
| HCT-116 | Colorectal Cancer | Not specified | Not specified | Inhibited cell growth |
Table 2: Effect of L-Fucose on Apoptosis and Cell Cycle
| Cell Line | Cancer Type | L-Fucose Concentration | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| TFK-1 | Cholangiocarcinoma | 0.5, 1 mg/mL | Concentration-dependent increase in apoptosis | G0/G1 phase arrest | |
| HuCCT-1 | Cholangiocarcinoma | 0.5, 1 mg/mL | Concentration-dependent increase in apoptosis | G0/G1 phase arrest | |
| DLD-1 | Colon Adenocarcinoma | 50 mM | Augments TRAIL-induced apoptosis via DR5 activation | Not Assessed | |
| HCT 116 | Colon Adenocarcinoma | 50 mM | Augments TRAIL-induced apoptosis via DR5 activation | Not Assessed |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from studies assessing the effect of L-fucose on the viability of cancer and normal cell lines.
Objective: To quantify the metabolic activity of cells as an indicator of cell viability following treatment with L-fucose.
Materials:
-
Cancer cell lines (e.g., HT-29, A375) and normal cell line (e.g., HGF-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
L-fucose stock solution (sterile-filtered)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
L-Fucose Treatment: Prepare serial dilutions of L-fucose in complete culture medium to achieve final concentrations (e.g., 1, 5, and 10 mg/mL). Remove the old medium from the wells and add 100 µL of the L-fucose-containing medium or control medium (without L-fucose).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on the methodology used to assess L-fucose-induced apoptosis in cholangiocarcinoma cells.
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cancer cell lines (e.g., HuCCT-1, TFK-1)
-
6-well cell culture plates
-
L-fucose solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat the cells with various concentrations of L-fucose (e.g., 0, 0.5, 1 mg/mL) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.
-
FITC-negative / PI-negative: Viable cells
-
FITC-positive / PI-negative: Early apoptotic cells
-
FITC-positive / PI-positive: Late apoptotic/necrotic cells
-
FITC-negative / PI-positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using the flow cytometry software.
Cell Migration (Wound Healing) Assay
This protocol is a standard method to evaluate the effect of L-fucose on cancer cell migration.
Objective: To assess the ability of a cell population to migrate and close an artificial "wound" created in a confluent monolayer.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
-
L-fucose solution
-
Microscope with a camera
Procedure:
-
Create Monolayer: Seed cells in 6-well plates and grow until they form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh, low-serum medium containing the desired concentrations of L-fucose or a vehicle control. Low serum is used to minimize cell proliferation.
-
Image Acquisition: Immediately capture images of the wound at multiple predefined locations (0-hour time point).
-
Incubation: Incubate the plate at 37°C, 5% CO₂.
-
Final Imaging: After a set period (e.g., 24 or 48 hours), capture images at the same predefined locations.
-
Data Analysis: Measure the width of the wound at both time points using software like ImageJ. Calculate the percentage of wound closure:
-
Wound Closure (%) = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
-
Visualizations: Signaling Pathways and Workflows
Caption: L-Fucose Metabolism via De Novo and Salvage Pathways.
Caption: L-Fucose Signaling in Cholangiocarcinoma (CCA) Cells.
Caption: L-Fucose Enhances TRAIL-Induced Apoptosis via DR5.
Caption: General Experimental Workflow for L-Fucose Studies.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Fucose for Enhanced Cell Culture Fucosylation
Welcome to the technical support center for optimizing L-fucose concentration in cell culture. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving desired protein fucosylation levels in your experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and supporting data to streamline your workflow.
Frequently Asked Questions (FAQs)
Q1: Why is controlling L-fucose concentration important in cell culture?
A1: Fucosylation, the addition of fucose to sugar chains on proteins and lipids, is a critical post-translational modification that significantly impacts the biological function of glycoproteins.[1] In biopharmaceutical production, particularly for monoclonal antibodies (mAbs), the level of core fucose on the Fc region's N-glycan dramatically influences antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism for killing target cells.[1] The absence of fucose (afucosylation) can enhance the binding of an antibody to the FcγRIIIa receptor on immune cells, leading to a more potent therapeutic effect.[1] Therefore, controlling L-fucose concentration in the cell culture medium is a direct strategy to modulate the fucosylation of recombinant proteins and optimize their efficacy.[1][2]
Q2: What is the metabolic pathway for L-fucose incorporation?
A2: Mammalian cells primarily utilize L-fucose for glycoprotein synthesis through the salvage pathway. In this pathway, L-fucose from the culture medium is converted into GDP-L-fucose, which is the sugar donor substrate used by fucosyltransferases in the Golgi apparatus to attach fucose to glycans. Cells can also synthesize GDP-L-fucose through a de novo pathway starting from GDP-D-mannose. Supplementing the medium with L-fucose directly feeds the salvage pathway.
References
Technical Support Center: Overcoming Cytotoxicity of L-Fucose Analogs In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vitro cytotoxicity of L-fucose analogs.
Frequently Asked Questions (FAQs)
Q1: Why are my cells dying after treatment with an L-fucose analog?
A1: L-fucose analogs can induce cytotoxicity through several mechanisms. Peracetylated analogs readily cross cell membranes and are converted into their active forms, such as GDP-fucose analogs, via the salvage pathway.[1] These analogs can then interfere with cellular processes in the following ways:
-
Inhibition of Fucosylation: Fluorinated GDP-fucose analogs can act as competitive inhibitors for various fucosyltransferases (FUTs), enzymes crucial for adding fucose to glycoproteins and glycolipids.[1] This disruption of normal fucosylation can impact cell signaling, adhesion, and survival.
-
Feedback Inhibition: The accumulation of fluorinated GDP-fucose analogs can trigger feedback inhibition of the de novo GDP-fucose biosynthesis pathway by targeting enzymes like GDP-mannose 4,6-dehydratase (GMD).[1]
-
Metabolic Disruption: Some analogs may have off-target effects, interfering with other metabolic pathways essential for cell viability. High concentrations of even natural L-fucose can be toxic to some cell lines due to oxidative stress from its metabolism.[2]
Q2: Are all L-fucose analogs equally cytotoxic?
A2: No, the cytotoxicity of L-fucose analogs varies significantly depending on their chemical structure and the cell line being tested. For instance, studies have shown that 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose exhibit significant inhibitory activity against the proliferation of human colon cancer cells, while 2-deoxy-2-fluoro-L-fucose shows little to no effect on the same cell lines at similar concentrations.[3] The position and number of fluorine substitutions play a critical role in determining the analog's biological activity and toxicity.
Q3: How can I reduce the cytotoxicity of my L-fucose analog while still achieving the desired biological effect?
A3: Balancing efficacy and toxicity is a common challenge. Here are some strategies:
-
Titrate the Concentration: Perform a dose-response experiment to determine the lowest effective concentration of the analog that produces the desired inhibitory effect on fucosylation without causing excessive cell death.
-
Optimize Incubation Time: Shortening the exposure time of the cells to the analog may reduce cytotoxicity while still allowing for sufficient metabolic conversion and target engagement.
-
Select a Different Analog: If one analog proves too toxic, consider testing others with different modifications. For example, if a 6-fluorinated analog is highly cytotoxic, an analog fluorinated at the C2 position might be better tolerated by your cells.
-
Co-treatment with Fucose: In some cases, co-supplementation with a low concentration of natural L-fucose might help rescue cells from severe toxicity by partially restoring essential fucosylation, though this may also reduce the inhibitory effect of the analog.
Q4: My L-fucose analog is not inhibiting fucosylation as expected. What could be the problem?
A4: Several factors could contribute to a lack of efficacy:
-
Cell Permeability: Ensure you are using a cell-permeable form of the analog, such as a peracetylated version. The acetyl groups increase lipophilicity, facilitating passage across the cell membrane.
-
Metabolic Activation: The analog must be converted to its active GDP-fucose form by the cell's salvage pathway enzymes (fucokinase and GDP-fucose pyrophosphorylase). If these enzymes are expressed at low levels in your cell line, the analog may not be efficiently activated.
-
Analog Stability: Ensure the analog is stable in your cell culture medium for the duration of the experiment. Degradation could lead to a loss of activity.
-
Assay Sensitivity: The method used to detect changes in fucosylation (e.g., lectin staining, antibody binding) may not be sensitive enough to detect subtle changes.
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed in Control and Treated Wells
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Many L-fucose analogs are dissolved in solvents like DMSO. Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity. |
| Contamination | Check for microbial contamination in your cell cultures and reagents. |
| Suboptimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or stressed cells are more susceptible to toxic effects. |
| Incorrect Analog Concentration | Double-check your calculations and dilutions to ensure you are using the intended concentration of the L-fucose analog. |
Problem 2: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments, as cellular characteristics can change over time in culture. |
| Inconsistent Seeding Density | Ensure that the same number of cells are seeded in each well for every experiment to maintain consistency. |
| Reagent Instability | Prepare fresh dilutions of the L-fucose analog for each experiment from a stable stock solution. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Timing | Perform measurements at consistent time points after treatment. |
Data Presentation
Table 1: Comparative Cytotoxicity of Fluorinated L-Fucose Analogs on Various Cell Lines
| L-Fucose Analog | Cell Line | Concentration (µM) | Treatment Duration | Cell Viability (% of Control) | Reference |
| Peracetylated 2-deoxy-2-fluoro-L-fucose | MDA-MB-231 | 100 | 72h | ~100% | |
| Peracetylated 2-deoxy-2-fluoro-L-fucose | PANC-1 | 100 | 72h | ~100% | |
| Peracetylated 2-deoxy-2-fluoro-L-fucose | HeLa | 100 | 72h | ~100% | |
| Peracetylated 2-deoxy-2-fluoro-L-fucose | HCT116 | 100 | 72h | ~100% | |
| Peracetylated 6,6-difluoro-L-fucose | MDA-MB-231 | 100 | 72h | <80% | |
| Peracetylated 6,6-difluoro-L-fucose | PANC-1 | 100 | 72h | <80% | |
| Peracetylated 6,6-difluoro-L-fucose | HeLa | 100 | 72h | <60% | |
| Peracetylated 6,6-difluoro-L-fucose | HCT116 | 100 | 72h | <60% | |
| Peracetylated 6,6,6-trifluoro-L-fucose | MDA-MB-231 | 100 | 72h | <80% | |
| Peracetylated 6,6,6-trifluoro-L-fucose | PANC-1 | 100 | 72h | <80% | |
| Peracetylated 6,6,6-trifluoro-L-fucose | HeLa | 100 | 72h | <60% | |
| Peracetylated 6,6,6-trifluoro-L-fucose | HCT116 | 100 | 72h | <60% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of peracetylated L-fucose analogs.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Peracetylated L-fucose analog stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the L-fucose analog. Include a vehicle control (medium with the same concentration of solvent used to dissolve the analog).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: Metabolic activation and inhibitory mechanisms of L-fucose analogs.
Caption: Workflow for assessing L-fucose analog cytotoxicity using an MTT assay.
Caption: Troubleshooting logic for unexpected high cytotoxicity.
References
- 1. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. Collection - Synthetic Fluorinated lâFucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - ACS Chemical Biology - Figshare [acs.figshare.com]
Technical Support Center: Improving Resolution of Fucose Isomers in HPLC
Welcome to the technical support center for the analysis of fucose isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions related to the chromatographic separation of these critical monosaccharides.
Troubleshooting Guides
This section provides solutions to common problems encountered during the separation of fucose isomers by High-Performance Liquid Chromatography (HPLC).
Issue 1: Poor or No Resolution Between Fucose Isomer Peaks
Question: Why am I seeing poor or no resolution between my fucose isomer peaks on my HPLC column?
Answer: Inadequate resolution of fucose isomers is a common challenge and can stem from several factors. Follow this step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Resolution
Caption: A step-by-step workflow for troubleshooting poor resolution of fucose isomers.
-
Column Selection and Health:
-
For Enantiomers (D/L isomers): A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralpak series), are often effective for carbohydrate separations.[1]
-
Column Degradation: The column's performance can degrade over time. Test it with a standard mixture. If the performance is poor, consider flushing, regenerating, or replacing the column.[2]
-
-
Mobile Phase Composition:
-
Solvent Ratio: The mobile phase composition is critical for achieving separation.[2] For normal-phase chromatography on a chiral column, a typical mobile phase is a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol). Systematically varying the percentage of the alcohol can significantly impact selectivity.
-
Additives: Small amounts of additives, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can alter the interactions between the analytes and the stationary phase, potentially improving resolution.
-
-
Instrumental Parameters:
-
Temperature: Column temperature affects the thermodynamics of the separation. Try varying the temperature in 5 °C increments. Both increasing and decreasing the temperature can be effective depending on the specific interactions.[3]
-
Flow Rate: A lower flow rate increases the interaction time between the fucose isomers and the stationary phase, which can sometimes improve resolution.
-
-
Derivatization:
-
If separating isomers on a non-chiral column (like a C18 column), derivatization is necessary. Using a derivatizing agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can allow for the separation of fucose isomers on a reversed-phase column.
-
Issue 2: Broad and Tailing Fucose Isomer Peaks
Question: My fucose isomer peaks are broad and tailing. What can I do to improve the peak shape?
Answer: Peak broadening and tailing can be caused by several factors, from column issues to sample problems.
Troubleshooting Workflow for Poor Peak Shape
Caption: A workflow for diagnosing and resolving broad and tailing peaks.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Column Contamination: Buildup of contaminants on the column can lead to poor peak shape. Flush the column with a strong solvent. Using a guard column can help prevent contamination of the analytical column.
-
Secondary Interactions: Unwanted interactions between the sugar hydroxyl groups and the stationary phase can cause tailing. Ensure your mobile phase is properly conditioned and consider adjusting the pH or adding additives to minimize these interactions.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating fucose enantiomers (D- and L-fucose)?
A1: For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as Chiralpak AD-H (amylose derivative) or other columns with cellulose derivatives, are highly effective for separating sugar enantiomers, including D- and L-fucose.[1]
Q2: Can I use a standard C18 reversed-phase column to separate fucose isomers?
A2: Underivatized fucose isomers, particularly enantiomers, will not be resolved on a standard C18 column because they have identical physicochemical properties in a non-chiral environment. However, a C18 column can be used to separate fucose isomers if they are first derivatized with a chemical agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP). This derivatization changes the properties of the isomers, allowing for their separation on a reversed-phase column.
Q3: How does temperature affect the resolution of fucose isomers?
A3: Temperature is a critical parameter in HPLC that can significantly influence selectivity and resolution. For some applications, such as the separation of fucosylated N-glycan isomers on a porous graphitic carbon (PGC) column, using an ultra-high column temperature (e.g., up to 190 °C) can dramatically increase the separation power. For chiral separations, the effect of temperature can be more complex, and it is often necessary to empirically optimize the temperature to achieve the best resolution.
Q4: What are typical mobile phases used for the separation of fucose isomers?
A4: The choice of mobile phase depends on the column and the type of fucose isomers being separated.
-
Chiral Columns (Normal Phase): A common mobile phase is a mixture of a non-polar solvent like hexane and a polar solvent like ethanol or isopropanol.
-
Porous Graphitic Carbon (PGC) Columns: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate) is often used.
-
Reversed-Phase (for derivatized fucose): A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer) is typically employed for the separation of PMP-derivatized sugars.
Q5: My resolution is still poor after optimizing the mobile phase and temperature. What else can I try?
A5: If you have optimized the mobile phase and temperature and are still experiencing poor resolution, consider the following:
-
Column Health: Your column may be degraded. Try flushing it, or if that doesn't work, replace it.
-
Flow Rate: Decrease the flow rate to allow for more interaction between the fucose isomers and the stationary phase.
-
Derivatization: If you are not already doing so, consider derivatizing your fucose sample. This can significantly improve separation, especially on a reversed-phase column.
Quantitative Data Summary
The following tables summarize typical retention times for fucose isomers under different HPLC conditions. Note that retention times can vary between systems and columns.
Table 1: Retention Times of Fucose Anomers and Enantiomers on a Chiralpak AD-H Column
| Isomer | Retention Time (min) |
| α-L-fucose | 11.2 |
| β-L-fucose | 12.1 |
| α-D-fucose | 13.5 |
| β-D-fucose | 14.8 |
Conditions: Chiralpak AD-H column (250 x 4.6 mm); Mobile Phase: Hexane/Ethanol/TFA ((7:3):0.1, v/v); Flow Rate: 0.5 mL/min; Temperature: 25 °C. Data adapted from Lopes and Gaspar (2008).
Table 2: Retention Times of PMP-Derivatized Monosaccharides on a C18 Column
| Monosaccharide (PMP derivative) | Retention Time (min) |
| Mannose | ~18 |
| Ribose | ~20 |
| Rhamnose | ~22 |
| Glucose | ~30 |
| Galactose | ~34 |
| Xylose | ~35 |
| Arabinose | ~37 |
| Fucose | ~40 |
Conditions: Zorbax Extend C18 column; Mobile Phase: Gradient of acetonitrile in 100 mM sodium phosphate buffer (pH 8.0); Temperature: 25 °C. Data is approximate and based on chromatograms from Vojvodić Cebin et al. (2022).
Experimental Protocols
Protocol 1: Separation of Fucose Enantiomers and Anomers using a Chiral Column
This protocol is a general guideline for the separation of underivatized fucose isomers using a polysaccharide-based chiral stationary phase.
1. Instrumentation and Materials:
-
HPLC system with a pump, injector, column oven, and a refractive index (RI) or UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
HPLC-grade hexane, ethanol, and trifluoroacetic acid (TFA).
2. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing hexane and ethanol in a 7:3 (v/v) ratio.
-
Add TFA to the mobile phase mixture to a final concentration of 0.1%.
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Dissolve the fucose sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Detection: RI detector or UV detector at a low wavelength (e.g., 195-210 nm).
5. Analysis:
-
Inject the prepared sample and run the analysis.
-
Identify the peaks based on the retention times of known standards.
-
If resolution is suboptimal, systematically adjust the hexane/ethanol ratio and/or the column temperature.
Protocol 2: Separation of Fucose Isomers as PMP Derivatives on a Reversed-Phase Column
This protocol describes the analysis of fucose isomers after pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, injector, column oven, and a DAD or UV detector.
-
Reversed-phase C18 column (e.g., Zorbax Extend C18, 5 µm).
-
PMP, methanol, sodium hydroxide, hydrochloric acid, sodium phosphate, and acetonitrile (all HPLC grade).
2. Derivatization Procedure:
-
Hydrolyze the sample if fucose is part of a polysaccharide.
-
To the monosaccharide sample, add a solution of PMP in methanol and a sodium hydroxide solution.
-
Incubate the mixture at 70 °C for 30-60 minutes.
-
Neutralize the reaction with hydrochloric acid.
-
Extract the PMP-derivatized sugars with an organic solvent (e.g., chloroform or ethyl acetate).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
3. Mobile Phase Preparation:
-
Mobile Phase A: 100 mM sodium phosphate buffer, pH 8.0.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
4. Chromatographic Conditions:
-
Column Temperature: 25 °C
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 245 nm.
-
Injection Volume: 10-20 µL
-
Gradient Program:
-
0-35 min: 12% to 17% B
-
35-36 min: 17% to 20% B
-
36-45 min: Hold at 20% B
-
45-46 min: 20% to 12% B
-
46-65 min: Hold at 12% B (re-equilibration)
-
5. Analysis:
-
Inject the derivatized sample and run the gradient program.
-
Identify the fucose peak based on the retention time of a derivatized fucose standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Enhancement of fucosylated N-glycan isomer separation with an ultrahigh column temperature in porous graphitic carbon liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing background noise in fucosyltransferase inhibitor assays
Technical Support Center: Fucosyltransferase Inhibitor Assays
Welcome to the technical support center for fucosyltransferase (FUT) inhibitor assays. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you reduce background noise, eliminate artifacts, and improve the overall quality of your experimental data.
Frequently Asked-Questions (FAQs)
FAQ 1: My 'no-enzyme' control shows a high signal. What are the likely causes and how do I fix it?
A high signal in wells lacking the fucosyltransferase enzyme is a common issue that indicates the signal is being generated independently of enzymatic activity. This compromises the assay window and can mask true inhibitor effects. The primary causes are typically related to reagent instability or non-specific interactions.
Potential Causes:
-
Substrate Instability: The donor (e.g., GDP-Fucose) or acceptor substrate may be degrading spontaneously, releasing a product that generates a signal.
-
Contamination: Reagents, particularly substrates or buffers, may be contaminated with a signal-producing substance or even a fucosylating enzyme.
-
Non-Specific Binding: In assays using antibodies or lectins for detection, these proteins may bind non-specifically to the acceptor substrate or other well components.[1]
-
Buffer Interference: Components within the assay buffer could be interfering with the detection chemistry, leading to a false signal.
Troubleshooting Protocol: Component Omission Analysis
This protocol is designed to systematically identify which component of the assay is responsible for the high background signal.
-
Preparation: Prepare all assay reagents (Buffer, GDP-Fucose, Acceptor Substrate, Detection Reagent) as you would for the main experiment.
-
Plate Setup: In a microplate, set up a series of control wells, each omitting one key component.
-
Well A (Complete Control): Buffer + GDP-Fucose + Acceptor Substrate + Detection Reagent (No Enzyme)
-
Well B (No Donor): Buffer + Acceptor Substrate + Detection Reagent
-
Well C (No Acceptor): Buffer + GDP-Fucose + Detection Reagent
-
Well D (No Detection Reagent): Buffer + GDP-Fucose + Acceptor Substrate
-
Well E (Buffer Only): Buffer + Detection Reagent
-
-
Incubation: Incubate the plate under standard assay conditions (e.g., 60 minutes at 37°C).[2]
-
Measurement: Read the plate using the appropriate detection instrument (e.g., fluorescence plate reader).
-
Analysis: Compare the signal from each well to the "Buffer Only" well. The well that shows a significant signal drop upon omission of a component points to the source of the background.
Data Interpretation:
The following table shows example data from a component omission analysis, identifying the acceptor substrate as the source of the high background.
| Well ID | Components Present | Signal (RFU) | Interpretation |
| A | All (No Enzyme) | 15,200 | High background confirmed |
| B | No GDP-Fucose | 14,950 | Donor substrate is not the issue |
| C | No Acceptor | 1,100 | Acceptor substrate is the source of background |
| D | No Detection Reagent | 50 | (As expected, no signal) |
| E | Buffer + Detection | 950 | Buffer/Detection reagent contribute minimally |
Logical Troubleshooting Flow for High Background
Caption: Decision tree for identifying the source of high background noise.
FAQ 2: I see signal inhibition, but I suspect it's a false positive. How can I identify and eliminate assay artifacts?
False positives, or artifacts, are signals that suggest enzyme inhibition but are not due to a direct interaction of the compound with the enzyme's active site. Identifying these is critical in any inhibitor screening campaign to avoid wasting resources on non-viable hits.[3]
Potential Causes of False Positives:
-
Compound Interference: The test compound may be intrinsically fluorescent at the assay's wavelengths or may quench the fluorescence of the product.[4]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester the enzyme or substrates, non-specifically inhibiting the reaction.
-
Detection System Interference: The compound may directly bind to and block the detection antibody or lectin, preventing it from recognizing the fucosylated product.
-
Reagent Reactivity: The compound might chemically react with substrates or other assay components.
Experimental Protocol: Counter-Screening for False Positives
This protocol helps differentiate true inhibitors from compounds causing assay artifacts.
-
Compound Pre-read: Before starting the assay, read the plate after adding the test compounds to the buffer. This will identify any compounds that are autofluorescent at the detection wavelength.
-
"No-Enzyme" Counter-Screen: Run the full assay, including all substrates and detection reagents, but omit the fucosyltransferase enzyme. Add the test compounds. A compound that reduces the signal in this format is likely interfering with the detection reagents or substrates.
-
"Late-Addition" Counter-Screen: Run the enzymatic reaction as normal. Just before adding the detection reagents, add the test compound. If a compound shows "inhibition" only in this format, it is almost certainly interfering with the detection step.
-
Orthogonal Assay: If possible, confirm hits using a different assay format that relies on an alternative detection method (e.g., a mass spectrometry-based assay instead of a fluorescence-based one).[5]
Data Analysis for Hit Triage:
A true inhibitor should only show activity in the primary assay. The table below illustrates how to triage hits based on counter-screening data.
| Compound ID | Primary Assay (% Inhibition) | Autofluorescence (RFU > 3x Bkg) | "No-Enzyme" Screen (% Inhibition) | Triage Decision |
| Cmpd-01 | 85% | No | 5% | Proceed (Likely True Hit) |
| Cmpd-02 | 72% | Yes | 8% | Flag (Autofluorescent Artifact) |
| Cmpd-03 | 65% | No | 68% | Eliminate (Detection Interference) |
| Cmpd-04 | 12% | No | 10% | Inactive |
Workflow for Validating Potential Inhibitors
Caption: Workflow for hit validation and false positive identification.
FAQ 3: My signal-to-background ratio is low. What are the first parameters I should optimize?
A low signal-to-background (S/B) ratio can make it difficult to distinguish true hits from random noise. A ratio below 10 is often considered suboptimal for quantitative analysis. The goal of optimization is to increase the specific signal generated by the enzyme while keeping the background noise low.
Key Parameters for Optimization:
-
Enzyme Concentration: Using too little enzyme will result in a weak signal. Using too much can deplete the substrate too quickly and may increase background if the enzyme preparation is impure.
-
Substrate Concentration: The concentrations of the donor (GDP-Fucose) and acceptor substrates are critical. Ideally, concentrations should be at or near the Michaelis-Menten constant (Km) to ensure the reaction is sensitive to inhibition.
-
Incubation Time: The reaction should be allowed to proceed long enough to generate a robust signal but must be stopped while the rate of product formation is still linear.
Experimental Protocol: Enzyme and Substrate Matrix Titration
This protocol helps find the optimal concentrations of enzyme and acceptor substrate to maximize the S/B ratio.
-
Enzyme Titration (First Pass): Prepare serial dilutions of the fucosyltransferase enzyme. Run the assay with a fixed, non-limiting concentration of both substrates. Identify the enzyme concentration that gives a robust signal without reaching the maximum signal (saturation) within the desired incubation time.
-
Matrix Setup: Create a matrix in a 96- or 384-well plate. On the Y-axis, create serial dilutions of the enzyme around the optimal concentration found in step 1. On the X-axis, create serial dilutions of the acceptor substrate (e.g., from 0.1x Km to 10x Km).
-
Assay Execution: Add the fixed concentration of GDP-Fucose to all wells. Initiate the reaction by adding the enzyme dilutions. Include "no-enzyme" controls for each substrate concentration to accurately measure the background.
-
Incubation and Reading: Incubate for a fixed time (e.g., 60 minutes) and then read the plate.
-
Data Analysis: For each condition, calculate the background-subtracted signal. Then, calculate the S/B ratio (Signal / Average Background for that substrate concentration). The optimal condition is the one that yields the highest S/B ratio while maintaining a sufficiently strong signal for detection.
Example Optimization Data:
The table below shows results from a matrix titration, with the optimal condition highlighted.
| Enzyme (nM) | Acceptor Substrate (µM) | Signal (RFU) | Background (RFU) | S/B Ratio |
| 1.0 | 10 | 8,500 | 900 | 9.4 |
| 1.0 | 50 | 25,000 | 1,200 | 20.8 |
| 1.0 | 100 | 31,000 | 1,500 | 20.7 |
| 2.0 | 50 | 48,000 | 1,300 | 36.9 |
| 2.0 | 100 | 55,000 | 1,600 | 34.4 |
| 4.0 | 50 | 61,000 | 1,400 | 43.6* |
*Note: While the S/B ratio is higher at 4.0 nM enzyme, the signal may be approaching saturation. 2.0 nM provides a robust signal and excellent S/B, making it a better choice for an inhibitor screen.
Relationship of Key Assay Parameters
Caption: Key parameters influencing the signal-to-background ratio.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput Screening for Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A fucosyltransferase inhibition assay using image-analysis and digital microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of L-Fucose in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying L-fucose in complex biological matrices such as plasma, serum, tissue homogenates, and cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying L-fucose in biological samples?
A1: The primary methods for L-fucose quantification include enzymatic assays, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the required sensitivity, specificity, sample complexity, and available equipment.
Q2: What are the main challenges in quantifying L-fucose?
A2: The main challenges include:
-
Low abundance: L-fucose can be present at low concentrations, requiring sensitive analytical methods.
-
Matrix effects: Components in biological samples can interfere with the analysis, leading to inaccurate results, especially in MS-based methods.[1][2][3][4][5] This interference can cause ion suppression or enhancement.
-
Isomeric differentiation: Distinguishing L-fucose from its isomers can be challenging.
-
Sample preparation: Efficient extraction and purification of L-fucose from complex matrices are crucial for accurate quantification.
Q3: How can I choose the best method for my experiment?
A3: Consider the following factors:
-
For high-throughput screening and rapid analysis: Enzymatic assays are suitable.
-
For high sensitivity and specificity, especially for complex mixtures: LC-MS or GC-MS are the methods of choice.
-
When derivatization is to be avoided: HPLC with specific detectors like Charged Aerosol Detector (CAD) can be used.
-
For structural confirmation: Mass spectrometry is essential.
Below is a decision-making workflow to help you select an appropriate method.
Caption: Decision-making workflow for selecting an L-fucose quantification method.
Troubleshooting Guides
Enzymatic Assays
Q4: My standard curve is not linear. What should I do?
A4:
-
Improper reagent preparation: Ensure all reagents are completely thawed and mixed gently before use.
-
Pipetting errors: Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for the reaction to ensure consistency.
-
Incorrect incubation time or temperature: Verify the incubation parameters as specified in the kit protocol.
-
Expired reagents: Check the expiration date of the kit and ensure proper storage of all components.
Q5: I am getting low or no signal in my samples.
A5:
-
Presence of interfering substances: Samples may contain substances like EDTA (>0.5 mM), ascorbic acid (>0.2%), or detergents like SDS (>0.2%) that can interfere with the enzymatic reaction. Consider deproteinizing your samples.
-
Incorrect sample dilution: The L-fucose concentration in your sample may be below the detection limit of the assay. Try using a more concentrated sample. The amount of L-fucose should typically be between 0.5 and 100 µg per assay.
-
Degraded enzyme: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q6: My sample readings are higher than the highest standard.
A6: The L-fucose concentration in your sample is too high. Dilute your sample and re-run the assay. The sample solution should be diluted to yield an L-fucose concentration between 5 and 1000 mg/L.
HPLC and LC-MS Analysis
Q7: I am observing poor peak shape and resolution for L-fucose.
A7:
-
Inappropriate column: For underivatized fucose, a normal-phase column like an amino-propyl column is often used. For derivatized fucose, a C18 or pentafluorophenyl (PFP) column may be suitable.
-
Mobile phase issues: Ensure the mobile phase is correctly prepared, degassed, and at the optimal pH.
-
Sample overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.
Q8: My L-fucose peak is not being detected or the signal is very low in LC-MS.
A8:
-
Ion suppression due to matrix effects: Co-eluting compounds from the biological matrix can suppress the ionization of L-fucose.
-
Improve sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Optimize chromatography: Modify the gradient to better separate L-fucose from interfering compounds.
-
Use a stable isotope-labeled internal standard (SIL-IS): This is the most effective way to compensate for matrix effects.
-
-
Inefficient derivatization: If using a derivatization-based method, ensure the reaction conditions (temperature, time, reagent concentration) are optimal.
Q9: How can I identify and mitigate matrix effects in my LC-MS analysis?
A9: Matrix effects can be identified by comparing the analyte's response in a pure solvent with its response in a sample matrix where the analyte has been spiked post-extraction. A significant difference indicates the presence of matrix effects. Mitigation strategies include:
-
Matrix-matched calibration: Prepare calibration standards in a blank matrix that is similar to your samples.
-
Standard addition: This method can help to correct for matrix effects by adding known amounts of the standard to the sample.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Below is a workflow for troubleshooting matrix effects.
Caption: A workflow for identifying and mitigating matrix effects in LC-MS analysis.
GC-MS Analysis
Q10: I am seeing multiple peaks for my L-fucose standard.
A10: This is common with sugar analysis by GC-MS and is due to the formation of different anomers (e.g., alpha and beta) and isomers during derivatization. Using a derivatization method that results in a single derivative, such as alditol acetates, can simplify the chromatogram.
Q11: My derivatization reaction is inefficient.
A11:
-
Moisture: Ensure all glassware and solvents are anhydrous, as moisture can interfere with many derivatization reactions.
-
Reagent quality: Use fresh, high-quality derivatizing reagents.
-
Reaction conditions: Optimize the reaction time and temperature for your specific derivatization method.
Quantitative Data Summary
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Reference |
| Enzymatic Assay | 0.68 mg/L | - | 0.5 - 100 µ g/assay | |
| HPLC with CAD | Calculated from calibration curves | Calculated from calibration curves | - | |
| Enzymatic-HPLC | - | - | 0.20 - 10 pmol | |
| Colorimetric Assay | - | - | 16 - 179 nmol |
Experimental Protocols
General Workflow for L-Fucose Quantification
The general workflow for quantifying L-fucose in biological samples involves sample preparation, analysis, and data interpretation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficiency of Chemoenzymatic GDP-Fucose Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency of chemoenzymatic Guanosine 5'-diphospho-β-L-fucose (GDP-fucose) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemoenzymatic pathways for GDP-fucose synthesis?
A1: There are two primary pathways for the chemoenzymatic synthesis of GDP-fucose: the de novo pathway and the salvage pathway.[1][2][3]
-
The De Novo Pathway: This pathway typically starts from GDP-mannose. It involves two key enzymes: GDP-mannose 4,6-dehydratase (GMD), which converts GDP-mannose to an intermediate, and GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (FX or WcaG), which catalyzes the final step to produce GDP-L-fucose.[4][5]
-
The Salvage Pathway: This route synthesizes GDP-fucose directly from L-fucose. A highly efficient method utilizes the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP) from Bacteroides fragilis, which converts L-fucose to GDP-fucose in the presence of ATP and GTP.
Q2: Which pathway is better for my application?
A2: The choice between the de novo and salvage pathways depends on substrate availability, cost, and desired process complexity. The salvage pathway, particularly with the bifunctional FKP enzyme, is often simpler for in vitro synthesis if L-fucose is readily available, as it involves fewer enzymes. The de novo pathway is crucial for in vivo production in engineered microorganisms where GDP-mannose is a naturally available precursor.
Q3: What are the essential cofactors for GDP-fucose synthesis?
A3: Cofactor requirements are pathway-specific.
-
Salvage Pathway (with FKP): Requires ATP, GTP, and a divalent metal cation, typically Manganese (Mn²⁺) or Magnesium (Mg²⁺), with Mn²⁺ often being preferred for FKP activity.
-
De Novo Pathway (with GMD/FX): The final conversion step catalyzed by the FX enzyme requires a reducing agent, typically NADPH.
Q4: How can I monitor the progress of my synthesis reaction?
A4: Reaction progress can be monitored using several analytical techniques. Thin-Layer Chromatography (TLC) is a simple and rapid qualitative method to visualize the consumption of substrates (like L-fucose) and the formation of the product (GDP-fucose) and intermediates. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, allowing for accurate measurement of substrate, intermediate, and product concentrations.
Troubleshooting Guide
Problem 1: Low or No Yield of GDP-Fucose
| Potential Cause | Recommended Solution |
| Feedback Inhibition (common in de novo pathway) | The final product, GDP-fucose, can inhibit the first enzyme, GMD. To overcome this, add the GMD and FX enzymes sequentially. First, allow GMD to convert GDP-mannose to the intermediate, then add the FX enzyme to complete the synthesis. Alternatively, consider an in situ product removal strategy by coupling the synthesis to a fucosyltransferase reaction that immediately consumes the GDP-fucose. |
| Inactive or Unstable Enzymes | Verify the activity of each enzyme stock individually before setting up the cascade reaction. Ensure enzymes have been stored correctly. Some enzymes, like GMD, may exhibit poor stability unless co-expressed or in the presence of their partner enzyme (FX). |
| Sub-optimal Reaction Conditions (pH, Temperature) | The optimal pH and temperature may be a compromise between the individual optima of the enzymes in the cascade. Perform small-scale experiments to test a range of pH (e.g., 7.0-8.5) and temperatures (e.g., 30-37°C) to find the best consensus condition. |
| Insufficient or Degraded Cofactors | Use fresh solutions of cofactors (ATP, GTP, NADPH). Ensure their final concentrations are optimal. For reactions requiring ATP, consider adding an ATP regeneration system to drive the reaction forward. For the de novo pathway, ensure sufficient NADPH is available. |
| By-product Inhibition | The pyrophosphate (PPi) generated during the reaction can inhibit pyrophosphorylase enzymes like FKP. Add inorganic pyrophosphatase to the reaction mixture to degrade PPi and drive the equilibrium towards product formation. |
Problem 2: Accumulation of Intermediates (e.g., Fucose-1-Phosphate)
| Potential Cause | Recommended Solution |
| Imbalanced Enzyme Ratios | The activity of one enzyme in the cascade is significantly higher than the downstream enzyme(s). Optimize the ratio of the enzymes. If Fucose-1-Phosphate (Fuc-1-P) accumulates in the salvage pathway, it suggests the fucokinase activity of FKP is more efficient than its pyrophosphorylase activity under the current conditions or there is insufficient GTP. Increase the relative amount of GTP or adjust other reaction parameters. |
| Missing Substrate for Downstream Step | In the FKP-catalyzed reaction, the conversion of the Fuc-1-P intermediate to GDP-fucose requires GTP. In the absence of GTP, the reaction will stall after the formation of Fuc-1-P. Ensure all necessary substrates for each step are present. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Co-elution with Nucleotides (ATP, GTP, GDP) | Unconsumed nucleotide substrates and their degradation products can co-elute with GDP-fucose during chromatography. Treat the reaction mixture with an enzyme like alkaline phosphatase to degrade excess nucleotides before the final purification step. |
| Incomplete Separation from Substrates or Buffers | Optimize the chromatography method. For size-exclusion chromatography (e.g., Bio-Gel P2), ensure the column length is sufficient for separation. For ion-exchange HPLC, adjust the salt gradient to improve the resolution between the product and contaminants. |
Data Presentation: Reaction Parameters
The following table summarizes typical quantitative parameters for both primary synthesis pathways.
| Parameter | Salvage Pathway (FKP) | De Novo Pathway (Multi-enzyme) |
| Starting Substrate(s) | L-Fucose | D-Mannose or Starch |
| Key Enzymes | L-fucokinase/GDP-fucose pyrophosphorylase (FKP) | Glucokinase (Glk), ManB, ManC, GMD, WcaG |
| Nucleotide Donors | ATP, GTP | ATP, GTP |
| Cofactors | Mn²⁺ or Mg²⁺ (10 mM) | NADPH, Mg²⁺ |
| pH | 7.5 (Tris-HCl buffer) | Optimized (e.g., pH 8.0) |
| Temperature | 37°C | Optimized (e.g., 37°C or higher for thermophilic enzymes) |
| Additives | Inorganic Pyrophosphatase | - |
| Typical Yield | Up to 90% (small scale), 57-68% (gram scale) | 14.1% - 53.2% |
Visualizations: Pathways and Workflows
Caption: The Salvage Pathway for GDP-Fucose Synthesis.
Caption: The De Novo Pathway for GDP-Fucose Synthesis.
References
- 1. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interplay between de novo and salvage pathways of GDP-fucose synthesis | PLOS One [journals.plos.org]
- 3. Interplay between de novo and salvage pathways of GDP-fucose synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fucosylated Protein Detection by Lectin Blotting
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using lectin blotting to detect fucosylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is lectin blotting and how does it detect fucosylated proteins?
Lectin blotting is a biochemical technique used to identify and characterize glycoproteins based on the specific binding of lectins to carbohydrate moieties.[1][2] To detect fucosylated proteins, a fucose-specific lectin is used as a probe. In this method, proteins are separated by gel electrophoresis (SDS-PAGE), transferred to a membrane, and then incubated with a labeled lectin that specifically recognizes fucose residues on the proteins of interest.[1]
Q2: Which lectins are commonly used to detect fucosylated proteins?
Several lectins can detect fucose, each with different specificities. Common choices include:
-
Aleuria Aurantia Lectin (AAL): Binds preferentially to fucose linked (α-1,6) to N-acetylglucosamine (core fucose) or (α-1,3) to N-acetyllactosamine.[3][4]
-
Lotus tetragonolobus Lectin (LTA): Prefers fucose in an (α-1,2) linkage.
-
Ulex europaeus Agglutinin I (UEA I): Also prefers fucose in an (α-1,2) linkage.
-
Pholiota squarrosa Lectin (PhoSL): A novel lectin that binds with high specificity to core fucose (α-1,6).
-
Aspergillus oryzae Lectin (AOL): Another lectin that can be used to detect core fucose.
Q3: What are the essential positive and negative controls for a lectin blot experiment?
-
Positive Control: A glycoprotein known to be fucosylated (e.g., Horseradish Peroxidase, Murine IgG) can be used to confirm that the lectin and detection system are working correctly.
-
Negative Protein Control: A non-glycosylated protein, such as Bovine Serum Albumin (BSA), should not produce a signal and can help identify non-specific binding.
-
Negative Sample Control: Treating your sample with an enzyme like PNGase F, which removes N-linked glycans, should lead to a loss of signal. This confirms that the lectin is binding to N-glycans on the protein.
-
Competition Assay: Pre-incubating the lectin with its specific inhibiting sugar (e.g., L-fucose for AAL) should abolish or significantly reduce the signal, confirming the specificity of the lectin-glycan interaction.
Troubleshooting Guide
Problem: Weak or No Signal
Q: I am not seeing any bands or the signal is very faint. What could be the cause?
There are several potential reasons for a weak or absent signal. The troubleshooting process below can help isolate the issue.
Troubleshooting Flowchart: Weak or No Signal
Caption: Troubleshooting logic for weak or no signal in lectin blotting.
Problem: High Background
Q: My blot has a high background, making it difficult to interpret the results. How can I fix this?
High background can obscure specific signals. The most common causes relate to blocking, washing, or the concentration of reagents.
-
Insufficient Blocking : Blocking prevents the lectin from binding non-specifically to the membrane.
-
Solution : Use a blocking agent that is not a glycoprotein. Bovine Serum Albumin (BSA) is generally preferred over non-fat dry milk, as milk contains glycoproteins that can bind to lectins and cause high background. Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Lectin or Detection Reagent Concentration is Too High : Excessive concentrations of the lectin or the secondary detection reagent (like streptavidin-HRP) will lead to increased non-specific binding.
-
Solution : Titrate your lectin and streptavidin-HRP to find the optimal concentration that provides a strong signal with low background. Start with a lower concentration and incrementally increase it.
-
-
Inadequate Washing : Washing steps are crucial for removing unbound and non-specifically bound lectin.
-
Solution : Increase the number and duration of your washes. For example, perform four to five washes of 10-15 minutes each with a buffer containing a detergent like Tween-20 (e.g., TBST).
-
-
Membrane Choice and Handling : The type of membrane can affect background.
-
Solution : If you consistently experience high background with PVDF membranes, consider switching to nitrocellulose. Crucially, never let the membrane dry out at any stage of the blotting process, as this can cause irreversible, non-specific binding.
-
Experimental Protocols and Data
Standard Lectin Blotting Protocol (Biotinylated Lectin)
This protocol provides a general framework. Optimization of concentrations and incubation times for your specific lectin and target protein is recommended.
Workflow Diagram: Lectin Blotting
Caption: Standard experimental workflow for fucosylated protein detection.
Methodology:
-
SDS-PAGE : Separate 10-20 μg of your protein sample on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer protocol.
-
Blocking : Block the membrane for at least 1 hour at room temperature or overnight at 4°C with gentle agitation in a suitable blocking buffer (e.g., 3% BSA in TBST). Avoid using non-fat dry milk.
-
Lectin Incubation : Incubate the membrane with the biotinylated fucose-specific lectin diluted in blocking buffer for 1-2 hours at room temperature. See the table below for recommended concentration ranges.
-
Washing : Wash the membrane thoroughly with TBST (Tris-Buffered Saline with 0.05-0.1% Tween-20). Perform at least four washes of 5-10 minutes each.
-
Streptavidin-HRP Incubation : Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer for 20 minutes to 1 hour at room temperature.
-
Final Washes : Repeat the washing step (step 5) to remove unbound streptavidin-HRP. Perform at least five washes.
-
Detection : Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
Recommended Reagent Concentrations
The optimal concentration for each reagent should be determined empirically. The table below provides common starting ranges.
| Reagent | Working Concentration Range | Notes |
| Biotinylated AAL | 1 - 10 µg/mL | A common starting point is 2-3 µg/mL. |
| Other Biotinylated Lectins | 0.5 - 20 µg/mL | Concentration is highly dependent on the specific lectin and its affinity. |
| Streptavidin-HRP | 0.1 - 1.0 µg/mL | A 1:10,000 to 1:20,000 dilution of a commercial stock is often a good start. |
| Protein Load (Lysate) | 10 - 20 µ g/lane | May need to be increased for low-abundance proteins. |
| Protein Load (Purified) | 0.5 - 5 µ g/lane | Less protein is needed for purified samples. |
References
- 1. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
strategies to minimize non-specific binding in fucose affinity assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding in fucose affinity assays.
Troubleshooting Guide
High background or non-specific binding is a common issue in fucose affinity assays, leading to inaccurate quantification and false-positive results. This guide provides a systematic approach to identify and resolve these issues.
Issue 1: High Background Signal Across the Entire Plate/Blot
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Blocking | Increase blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Optimize blocking agent concentration (e.g., 0.5-1% PVA).[1][2] Switch to a carbohydrate-free blocking agent like Polyvinyl Alcohol (PVA).[1][2] | Ensures all non-specific binding sites on the assay surface are saturated. BSA preparations can contain contaminating glycoproteins that interact with lectins, leading to high background.[1] |
| Sub-optimal Washing | Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. | Thoroughly removes unbound reagents that contribute to background noise and disrupts weak, non-specific interactions. |
| Reagent Concentration Too High | Titrate the concentration of the fucose-specific lectin or antibody. Titrate the concentration of the secondary detection reagent. | High reagent concentrations can lead to increased non-specific interactions. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination. | Contaminants can introduce interfering substances that contribute to background signal. |
Issue 2: Non-Specific Binding to Specific Components (e.g., Control Wells)
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Cross-reactivity of Lectin/Antibody | Perform a negative control experiment with a non-fucosylated glycoprotein to assess cross-reactivity. If using a polyclonal antibody, consider using a cross-adsorbed secondary antibody. | Confirms that the binding is specific to fucose and not other epitopes on the target molecule or other components in the sample. |
| Hydrophobic or Ionic Interactions | Increase the salt concentration of the binding and wash buffers (e.g., up to 500 mM NaCl). Add a non-ionic detergent (e.g., 0.05-0.2% Tween-20) to buffers. Adjust the pH of the buffers. | High salt concentrations can disrupt electrostatic interactions, while detergents can minimize hydrophobic interactions. |
| Endogenous Biotin (in Biotin-Streptavidin Systems) | Use a commercial avidin/biotin blocking kit. Use streptavidin instead of avidin for detection, as streptavidin is not glycosylated. | Tissues and cell lysates can contain endogenous biotin, which will be detected by streptavidin conjugates, leading to high background. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in fucose affinity assays?
A1: Non-specific binding in fucose affinity assays primarily stems from two types of interactions:
-
Hydrophobic Interactions: Fucose-binding proteins and other molecules can non-specifically adhere to the surfaces of microplates or chromatography resins.
-
Electrostatic Interactions: Charged molecules in the sample or reagents can interact with oppositely charged surfaces or other molecules.
Additionally, inadequate blocking of non-specific sites on the assay surface and the use of contaminated reagents can significantly contribute to high background signals.
Q2: Which blocking agents are most effective for fucose lectin assays?
A2: For fucose lectin-based assays, it is crucial to use a carbohydrate-free blocking agent. While Bovine Serum Albumin (BSA) is a common blocking agent in many immunoassays, it is often not suitable for lectin-based assays as commercial preparations can be contaminated with glycoproteins that can be recognized by the lectins, leading to high background.
The recommended blocking agents are:
-
Polyvinyl Alcohol (PVA): Studies have shown PVA to be an excellent global blocking agent for Enzyme-Linked Lectin Assays (ELLAs) as it effectively blocks non-specific sites without interacting with a wide range of lectins.
-
Carbo-Free™ Blocking Solution: This is a commercially available blocking solution specifically designed for carbohydrate-based assays.
Q3: How can I optimize my wash steps to reduce background?
A3: Optimizing your washing protocol is a critical step in minimizing non-specific binding. Consider the following:
-
Increase the Number and Duration of Washes: Increasing the number of wash cycles (e.g., from 3 to 5) and the duration of each wash can significantly improve the removal of unbound reagents.
-
Increase the Wash Buffer Volume: Ensure that the entire surface of the well or bead is thoroughly washed.
-
Add Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer can help to disrupt weak, non-specific interactions.
Q4: Can the buffer composition affect non-specific binding?
A4: Yes, the composition of your binding and wash buffers plays a crucial role.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help to shield electrostatic interactions that contribute to non-specific binding.
-
pH: The pH of the buffer can influence the charge of both the analyte and the assay surface. Optimizing the pH can help to minimize charge-based non-specific interactions.
-
Detergents: The addition of a mild, non-ionic detergent like Tween-20 can reduce hydrophobic interactions.
Q5: I am using a specific fucose-binding lectin (AAL, LTL, or UEA I) and experiencing high background. Are there any specific considerations?
A5: While the general troubleshooting strategies apply, here are some specific points for these lectins:
-
Aleuria aurantia Lectin (AAL): AAL has a broad specificity for fucose linkages (α-1,2; α-1,3; α-1,4; α-1,6). Ensure your blocking agent is completely free of any fucosylated glycoproteins. Due to its broad specificity, meticulous blocking is essential.
-
Lotus tetragonolobus Lectin (LTL): LTL preferentially binds to α-1,2 and α-1,3 linked fucose. It has been reported to be effective in capturing certain fucosylated biomarkers. If you are seeing high background, ensure that your sample matrix does not contain high levels of molecules with these linkages that are non-specifically adhering to the surface.
-
Ulex europaeus Agglutinin I (UEA I): UEA I has a strong preference for α-1,2 linked fucose. Similar to LTL, ensure your sample matrix and blocking agents are free from components that could non-specifically interact.
For all lectins, it is crucial to include a negative control where the lectin is pre-incubated with its inhibitory sugar (L-fucose) to confirm the specificity of the binding and to help troubleshoot background issues.
Experimental Protocols
Protocol 1: Optimizing Blocking Agents in an Enzyme-Linked Lectin Assay (ELLA)
-
Coating: Coat the wells of a 96-well microtiter plate with your fucosylated glycoprotein of interest (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Prepare different blocking buffers to be tested:
-
3% BSA in PBST
-
0.5% PVA in PBST
-
1% Casein in PBST
-
Commercial Carbo-Free™ Blocking Solution
-
-
Add 200 µL of each blocking buffer to different sets of wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Lectin Incubation: Add your biotinylated fucose-specific lectin (e.g., AAL, LTL, or UEA I) diluted in each of the corresponding blocking buffers and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add Streptavidin-HRP diluted in the corresponding blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Substrate Addition: Add TMB substrate and incubate in the dark until sufficient color development.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the absorbance at 450 nm.
-
Analysis: Compare the signal-to-noise ratio for each blocking agent. The optimal blocking agent will provide a high signal in the presence of the fucosylated glycoprotein and a low signal in the negative control wells (no glycoprotein).
Protocol 2: Minimizing Non-Specific Binding in Fucose Affinity Chromatography
-
Resin Equilibration: Equilibrate the fucose-specific lectin-agarose resin with 5-10 column volumes of binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Sample Preparation: Clarify your sample by centrifugation or filtration. Adjust the sample to the same buffer composition as the binding buffer. To reduce non-specific binding, consider adding NaCl to a final concentration of up to 500 mM and a non-ionic detergent like Tween-20 to 0.05%.
-
Sample Loading: Load the prepared sample onto the equilibrated column at a low flow rate to allow for maximum binding.
-
Washing: Wash the column with 10-20 column volumes of wash buffer. The wash buffer should be the same as the binding buffer, but you can increase the stringency to remove non-specifically bound proteins by:
-
Increasing the NaCl concentration (e.g., up to 500 mM).
-
Including a low concentration of a competitive inhibitor (e.g., 1-5 mM L-fucose). This will displace weakly bound non-specific proteins while retaining the strongly bound specific proteins.
-
-
Elution: Elute the specifically bound fucosylated glycoproteins with an elution buffer containing a high concentration of a competitive inhibitor (e.g., 100-200 mM L-fucose in the binding buffer).
-
Analysis: Analyze the eluted fractions by SDS-PAGE, Western blot, or other methods to assess the purity of the isolated glycoproteins.
Visualizations
Caption: Workflow for Fucose Affinity Chromatography.
Caption: Troubleshooting Logic for High Non-Specific Binding.
References
Technical Support Center: Optimizing Click Chemistry for Fucose Metabolic Probes
Welcome to the technical support center for optimizing click chemistry reactions involving fucose metabolic probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of "clickable" fucose analogs and which click reaction do they undergo?
A1: The most common clickable fucose analogs are those modified with an azide or an alkyne group. These allow for covalent labeling through bioorthogonal click chemistry reactions. The primary analogs and their corresponding reactions are:
-
Peracetylated 6-Azidofucose (Ac46AzFuc): Contains an azide group and can be used in both Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]
-
Peracetylated 6-Alkynylfucose (Ac46AlkFuc): Features a terminal alkyne and is used in CuAAC reactions with azide-containing probes.[1]
-
7-Alkynyl-fucose (7-Alk-Fuc): This analog has shown high labeling efficiency and low cytotoxicity.[2][3]
It is important to select the appropriate fucose analog and corresponding click chemistry method based on your experimental needs, such as whether you are working with live cells or cell lysates.
Q2: I am observing low or no signal after my click chemistry reaction. What are the potential causes?
A2: Low signal is a frequent issue that can stem from either the metabolic labeling step or the click reaction itself.[4] Key factors to investigate include:
-
Inefficient Metabolic Labeling:
-
Low Incorporation of Fucose Analog: The efficiency of incorporation can vary between cell types. Consider optimizing the concentration of the fucose analog and the incubation time.
-
Toxicity of the Analog: High concentrations of the fucose probe might be cytotoxic, leading to reduced metabolic activity. Assess cell viability after labeling. Novel analogs like 7-alkynyl-fucose have been developed for higher sensitivity and lower toxicity.
-
-
Suboptimal Click Reaction Conditions:
-
Reagent Integrity: Ensure all reagents, especially the copper catalyst, reducing agent (for CuAAC), and fluorescent probes, are not expired and have been stored correctly. Sodium ascorbate solutions should be freshly prepared.
-
Copper Catalyst Inactivation (CuAAC): The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state. This can be mitigated by using a ligand like THPTA and ensuring a fresh reducing agent is used.
-
Interfering Substances: Components in your buffer, such as thiols (from DTT or cysteine residues) or metal chelators (like in Tris buffer), can interfere with the click reaction.
-
Q3: My experiment is showing high background or non-specific labeling. How can I reduce it?
A3: High background can obscure your specific signal. Here are some common causes and solutions:
-
Non-specific Binding of Probes: The fluorescent or biotin probes may non-specifically adhere to cellular components. Ensure adequate washing steps are performed after the click reaction.
-
Precipitation of Reagents: Copper reagents in CuAAC can sometimes precipitate. Ensure proper mixing and consider optimizing reagent concentrations.
-
Thiol-yne Side Reactions (SPAAC): Some cyclooctyne reagents used in SPAAC can react with free thiols on proteins, leading to azide-independent labeling. While this reaction is slower than the desired azide-alkyne cycloaddition, it can contribute to background.
-
Copper-Mediated Non-Specific Labeling (CuAAC): In the presence of a copper catalyst, terminal alkynes can sometimes react non-specifically with proteins.
To troubleshoot, it is recommended to run a negative control where the fucose analog is omitted to assess the level of non-specific probe binding.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal
This is a common issue indicating a failure in either the metabolic incorporation of the fucose probe or the subsequent click chemistry detection.
-
Possible Cause 1: Inefficient Metabolic Labeling
-
Solution: Optimize the concentration of the fucose analog and the incubation time. Different cell lines may have varying uptake and incorporation efficiencies. It's also important to check for potential cytotoxicity of the analog, which could inhibit metabolic processes.
-
-
Possible Cause 2: Inactive Click Chemistry Reagents
-
Solution: Ensure all reagents are fresh and properly stored. For CuAAC, the sodium ascorbate reducing agent is particularly prone to oxidation and should be prepared fresh for each experiment. The copper source and any ligands should also be of high quality.
-
-
Possible Cause 3: Interference with the Click Reaction
-
Solution: Avoid buffers containing interfering substances. For CuAAC, Tris-based buffers should be avoided as the amine groups can chelate copper. Use buffers like PBS or HEPES instead. If your sample contains reducing agents like DTT, they should be removed prior to the click reaction.
-
Problem 2: High Background Signal
High background can make it difficult to distinguish the true signal from non-specific noise.
-
Possible Cause 1: Non-Specific Binding of the Detection Reagent
-
Solution: Increase the number and duration of wash steps after the click reaction to remove any unbound fluorescent or biotin probes.
-
-
Possible Cause 2: Copper-Catalyzed Side Reactions (CuAAC)
-
Solution: Optimize the concentrations of copper and the ligand. Using a chelating ligand such as THPTA can help stabilize the Cu(I) ion and minimize side reactions.
-
-
Possible Cause 3: Azide-Independent Labeling (SPAAC)
-
Solution: While less common, some strained alkynes can react with thiols. If this is suspected, consider blocking free thiols in your sample before the click reaction.
-
Experimental Protocols & Data
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes the incorporation of a clickable fucose analog into cellular glycans.
-
Cell Culture: Culture cells of interest to approximately 70-80% confluency.
-
Prepare Fucose Analog Stock: Prepare a stock solution of the peracetylated fucose analog (e.g., Ac46AzFuc or Ac46AlkFuc) in a suitable solvent like DMSO.
-
Metabolic Labeling: Add the fucose analog stock solution directly to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM). Include a negative control of cells treated with an equivalent volume of the solvent.
-
Incubation: Incubate the cells for 24-72 hours under standard culture conditions to allow for metabolic incorporation. The optimal time should be determined empirically for your specific cell type.
-
Harvesting: After incubation, wash the cells with PBS and harvest them for the subsequent click chemistry reaction.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol is for performing the click reaction on lysates from metabolically labeled cells.
-
Cell Lysis: Resuspend the harvested cell pellet in a suitable lysis buffer (avoiding Tris-based buffers) and incubate on ice. Clarify the lysate by centrifugation.
-
Prepare Click Reaction Mix: In a microfuge tube, combine the cell lysate, the azide or alkyne detection probe, the copper(II) sulfate, and the copper-chelating ligand.
-
Initiate Reaction: Add freshly prepared sodium ascorbate solution to the reaction mix to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Analysis: The sample is now ready for downstream analysis, such as gel electrophoresis or western blotting.
Quantitative Data Summary
The following tables provide starting concentrations and conditions for optimizing your click chemistry experiments. Note that these are general guidelines and may require optimization for your specific system.
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Typical Concentration Range | Notes |
| Fucose Analog (in culture) | 25 - 100 µM | Cell type dependent; check for toxicity. |
| Copper(II) Sulfate (CuSO4) | 50 µM - 1 mM | Higher concentrations can be toxic to live cells. |
| Ligand (e.g., THPTA, BTTAA) | 250 µM - 2 mM | Use a 5:1 ratio of ligand to copper. |
| Sodium Ascorbate | 1.75 mM - 15 mM | Should be in excess of copper and prepared fresh. |
| Azide/Alkyne Probe | 5 µM - 50 µM | Titrate to find the optimal concentration. |
Table 2: Comparison of Click Chemistry Methods
| Feature | CuAAC | SPAAC |
| Catalyst | Copper(I) | None (strain-promoted) |
| Toxicity | Potential for cytotoxicity due to copper. | Generally considered more biocompatible for live-cell imaging. |
| Reaction Speed | Generally faster. | Can be slower, but newer strained alkynes have improved kinetics. |
| Common Use Case | Cell lysates, fixed cells. | Live cells, in vivo studies. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for metabolic labeling and subsequent detection using click chemistry.
References
troubleshooting inconsistent results in L-fucose quantification
Welcome to the technical support center for L-fucose quantification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during L-fucose analysis. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve accurate and consistent results.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for L-fucose quantification?
A1: The primary methods for L-fucose quantification include enzymatic assays and chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1][2][3] Enzymatic assays often utilize L-fucose dehydrogenase, which catalyzes the oxidation of L-fucose, leading to a measurable change in absorbance.[1][4] HPLC methods, particularly when coupled with mass spectrometry (HPLC-MS), offer high specificity and sensitivity for separating and quantifying fucose isomers.
Q2: What is the importance of sample preparation in L-fucose quantification?
A2: Proper sample preparation is critical for accurate L-fucose quantification. If fucose is part of a glycoprotein or polysaccharide, it must first be released through acid hydrolysis. Following hydrolysis, neutralization and filtration are often necessary to remove interfering substances and particulates that could damage analytical equipment. For aqueous samples, simple dilution and filtration may be sufficient.
Q3: What are potential interfering substances in L-fucose assays?
A3: In enzymatic assays, other rare monosaccharides like L-galactose and D-arabinose can react with L-fucose dehydrogenase, albeit at a much slower rate. Common sugars such as L-arabinose, D-fucose, D-glucose, D-mannose, and D-xylose do not typically react. For spectrophotometric protein assays that can be affected by carbohydrates, it is important to note that sugars can interfere with dye-binding methods. In HPLC analysis, co-eluting compounds can interfere with peak integration and quantification.
Q4: How can I confirm if interference is occurring in my enzymatic assay?
A4: If the reaction kinetics appear unusual or the results are unexpected, you can check for interference by adding a known amount of L-fucose to a sample that has already reacted. A significant increase in absorbance should be observed if no inhibition is present.
Troubleshooting Guides
Spectrophotometric/Enzymatic Assay Issues
This guide addresses common problems encountered during colorimetric or UV-based enzymatic quantification of L-fucose.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Expired or improperly stored reagents. | Check the expiration dates and storage conditions of all kit components. |
| Incorrect wavelength setting on the spectrophotometer. | Verify the correct wavelength as specified in the assay protocol (typically 340 nm for NADPH-based assays). | |
| Inactive enzyme. | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Incorrect assay buffer pH. | Prepare fresh buffer and verify the pH. | |
| High Background Signal | Contaminated reagents or samples. | Use fresh, high-purity water and reagents. Ensure samples are properly prepared and filtered. |
| Interfering substances in the sample. | Some substances like ascorbic acid, SDS, and certain detergents can interfere with enzymatic assays. Consider sample cleanup steps like deproteinization. | |
| Inconsistent Readings/Drifting Signal | Insufficient instrument warm-up time. | Allow the spectrophotometer to warm up for at least 15-30 minutes before taking measurements. |
| Temperature fluctuations. | Ensure the assay is performed at the recommended temperature, and use a temperature-controlled cuvette holder if available. | |
| Air bubbles in the cuvette. | Gently tap the cuvette to dislodge any air bubbles before taking a reading. | |
| Non-linear Standard Curve | Pipetting errors. | Use calibrated pipettes and avoid pipetting very small volumes. Prepare a master mix for reagents to ensure consistency. |
| Incorrect standard dilutions. | Carefully prepare fresh serial dilutions of the L-fucose standard. | |
| Sample concentration is outside the linear range of the assay. | The linear range for some enzymatic kits is between 0.5 and 100 µg of L-fucose per assay. Dilute or concentrate your samples accordingly. |
HPLC-Based Assay Issues
This guide provides troubleshooting for common issues encountered during the quantification of L-fucose using HPLC.
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Detector lamp is off. | Ensure the detector lamp is turned on. |
| No sample injected. | Check the autosampler for sufficient sample volume and ensure no air bubbles are present in the vial. | |
| Mobile phase flow issue. | Check for leaks in the system, ensure mobile phase reservoirs are not empty, and purge the pump to remove air bubbles. | |
| Broad or Tailing Peaks | Column contamination. | Flush the column with a strong solvent. Consider using a guard column to protect the analytical column. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column void or degradation. | Replace the column if performance does not improve after cleaning. | |
| Split Peaks | Column is dirty or blocked at the inlet. | Backflush the column. If the problem persists, replace the inlet frit or the column. |
| Sample solvent is too strong. | Dilute the sample with a weaker solvent or the mobile phase. | |
| Shifting Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure it is properly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Changes in flow rate. | Check for leaks in the system and ensure the pump is functioning correctly. | |
| High Backpressure | Blockage in the system (e.g., tubing, in-line filter, guard column, or analytical column). | Systematically disconnect components to isolate the source of the blockage. Replace or clean the blocked part. |
| Mobile phase is precipitating. | Ensure all mobile phase components are miscible and that buffers are fully dissolved. |
Experimental Protocols
Protocol 1: Enzymatic Quantification of L-Fucose
This protocol is based on the principle that L-fucose is oxidized by L-fucose dehydrogenase in the presence of NADP+, producing NADPH, which can be measured by the increase in absorbance at 340 nm.
Materials:
-
L-fucose dehydrogenase
-
NADP+ solution
-
Reaction buffer (e.g., 50 mM phosphate buffer, pH 8.5)
-
L-fucose standard solution
-
Samples containing L-fucose
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation:
-
For glycoproteins, release fucose via acid hydrolysis (e.g., 2 M trifluoroacetic acid at 120°C for 2 hours), followed by neutralization.
-
Filter all samples through a 0.22 µm syringe filter.
-
Dilute samples so the L-fucose concentration falls within the linear range of the assay (e.g., 5 to 1000 mg/L).
-
-
Standard Curve Preparation: Prepare a series of L-fucose standards of known concentrations.
-
Assay Setup: In a 96-well plate or cuvettes, combine the reaction buffer, NADP+ solution, and either the L-fucose standard or the sample.
-
Initial Absorbance Reading (A1): Mix the components and read the absorbance at 340 nm.
-
Enzymatic Reaction: Add L-fucose dehydrogenase to initiate the reaction.
-
Incubation: Incubate at the optimal temperature (e.g., 37°C) for approximately 10 minutes, or until the reaction is complete.
-
Final Absorbance Reading (A2): Read the absorbance at 340 nm.
-
Calculation: Calculate the change in absorbance (A2 - A1). Plot the change in absorbance for the standards against their concentrations to generate a standard curve. Determine the L-fucose concentration in the samples from the standard curve.
Protocol 2: HPLC-Based Quantification of L-Fucose
This protocol outlines a general method for the quantification of L-fucose using HPLC.
Materials:
-
HPLC system with a suitable detector (e.g., UV, fluorescence, or mass spectrometer)
-
Analytical column (e.g., porous graphitic carbon (PGC) or amino-bonded silica column)
-
Mobile phase (e.g., acetonitrile and water)
-
L-fucose standard solution
-
Prepared samples (hydrolyzed and filtered)
Procedure:
-
Sample Preparation:
-
Hydrolyze glycoproteins to release fucose as described in Protocol 1.
-
Optional: Derivatize the monosaccharides with a fluorescent tag (e.g., 1-phenyl-3-methyl-5-pyrazolone, PMP) to enhance detection sensitivity.
-
-
HPLC System Preparation:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
-
Standard Injection: Inject a series of L-fucose standards to generate a standard curve by plotting peak area against concentration.
-
Sample Injection: Inject the prepared samples.
-
Data Analysis:
-
Identify the L-fucose peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Quantify the amount of L-fucose in the sample by comparing the peak area to the standard curve.
-
Visual Aids
Caption: Workflow for Enzymatic L-Fucose Quantification.
Caption: Troubleshooting Logic for HPLC-Based Assays.
References
Validation & Comparative
A Researcher's Guide to Validating the Specificity of L-fucose Metabolic Labeling Probes
For researchers, scientists, and drug development professionals, the precise and specific labeling of fucosylated glycans is paramount for unraveling their roles in complex biological processes. This guide provides an objective comparison of commonly used L-fucose metabolic labeling probes, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Metabolic labeling with fucose analogs, coupled with bioorthogonal chemistry, has emerged as a powerful technique for the visualization and analysis of fucosylated glycoproteins.[1] This method relies on the cellular uptake of a modified fucose analog, its metabolic activation via the fucose salvage pathway, and its incorporation into nascent glycans by fucosyltransferases.[2][3] The incorporated analog, bearing a bioorthogonal handle (e.g., an azide or alkyne), can then be selectively detected through a "click" reaction.[2]
This guide focuses on the critical aspect of validating the specificity of these probes, ensuring that the observed signal is a true representation of fucosylation events. We compare the performance of popular L-fucose analogs, including 6-alkynyl-fucose (6-Alk-Fuc), 7-alkynyl-fucose (7-Alk-Fuc), and 6-azido-fucose (6-Az-Fuc), based on labeling efficiency, cytotoxicity, and protein specificity.
Comparative Analysis of L-fucose Metabolic Labeling Probes
The choice of an L-fucose analog can significantly impact experimental outcomes. The following table summarizes the key characteristics of three widely used probes to facilitate an informed decision.
| Probe | Bioorthogonal Handle | Labeling Efficiency | Cytotoxicity | Key Considerations |
| 6-alkynyl-fucose (6-Alk-Fuc) | Alkyne | Moderate to High | Low | May inhibit endogenous fucosylation at higher concentrations.[3] |
| 7-alkynyl-fucose (7-Alk-Fuc) | Alkyne | High | Low | Generally well-tolerated by most fucosyltransferases, leading to efficient and sensitive detection. |
| 6-azido-fucose (6-Az-Fuc) | Azide | High | High | Exhibits significant cytotoxicity, which can limit its application in living cells and organisms. |
Experimental Validation of Probe Specificity
To ensure the reliability of data obtained from metabolic labeling experiments, it is crucial to perform rigorous validation experiments. Below are detailed protocols for key validation assays.
Experimental Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes the general procedure for incorporating peracetylated fucose analogs into cellular glycans. Peracetylation increases the cell permeability of the sugar analogs.
Materials:
-
Peracetylated fucose analog (e.g., Ac46-Alk-Fuc, Ac47-Alk-Fuc, or Ac46-Az-Fuc)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium appropriate for the cell line
-
Cultured mammalian cells (e.g., HEK293T, Jurkat, CHO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere overnight.
-
Preparation of Fucose Analog Stock Solution: Prepare a 100 mM stock solution of the peracetylated fucose analog in DMSO.
-
Metabolic Labeling: Dilute the fucose analog stock solution directly into the cell culture medium to the desired final concentration (typically 50-200 µM). As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Harvesting:
-
For adherent cells, wash the cells twice with ice-cold PBS and then lyse them directly in the plate using cell lysis buffer.
-
For suspension cells, pellet the cells by centrifugation, wash twice with ice-cold PBS, and then resuspend in cell lysis buffer.
-
-
Lysate Preparation: Incubate the cell lysate on ice for 30 minutes, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant contains the labeled cellular proteins and is ready for downstream analysis.
Experimental Protocol 2: Click Chemistry Reaction for Detecting Labeled Glycoproteins
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter molecule (e.g., biotin or a fluorophore) to the incorporated fucose analog.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Azide- or alkyne-functionalized reporter probe (e.g., biotin-azide for alkyne-labeled proteins, or a fluorescent alkyne for azide-labeled proteins)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Sodium ascorbate stock solution (250 mM in water, freshly prepared)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, combine the following components in the specified order:
-
Cell lysate (containing 20-50 µg of protein)
-
Reporter probe (final concentration 100 µM)
-
CuSO₄/THPTA complex (prepare by premixing CuSO₄ and THPTA in a 1:5 molar ratio; final copper concentration 1 mM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1 hour.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and then analyze by SDS-PAGE and Western blotting (for biotinylated proteins) or fluorescence gel scanning (for fluorescently labeled proteins).
Experimental Protocol 3: Competitive Inhibition Assay to Confirm Specificity
This assay is performed to demonstrate that the incorporation of the fucose analog is specific to the fucose metabolic pathway.
Procedure:
-
Cell Seeding and Treatment: Seed cells as described in Protocol 1.
-
Co-incubation: Treat the cells with the fucose analog (e.g., 100 µM 6-Alk-Fuc) in the presence of increasing concentrations of natural L-fucose (e.g., 0, 100, 200, 500, 1000 µM). As a control for non-specific effects, co-incubate the fucose analog with a different sugar, such as D-galactose, at the highest concentration used for L-fucose.
-
Incubation and Cell Harvesting: Incubate the cells for 24-72 hours and harvest as described in Protocol 1.
-
Analysis: Perform the click chemistry reaction (Protocol 2) and analyze the labeling intensity by Western blot or fluorescence imaging. A dose-dependent decrease in the labeling signal with increasing concentrations of L-fucose, but not with D-galactose, confirms the specificity of the probe for the fucose salvage pathway.
Experimental Protocol 4: Cell Viability Assay
It is essential to assess the cytotoxicity of the fucose analogs to ensure that the observed effects are not due to cellular stress or death. The MTT or MTS assay is a common method for this purpose.
Materials:
-
Cells cultured in a 96-well plate
-
Fucose analogs at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
Procedure (MTT Assay):
-
Cell Treatment: Treat cells with a range of concentrations of the fucose analog for the desired incubation time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Experimental Protocol 5: Mass Spectrometry Analysis of Fucose Analog Incorporation
Mass spectrometry provides definitive evidence of the incorporation of the fucose analog into specific glycoproteins and can be used to quantify the extent of labeling.
General Workflow:
-
Metabolic Labeling and Protein Extraction: Label cells with the fucose analog and extract the proteins as described in Protocol 1.
-
Protein Digestion: Reduce, alkylate, and digest the protein mixture into peptides using trypsin.
-
Glycopeptide Enrichment (Optional): Enrich for glycopeptides using techniques like hydrophilic interaction liquid chromatography (HILIC).
-
LC-MS/MS Analysis: Analyze the peptide or glycopeptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides and the sites of glycosylation. The mass shift corresponding to the fucose analog will confirm its incorporation. For example, the exchange of a hydroxyl group with an alkyne group results in a specific mass difference that can be detected.
Visualizing the Metabolic Pathway and Experimental Workflow
To better understand the processes involved in L-fucose metabolic labeling and its validation, the following diagrams illustrate the key pathways and workflows.
Caption: Metabolic incorporation of an L-fucose analog via the salvage pathway.
Caption: A general workflow for validating the specificity of L-fucose probes.
By carefully selecting the appropriate L-fucose analog and rigorously validating its specificity through the experimental approaches outlined in this guide, researchers can confidently investigate the intricate roles of fucosylation in health and disease.
References
L-Fucose vs. Fucose Analogs: A Comparative Guide to Inhibiting Fucosylation
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and immune responses.[1][2] The dysregulation of fucosylation is a well-established hallmark of various diseases, particularly cancer, making the targeted inhibition of this process a promising therapeutic strategy.[2][3] This guide provides an objective comparison of L-fucose and its synthetic analogs as inhibitors of fucosylation, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate tool for your research.
Mechanisms of Fucosylation Inhibition
Fucose analogs primarily inhibit fucosylation through two main mechanisms after their metabolic activation to GDP-fucose analogs within the cell[4]:
-
Competitive Inhibition of Fucosyltransferases (FUTs): The analog, in its GDP-activated form, competes with the natural substrate, GDP-L-fucose, for the active site of fucosyltransferases, thereby preventing the transfer of fucose to glycan acceptors.
-
Feedback Inhibition of the de novo Pathway: The accumulation of GDP-fucose analogs can act as a feedback inhibitor of key enzymes in the de novo GDP-fucose biosynthesis pathway, such as GDP-mannose 4,6-dehydratase (GMD), leading to a depletion of the cellular pool of GDP-L-fucose.
Some analogs may employ a combination of these mechanisms to achieve potent inhibition of fucosylation.
Comparative Performance of Fucosylation Inhibitors
The efficacy of fucosylation inhibitors varies depending on the specific analog, cell type, and experimental conditions. The following tables summarize quantitative data from studies comparing various fucose analogs.
| Inhibitor | Cell Line(s) | EC50 (µM) | Assay Method | Reference(s) |
| 2-deoxy-2-fluoro-L-fucose (2FF) | THP-1, HeLa, H1299 | 40 - 100 | Lectin Staining (Flow Cytometry) | |
| A2FF1P | THP-1, HeLa, H1299 | 6 - 24 | Lectin Staining (Flow Cytometry) | |
| B2FF1P | THP-1, HeLa, H1299 | 6 - 24 | Lectin Staining (Flow Cytometry) | |
| 6-alkynyl-fucose | N/A | IC50 ≈ 3 µM (for FX enzyme) | in vitro Enzyme Assay |
Table 1: Comparative EC50/IC50 Values of Fucose Analogs. A2FF1P and B2FF1P are protected 2-fluorofucose 1-phosphate derivatives.
| Inhibitor (at 5 µM) | Target Enzyme | % Inhibition | Reference(s) |
| GDP-2-deoxy-2-fluoro-L-fucose | FUT8 | 92% | |
| GDP-2-deoxy-2,6-difluoro-L-fucose | FUT8 | 70% |
Table 2: In vitro Inhibition of α1,6-fucosyltransferase (FUT8) by GDP-fucose Analogs.
Experimental Protocols
Protocol 1: Assessment of Cellular Fucosylation Inhibition by Flow Cytometry
This protocol describes a common method to quantify the inhibition of cell surface fucosylation using fluorescently labeled lectins.
Materials:
-
Cells of interest (e.g., THP-1, H1299, or CHO cells)
-
Cell culture medium and supplements
-
Fucose analog inhibitor (e.g., 2FF, A2FF1P)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled fucose-binding lectin (e.g., FITC-conjugated Aleuria Aurantia Lectin (AAL) or Lens Culinaris Agglutinin (LCA))
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the fucose analog inhibitor for a specified period (e.g., 3 days). Include a DMSO-treated control group.
-
Cell Harvesting: Harvest the cells by gentle scraping or trypsinization, followed by washing with PBS.
-
Lectin Staining: Resuspend the cells in a buffer containing the fluorescently labeled lectin and incubate on ice for a defined time, protected from light.
-
Washing: Wash the cells with cold PBS to remove unbound lectin.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity (MFI). The reduction in MFI in inhibitor-treated cells compared to the control indicates the level of fucosylation inhibition.
Protocol 2: In Vitro Fucosyltransferase Inhibition Assay
This protocol outlines a method to directly measure the inhibitory effect of a compound on a specific fucosyltransferase.
Materials:
-
Recombinant fucosyltransferase (e.g., FUT8)
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a synthetic glycan)
-
Fucose analog inhibitor in its GDP-activated form
-
Reaction buffer
-
Method for detecting product formation (e.g., fluorescence-based assay, radiometric assay)
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, fucosyltransferase, and the inhibitor at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the acceptor substrate and GDP-fucose to start the enzymatic reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a set amount of time.
-
Termination and Detection: Stop the reaction and measure the amount of fucosylated product formed using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Pathways
To better understand the mechanisms of fucosylation and its inhibition, the following diagrams illustrate the key pathways and experimental workflows.
Caption: Overview of fucosylation pathways and mechanisms of inhibition by fucose analogs.
Caption: Experimental workflow for assessing fucosylation inhibition using flow cytometry.
Conclusion
The selection of an appropriate fucosylation inhibitor is contingent on the specific research goals. Peracetylated fucose analogs generally exhibit enhanced cell permeability. Fluorinated analogs, such as 2FF, have been extensively studied and demonstrate potent inhibition. More recent developments, like the protected 2-fluorofucose 1-phosphate derivatives A2FF1P and B2FF1P, show even greater potency, likely due to a more direct metabolic conversion to the active GDP-analog. Alkynyl-fucose analogs represent another class of potent inhibitors that can also serve as metabolic labels for fucosylated glycans.
This guide provides a foundational understanding of the comparative efficacy and mechanisms of L-fucose analogs in inhibiting fucosylation. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to modulate this critical glycosylation event in their studies. Further investigation into the cell-type-specific effects and potential off-target activities of these inhibitors will be crucial for their translation into therapeutic applications.
References
- 1. Cellular Fucosylation Inhibitors Based on Fluorinated Fucose‐1‐phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Fucose and D-Fucose: Biological Effects and Therapeutic Potential
A deep dive into the functional disparities between the two stereoisomers of fucose reveals a significant divergence in their biological relevance. While L-fucose is a key player in a myriad of physiological and pathological processes in mammals, D-fucose is largely considered biologically inert in these systems. This guide provides a comprehensive comparison of their biological effects, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Fucose, a deoxyhexose sugar, exists as two stereoisomers, L-fucose and D-fucose.[1] In mammalian systems, L-fucose is the exclusive enantiomer that is endogenously synthesized and incorporated into glycans, playing a critical role in cell-cell recognition, immune responses, and signaling pathways.[2] In contrast, D-fucose is a rare sugar in mammals, and its biological functions are largely uncharacterized.[2][3] This disparity stems from the high stereospecificity of the enzymes involved in fucose metabolism and fucosylation.[3]
Comparative Overview of L-Fucose and D-Fucose
| Feature | L-Fucose | D-Fucose | References |
| Natural Occurrence in Mammals | Abundant, integral component of N- and O-linked glycans on glycoproteins and glycolipids. | Exceedingly rare, not a primary component of mammalian glycoconjugates. | |
| Metabolic Pathways in Mammals | Utilized through dedicated de novo and salvage pathways to form GDP-L-fucose, the substrate for fucosyltransferases. | No known dedicated metabolic pathways in mammalian cells. | |
| Biological Roles in Mammals | Crucial for immune function (e.g., selectin-mediated leukocyte adhesion), inflammation, cancer progression, and cell signaling. | Largely considered biologically inert in mammals. May have some effects at high concentrations, but not physiologically relevant. | |
| Immunogenicity in Humans | Generally considered part of the "self" glycome and poorly immunogenic, though alterations in fucosylation can elicit an immune response. | Predicted to be immunogenic in humans as it would be recognized as a foreign epitope. |
Signaling Pathways Modulated by L-Fucose
L-fucose, through its incorporation into glycoconjugates, modulates several critical signaling pathways. Aberrant fucosylation is a hallmark of various diseases, including cancer.
-
Selectin-Mediated Adhesion: Fucosylated ligands on the surface of leukocytes are essential for their interaction with selectins on endothelial cells, a critical step in the inflammatory response and immune cell trafficking.
-
Receptor Tyrosine Kinase (RTK) Signaling: Fucosylation of RTKs, such as the epidermal growth factor receptor (EGFR) and transforming growth factor-beta (TGF-β) receptor, can modulate their activity and downstream signaling, impacting cell growth, proliferation, and differentiation.
-
AMP-Activated Protein Kinase (AMPK) Pathway: L-fucose has been shown to activate the AMPK signaling pathway, which plays a central role in cellular energy homeostasis and lipid metabolism.
-
NF-κB Signaling: L-fucose has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
-
SMAD2 Signaling: L-fucose has been found to promote enteric nervous system regeneration by inhibiting the SMAD2 signaling pathway.
In contrast, there are no known dedicated signaling pathways for D-fucose in mammalian cells.
Experimental Protocols
Direct comparative studies on the biological effects of L-fucose and D-fucose are limited. However, a structured experimental approach can be employed to definitively assess their differential impacts.
Comparative Immunogenicity Assessment
Objective: To compare the immunogenic potential of D-fucosylated versus L-fucosylated glycans.
Methodology:
-
Synthesis of Fucosylated Glycans: Synthesize identical glycan structures, one terminating with L-fucose and the other with D-fucose.
-
Conjugation to a Carrier Protein: Conjugate the synthesized glycans to a carrier protein (e.g., bovine serum albumin) to enhance immunogenicity.
-
Immunization of Animal Models: Immunize animal models (e.g., mice) with the L-fucose and D-fucose glycoconjugates, including a control group receiving the carrier protein alone.
-
Antibody Titer Measurement: Collect sera at different time points and measure the titers of antibodies specific to each fucosylated glycan using enzyme-linked immunosorbent assay (ELISA).
-
Analysis of Immune Response: Characterize the isotype of the antibodies produced (e.g., IgM, IgG) to understand the nature of the immune response.
Cell-Based Signaling Assays
Objective: To investigate the differential effects of L-fucose and D-fucose on specific signaling pathways.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., immune cells, cancer cells) in standard media.
-
Treatment: Treat the cells with varying concentrations of L-fucose and D-fucose. A control group will receive no fucose.
-
Pathway Activation/Inhibition Analysis:
-
Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., p-AMPK, p-SMAD2, p-NF-κB) to assess pathway activation.
-
Reporter Assays: Use reporter gene assays (e.g., luciferase assay) to measure the transcriptional activity of downstream targets of the signaling pathways.
-
-
Quantitative Analysis: Quantify the changes in protein phosphorylation or reporter gene activity to compare the effects of L-fucose and D-fucose.
Visualizing Key Pathways and Workflows
Caption: L-Fucose metabolism in mammals proceeds via de novo and salvage pathways.
Caption: Functional divergence between L-Fucose and D-Fucose in mammalian systems.
Conclusion
The biological significance of fucose in mammals is almost exclusively attributed to the L-enantiomer. Its integral role in a wide array of cellular processes, from immune regulation to cancer progression, establishes the fucosylation machinery as a compelling target for therapeutic intervention. In stark contrast, D-fucose is largely a biological bystander in mammalian systems, lacking the necessary metabolic pathways and enzymatic recognition to participate in these critical functions. This comparative analysis underscores the profound impact of stereochemistry on biological activity and highlights the importance of focusing on L-fucose and its metabolic pathways for future research and drug development endeavors.
References
A Researcher's Guide to Azide- and Alkyne-Modified Fucose Probes: A Comparative Analysis of Cross-Reactivity and Performance
In the burgeoning field of chemical glycobiology, the use of bioorthogonal chemical reporters has revolutionized the study of glycosylation. Azide- and alkyne-modified fucose analogs, in particular, have become indispensable tools for the metabolic labeling, visualization, and identification of fucosylated glycoconjugates. However, the choice between an azide or an alkyne modification is not merely one of convenience; it can significantly impact labeling efficiency, specificity, and potential off-target effects. This guide provides a comprehensive comparison of commonly used azide- and alkyne-modified fucose probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their studies.
Comparative Analysis of Fucose Probe Performance
The selection of a suitable fucose probe is critical for the accurate and sensitive detection of fucosylated biomolecules. The choice between azide- and alkyne-modified analogs can influence their metabolic incorporation and subsequent detection. Several key factors, including the specific analog, cell type, and enzymatic machinery of the host, can affect the outcome of a metabolic labeling experiment.
Recent studies have highlighted the differential performance of various fucose probes. For instance, research has shown that 6-azido-L-fucose (6-Az-Fuc) can exhibit highly efficient labeling of glycoproteins.[1] Conversely, other investigations have demonstrated that 7-alkynyl-fucose (7-Alk-Fuc) yields superior incorporation into fucose-containing glycans in certain cell lines, with up to 20% modification of fucosylated glycans observed.[2] Interestingly, 6-alkynyl-L-fucose (6-Alk-Fuc) has been reported to potentially inhibit cellular fucosylation, which could impact the interpretation of labeling results.[2][3]
These differences in performance are attributed to the substrate tolerance of the enzymes in the fucose salvage pathway, which are responsible for metabolizing the fucose analogs and incorporating them into GDP-fucose, the donor substrate for fucosyltransferases.[4] The efficiency of this metabolic conversion can be cell-type dependent.
| Probe | Modification | Reported Labeling Efficiency | Potential Off-Target Effects/Considerations | References |
| 6-azido-L-fucose (6-Az-Fuc) | Azide | High | Can be efficiently incorporated into glycans. The azide group is amenable to both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry. | |
| 6-alkynyl-L-fucose (6-Alk-Fuc) | Alkyne | Variable, can be lower than 6-Az-Fuc and 7-Alk-Fuc | May inhibit fucosylation in some cell types, leading to a decrease in overall fucosylated glycans. | |
| 7-alkynyl-L-fucose (7-Alk-Fuc) | Alkyne | High | Reported to have the best incorporation in some cell lines with low cytotoxicity. |
Experimental Protocols
Accurate assessment of fucose probe performance and potential cross-reactivity requires robust experimental design. Below are detailed protocols for metabolic labeling and subsequent detection using click chemistry.
Protocol 1: Metabolic Labeling of Fucosylated Glycans in Cultured Cells
This protocol describes the incorporation of peracetylated azide- or alkyne-modified fucose analogs into cellular glycans. The peracetylated forms enhance cell permeability.
Materials:
-
Peracetylated fucose analog (e.g., Ac46AzFuc, Ac46AlkFuc, Ac47AlkFuc)
-
Cell culture medium appropriate for the cell line
-
Cultured mammalian cells
-
DMSO (for stock solution preparation)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare Stock Solution: Dissolve the peracetylated fucose analog in DMSO to create a 10-100 mM stock solution.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Metabolic Labeling: Dilute the fucose analog stock solution directly into the cell culture medium to a final concentration of 25-100 µM. As a negative control, treat a separate batch of cells with an equivalent volume of DMSO.
-
Incubation: Incubate the cells for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO2). The optimal incubation time can vary depending on the cell type and experimental goals.
-
Harvesting: After incubation, harvest the cells. For adherent cells, wash with PBS and then detach using a cell scraper or trypsin. For suspension cells, pellet by centrifugation and wash with PBS.
Protocol 2: Detection of Labeled Glycans via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Cell Lysates
This protocol details the detection of metabolically labeled glycans in cell lysates using a biotinylated or fluorescent click chemistry probe.
Materials:
-
Metabolically labeled cell lysate (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide- or alkyne-functionalized detection probe (e.g., biotin-alkyne, fluorescent-azide)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA) stock solution
-
Reducing agent (e.g., sodium ascorbate) stock solution (freshly prepared)
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-HRP or appropriate antibody for detection
Procedure:
-
Cell Lysis: Lyse the harvested cells in a suitable lysis buffer containing protease inhibitors.
-
Prepare Click Reaction Mix: In a microcentrifuge tube, combine the cell lysate (containing the labeled glycoproteins), the detection probe, CuSO4, and the copper(I)-stabilizing ligand.
-
Initiate Reaction: Add freshly prepared sodium ascorbate to the reaction mix to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Protein Precipitation (Optional): Precipitate the proteins to remove excess reagents.
-
Analysis: Analyze the labeled proteins by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescent probes) or Western blotting and detection with streptavidin-HRP (for biotinylated probes).
Visualizing the Workflow and Biological Context
To better understand the experimental process and the underlying biological pathways, the following diagrams have been generated.
References
- 1. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein oxidation of fucose environments (POFE) reveals fucose–protein interactions - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06432H [pubs.rsc.org]
- 3. Differential Labeling of Glycoproteins with Alkynyl Fucose Analogs [mdpi.com]
- 4. mdpi.com [mdpi.com]
Navigating the Glycoscape: A Comparative Guide to Fucosyltransferase Inhibitors
For researchers, scientists, and drug development professionals, the modulation of fucosylation, a key glycosylation event, presents a promising therapeutic avenue for a multitude of diseases, including cancer and inflammatory disorders. Fucosyltransferases (FUTs), the enzymes responsible for attaching fucose to glycan structures, are therefore critical drug targets. This guide provides an objective comparison of the efficacy of various fucosyltransferase inhibitors, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research.
Fucosylation plays a pivotal role in various biological processes, including cell adhesion, signaling, and immune responses.[1] Dysregulation of fucosylation is implicated in numerous pathologies, making FUTs attractive targets for therapeutic intervention. The development of potent and specific FUT inhibitors is a burgeoning field, with several classes of compounds demonstrating significant efficacy. This guide focuses on a comparative analysis of these inhibitors, presenting quantitative data, experimental protocols, and visual representations of relevant biological pathways.
Quantitative Efficacy of Fucosyltransferase Inhibitors
The efficacy of fucosyltransferase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). These values represent the concentration of an inhibitor required to reduce enzyme activity by 50% or the dissociation constant of the enzyme-inhibitor complex, respectively. A lower value indicates a more potent inhibitor. The following table summarizes the reported efficacy of several fucosyltransferase inhibitors against different FUT isoforms.
| Inhibitor | Target FUT(s) | IC50 / Ki Value | Cell Line / Assay Conditions | Reference |
| GDP-2F-Fucose | FUT3, FUT5, FUT6, FUT7 | Low µM range (Ki) | Competitive inhibition assay | [2] |
| GDP-6F-Fucose | FUT3, FUT5, FUT6, FUT7 | Low µM range (Ki) | Competitive inhibition assay | [2] |
| 2-Fluoro-L-fucose (2F-Fuc) | Global FUTs | ~2.5 µM (IC50 for FUT7) | Cell-based assays (HL-60) | [2] |
| 6-Fluoro-L-fucose (6F-Fuc) | Global FUTs | Inhibition observed, but complex dose-response | Cell-based assays (HL-60) | [2] |
| Guanosine 5'-diphosphate (GDP) | Helicobacter pylori α(1,3)-FucT | 0.25 ± 0.10 mM (IC50) | Fluorescence-based inhibition assay | |
| FDW028 | FUT8 | Not specified, but highly selective | Not specified |
It is important to note that the efficacy of these inhibitors can vary significantly depending on the specific FUT isoform, the substrate used in the assay, and the experimental conditions.
Experimental Protocols for Assessing Inhibitor Efficacy
To enable researchers to conduct their own comparative studies, we provide a generalized protocol for determining the IC50 of a fucosyltransferase inhibitor using a competitive enzymatic assay. This protocol can be adapted for different FUT isoforms and inhibitor types.
Generalized Fucosyltransferase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific fucosyltransferase.
Principle: This assay measures the activity of a fucosyltransferase in the presence of varying concentrations of an inhibitor. The enzyme catalyzes the transfer of fucose from a donor substrate (e.g., GDP-fucose) to an acceptor substrate. The rate of product formation is measured, and the IC50 value is calculated from the dose-response curve.
Materials:
-
Recombinant fucosyltransferase enzyme (e.g., FUT3, FUT7, FUT8)
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide or a specific glycoprotein)
-
Test inhibitor compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing appropriate divalent cations like MnCl2)
-
96-well microplate
-
Microplate reader (for fluorescence or absorbance, depending on the detection method)
-
Detection reagent (specific to the chosen assay format, e.g., an antibody for an ELISA-based assay or a developing enzyme for a coupled-enzyme assay)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.
-
Enzyme and Substrate Preparation: Prepare a working solution of the fucosyltransferase enzyme and the acceptor substrate in the assay buffer.
-
Reaction Setup: a. To each well of the microplate, add a fixed volume of the inhibitor dilution (or buffer for the control). b. Add a fixed volume of the enzyme solution to each well. c. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme (typically 37°C).
-
Initiation of Reaction: Start the enzymatic reaction by adding a fixed volume of the GDP-fucose solution to each well.
-
Incubation: Incubate the reaction mixture for a specific time at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate divalent cations).
-
Detection: Measure the amount of product formed using a suitable detection method. This could involve:
-
Direct detection: If a fluorescently labeled acceptor is used, measure the fluorescence of the fucosylated product after purification.
-
Coupled-enzyme assay: Use a secondary enzyme that acts on the product of the fucosyltransferase reaction to generate a detectable signal (e.g., colorimetric or fluorescent).
-
Antibody-based detection (ELISA): Use an antibody that specifically recognizes the fucosylated product.
-
-
Data Analysis: a. Subtract the background signal (from wells without enzyme) from all readings. b. Normalize the data by setting the activity in the absence of the inhibitor to 100%. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
Key Signaling Pathways Involving Fucosylation
Understanding the biological context in which fucosyltransferases operate is crucial for interpreting the effects of their inhibitors. Below are diagrams of two key signaling pathways where fucosylation plays a critical regulatory role.
The Notch signaling pathway is fundamental for cell fate decisions. O-fucosylation of Notch receptors in the endoplasmic reticulum by Protein O-fucosyltransferase 1 (POFUT1) is a critical step. This modification is required for the subsequent action of Fringe glycosyltransferases in the Golgi, which further modifies the O-fucose with N-acetylglucosamine (GlcNAc). These glycosylation events modulate the binding of Notch to its ligands, thereby regulating signal transduction.
Selectins are cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on endothelial cells during inflammation. The ligands for selectins are often sialylated and fucosylated glycans, such as Sialyl Lewis X (sLeX). The biosynthesis of these ligands requires the action of fucosyltransferases in the Golgi apparatus, which transfer fucose from the donor substrate GDP-fucose to an acceptor glycan. GDP-fucose itself is synthesized through two main pathways: the de novo pathway from GDP-mannose and the salvage pathway from exogenous fucose. Inhibitors targeting FUTs can block the formation of selectin ligands and thus have anti-inflammatory potential.
Conclusion
The field of fucosyltransferase inhibitors is rapidly advancing, offering a diverse toolkit for researchers to probe the roles of fucosylation and develop novel therapeutics. This guide provides a snapshot of the current landscape, emphasizing the importance of quantitative comparison and standardized experimental protocols. By understanding the efficacy of different inhibitors and the biological pathways they target, researchers can make more informed decisions in their quest to modulate the intricate world of glycosylation.
References
- 1. Biosynthesis of sialylated and fucosylated selectin ligands of HL-60 cells in vitro. Midchain alpha3-fucose units inhibit terminal alpha6-sialylation but not alpha3-sialylation of polylactosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Global Metabolic Inhibitors of Sialyl- and Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Analytical Methods for L-Fucose Quantification
L-fucose, a deoxyhexose monosaccharide, is a critical component of many glycoproteins and glycolipids. Its presence and quantity are pivotal in various biological processes, including cell adhesion, immune response, and signal transduction. Consequently, accurate quantification of L-fucose is essential for researchers in glycobiology and professionals in biopharmaceutical development and quality control. This guide provides a comparative overview of three orthogonal analytical methods for L-fucose quantification: a chromogenic enzymatic assay, High-Performance Liquid Chromatography with pre-column derivatization and UV detection (HPLC-UV), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as required sensitivity, sample matrix complexity, available equipment, and desired throughput. The following table summarizes the key quantitative performance parameters of the three discussed methods to facilitate an objective comparison.
| Parameter | Enzymatic Assay | HPLC-UV (PMP Derivatization) | HPAE-PAD |
| Principle | Enzymatic Oxidation & Colorimetry | Pre-column Derivatization & Reversed-Phase Chromatography | Anion-Exchange Chromatography & Electrochemical Detection |
| Linearity Range | 0.5–100 µ g/assay | 10–400 µg/mL | 1.56–50 µM (0.26–8.2 µg/mL) |
| Limit of Detection (LOD) | 0.68 mg/L (0.68 µg/mL)[1] | 4.83 µg/mL[2] | ~0.25 µM (~41 ng/mL) (Estimated from 2.5 µL injection of 10 µM standard)[1] |
| Limit of Quantification (LOQ) | Not explicitly stated; typically 3x LOD | 14.6 µg/mL (Calculated as 3.03 * LOD) | Not explicitly stated; typically ~0.8 µM |
| Derivatization Required? | No | Yes (PMP) | No |
| Sample Throughput | High (~10 min per sample/batch) | Low to Medium (derivatization + run time) | Medium (direct injection, ~20 min run time) |
| Primary Advantage | Speed, simplicity, cost-effective | Good sensitivity, uses common HPLC-UV systems | High sensitivity and selectivity, no derivatization needed |
Methodology and Experimental Protocols
Enzymatic Assay
This method offers a rapid and straightforward approach for L-fucose quantification, making it ideal for high-throughput screening.
Principle: The assay is based on the oxidation of L-fucose by the enzyme L-fucose dehydrogenase in the presence of nicotinamide adenine dinucleotide phosphate (NADP+). This reaction produces L-fucono-1,5-lactone and reduced NADP+ (NADPH). The amount of NADPH formed is directly proportional to the L-fucose concentration and is measured by the increase in absorbance at 340 nm.[1]
Figure 1. Workflow for the enzymatic quantification of L-fucose.
Experimental Protocol (Based on Megazyme K-FUCOSE Kit): [1]
-
Sample Preparation: Dilute the sample to ensure the L-fucose concentration falls between 5 and 1000 mg/L.
-
Reagent Preparation: Prepare reagents as specified in the kit instructions, which typically includes a buffer solution, NADP+ solution, and the L-fucose dehydrogenase enzyme suspension.
-
Assay Procedure (Manual/Cuvette):
-
Pipette 0.10 mL of the sample into a cuvette.
-
Add 2.00 mL of distilled water, 0.20 mL of Buffer, and 0.10 mL of NADP+ solution. Mix thoroughly.
-
Read the initial absorbance (A1) at 340 nm after approximately 3 minutes.
-
Start the reaction by adding 0.02 mL of L-fucose dehydrogenase suspension.
-
Mix and read the final absorbance (A2) at 340 nm after the reaction is complete (approximately 10 minutes).
-
-
Calculation: The concentration of L-fucose is calculated based on the change in absorbance (A2 - A1) relative to a standard curve prepared with known L-fucose concentrations.
HPLC with PMP Derivatization and UV Detection
This method involves a chemical derivatization step to attach a UV-active chromophore to the sugar, allowing for sensitive detection using standard HPLC-UV systems.
Principle: Monosaccharides, including L-fucose, react with 1-phenyl-3-methyl-5-pyrazolone (PMP) at their reducing end under mild alkaline conditions. This reaction forms a stable derivative that can be readily separated by reversed-phase HPLC and detected by its absorbance, typically at 250 nm.
Figure 2. General workflow for L-fucose analysis by HPLC with PMP derivatization.
Experimental Protocol:
-
Hydrolysis (for bound fucose): If L-fucose is part of a larger polysaccharide or glycoprotein, hydrolyze the sample using an acid (e.g., 2 M Trifluoroacetic Acid at 121°C for 2 hours) to release the monosaccharides.
-
Derivatization:
-
To 100 µL of the hydrolyzed sample or standard solution, add 100 µL of 0.5 M methanolic PMP and 100 µL of 0.3 M NaOH.
-
Vortex the mixture and incubate in a water bath at 70°C for 60 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Sample Cleanup:
-
Neutralize the mixture by adding 100 µL of 0.3 M HCl.
-
Add 1 mL of chloroform, vortex, and centrifuge to separate the phases.
-
Remove the upper aqueous layer containing the PMP-sugar derivatives. Repeat the chloroform extraction three times to remove excess PMP reagent.
-
Filter the final aqueous solution through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 100 mM phosphate buffer, pH 6.9).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 250 nm.
-
Quantification: Based on a calibration curve constructed from PMP-derivatized L-fucose standards.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
HPAE-PAD is a highly sensitive and specific method that allows for the direct quantification of underivatized carbohydrates.
Principle: At a high pH (typically >12), the hydroxyl groups of carbohydrates become partially ionized, allowing them to be separated as anions on a strong anion-exchange column. The separated carbohydrates are then detected electrochemically as they are oxidized at the surface of a gold electrode using a repeating sequence of potentials (a waveform). This direct detection method is highly sensitive and eliminates the need for derivatization.
References
A Comparative Guide to L-Fucose Metabolism in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of L-fucose metabolism across various cell lines, offering insights into the differential utilization of this critical monosaccharide in cellular physiology and pathology. The data presented herein is curated from multiple experimental studies to facilitate an objective comparison of fucosylation patterns and metabolic pathway activities.
Introduction to L-Fucose Metabolism
L-fucose is a deoxyhexose sugar that plays a pivotal role in a variety of biological processes, including cell adhesion, signaling, and immune responses.[1] Its incorporation into glycoproteins and glycolipids, a process known as fucosylation, is critical for the function of many proteins.[2] In mammalian cells, L-fucose is metabolized through two main pathways: the de novo synthesis pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes extracellular L-fucose.[3] The enzymes responsible for attaching fucose to glycans are fucosyltransferases (FUTs), while fucosidases remove fucose residues.[4][5] Dysregulation of fucosylation has been implicated in several diseases, most notably cancer, where it can influence tumor progression, metastasis, and drug resistance.
Comparative Analysis of Fucosylation and Enzyme Expression
The metabolic landscape of L-fucose varies significantly among different cell lines, particularly between normal and cancerous cells, and even between different cancer types. This variation is often attributed to differential expression of FUTs and other metabolic enzymes.
Quantitative Data on Fucosylation and FUT Expression
The following tables summarize quantitative data on fucosylation levels and the expression of key fucosyltransferase enzymes in various cell lines as reported in the literature. It is important to note that experimental conditions and quantification methods may vary between studies.
Table 1: Comparative Fucosylation Levels in Selected Cell Lines
| Cell Line | Cell Type | Relative Fucosylation Level | Method of Quantification | Reference |
| RT4 | Low-grade bladder cancer | High | Flow cytometry with Aleuria aurantia lectin (AAL) | |
| T24 | High-grade bladder cancer | Moderate | Flow cytometry with AAL | |
| J82COT | High-grade bladder cancer | Moderate | Flow cytometry with AAL | |
| TCCSUP | High-grade bladder cancer | Moderate | Flow cytometry with AAL | |
| AG | Aggressive Prostate Cancer | Upregulated (2-fold) | Tandem Mass Tags (TMT) labeling and nanoLC-MS/MS | |
| NAG | Nonaggressive Prostate Cancer | Baseline | Tandem Mass Tags (TMT) labeling and nanoLC-MS/MS | |
| HT-29 | Colorectal adenocarcinoma | High (survives high fucose) | MTT Assay | |
| A375 | Skin malignant melanoma | High (survives high fucose) | MTT Assay | |
| HGF-1 | Human gingival fibroblast | Low (sensitive to high fucose) | MTT Assay |
Table 2: Differential Expression of Fucosyltransferases (FUTs) in Bladder Cancer Cell Lines
| Gene | RT4 (Low-grade) | 5637 (Low-grade) | SW780 (Low-grade) | T24 (High-grade) | J82COT (High-grade) |
| FUT1 | Present | Present | Present | Present | Low |
| FUT2 | Present | Present | Present | Present | High |
| FUT3 | Not appreciable | Moderate | High | Not appreciable | Not appreciable |
| FUT4 | Not appreciable | Not appreciable | Not appreciable | Moderate | Moderate |
| FUT5 | Not appreciable | Moderate | High | Not appreciable | Not appreciable |
| FUT6 | Not appreciable | Moderate | High | Not appreciable | Not appreciable |
| FUT9 | Expressed | Expressed | Expressed | Not expressed | Not expressed |
Data compiled from reference. Expression levels are qualitative descriptions based on the cited study.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess L-fucose metabolism.
Protocol 1: Quantification of Cell Surface Fucosylation using Lectin Affinity Flow Cytometry
This protocol provides a method to quantify the overall level of fucosylation on the cell surface using a fucose-binding lectin.
Materials:
-
Cell lines of interest
-
Phosphate-buffered saline (PBS)
-
Biotinylated Aleuria aurantia lectin (AAL)
-
Streptavidin conjugated to a fluorescent dye (e.g., FITC or PE)
-
Flow cytometer
Procedure:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in PBS at a concentration of 1 x 10^6 cells/mL.
-
Incubate cells with biotinylated AAL (typically 1-10 µg/mL) for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS to remove unbound lectin.
-
Resuspend the cells in PBS and add the fluorescently labeled streptavidin.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in an appropriate volume of PBS for flow cytometry analysis.
-
Analyze the fluorescence intensity of the cell population using a flow cytometer. The mean fluorescence intensity corresponds to the level of cell surface fucosylation.
Protocol 2: Analysis of Intact Fucosylated Glycopeptides by Mass Spectrometry
This protocol outlines a method for the identification and quantification of specific fucosylated glycoproteins.
Materials:
-
Cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Trypsin
-
Lectin affinity chromatography column (e.g., LCA-sepharose)
-
Tandem Mass Tags (TMT) reagents (for quantitative analysis)
-
Nano-liquid chromatography-mass spectrometry (nanoLC-MS/MS) system
Procedure:
-
Lyse the cell pellets and quantify the protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
For quantitative analysis, label the peptides with TMT reagents according to the manufacturer's instructions.
-
Enrich for fucosylated glycopeptides using lectin affinity chromatography. A lectin such as Lens culinaris agglutinin (LCA) is specific for core fucosylation.
-
Elute the bound glycopeptides from the column.
-
Analyze the enriched glycopeptides by nanoLC-MS/MS.
-
Identify and quantify the fucosylated glycopeptides using appropriate bioinformatics software. Relative quantification is determined by the reporter ion intensities from the TMT tags.
Visualizing L-Fucose Metabolism and Experimental Workflows
To better understand the complex processes involved in L-fucose metabolism and its analysis, the following diagrams have been generated.
Caption: Mammalian L-fucose metabolic pathways.
Caption: Experimental workflow for fucosylation analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The dual role of fucosidases: tool or target - PMC [pmc.ncbi.nlm.nih.gov]
L-Fucosylated vs. D-Fucosylated Glycans: A Comparative Guide to Immunogenicity
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric form of a monosaccharide within a glycan can dramatically alter its biological recognition and subsequent immunological response. While L-fucose is a common component of mammalian glycans, its enantiomer, D-fucose, is not naturally present in human glycoproteins. This guide provides a detailed comparison of the immunogenicity of L-fucosylated and D-fucosylated glycans, drawing upon established immunological principles and outlining a framework for their experimental evaluation.
Comparative Immunological Profiles
| Feature | L-Fucosylated Glycans | D-Fucosylated Glycans (Anticipated) |
| Natural Occurrence in Mammals | Endogenous, widely distributed on N- and O-linked glycans.[1][2] | Not naturally occurring.[1][2] |
| Immunological Recognition | Generally recognized as "self" and are poorly immunogenic, contributing to peripheral tolerance.[1] | Recognized as "non-self" or foreign antigens. |
| Predicted Immunogenicity | Low, except in specific contexts such as non-human linkages (e.g., core α1,3-fucose) or altered presentation (e.g., afucosylation of antibodies). | High, expected to elicit a robust innate and adaptive immune response. |
| Immune Evasion by Pathogens | Some pathogens mimic host L-fucosylated structures to evade the immune system. | Unlikely to be used for immune evasion due to its foreign nature. |
| Therapeutic Potential | Modulation of L-fucosylation (e.g., afucosylation of monoclonal antibodies) is used to enhance therapeutic efficacy by increasing antibody-dependent cell-mediated cytotoxicity (ADCC). | Potential as a component of glycoconjugate vaccines to elicit a strong, targeted immune response against pathogens or tumors. |
Anticipated Immune Response to D-Fucosylated Glycans
The introduction of a D-fucosylated glycan into a mammalian system is expected to be treated as a foreign entity, triggering a cascade of immune responses. The proposed signaling pathway for the recognition and processing of a D-fucosylated glycan is outlined below.
Hypothetical Experimental Framework for Comparative Immunogenicity Assessment
Experimental Protocols
Below are detailed methodologies for the key experiments outlined in the workflow.
Synthesis and Conjugation of Fucosylated Glycans
-
Objective: To prepare immunogens by synthesizing D- and L-fucosylated oligosaccharides and conjugating them to a carrier protein.
-
Methodology:
-
Glycan Synthesis: Synthesize a model trisaccharide containing either D-fucose or L-fucose at the non-reducing end (e.g., Fucα1-2Galβ1-4Glc) using chemical or enzymatic methods.
-
Linker Introduction: Introduce a linker with a reactive functional group (e.g., an amine or thiol) at the reducing end of the synthesized trisaccharides.
-
Carrier Protein Conjugation: Covalently link the fucosylated trisaccharides to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) using an appropriate crosslinker (e.g., glutaraldehyde for amine-reactive linkers).
-
Purification and Characterization: Purify the resulting glycoconjugates using size-exclusion chromatography. Characterize the conjugates by methods such as MALDI-TOF mass spectrometry and protein and carbohydrate quantification assays to determine the glycan-to-protein ratio.
-
Immunization of Animal Models
-
Objective: To elicit an immune response against the synthesized glycoconjugates.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as BALB/c mice (n=5-10 per group).
-
Immunization Groups:
-
Group 1: L-fucosylated glycan-KLH conjugate
-
Group 2: D-fucosylated glycan-KLH conjugate
-
Group 3: KLH only (carrier control)
-
Group 4: PBS (vehicle control)
-
-
Immunization Schedule: Administer an initial subcutaneous injection of the immunogen (e.g., 50 µg) emulsified in Complete Freund's Adjuvant. Follow with booster immunizations on days 14 and 28 with the same dose of immunogen in Incomplete Freund's Adjuvant.
-
Sample Collection: Collect blood samples via tail vein bleeding at regular intervals (e.g., days 0, 14, 28, and 42) to monitor the antibody response. At the end of the experiment, collect terminal blood samples and spleens for further analysis.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the serum titers of antibodies specific to the L- and D-fucosylated glycans.
-
Methodology:
-
Antigen Coating: Coat 96-well microtiter plates with the respective L- and D-fucosylated glycans conjugated to a non-immunizing carrier protein (e.g., BSA) to avoid detection of anti-carrier antibodies.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
Serum Incubation: Add serially diluted serum samples from the immunized mice to the wells and incubate.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody isotype (e.g., anti-mouse IgG).
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with an appropriate stop solution.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The antibody titer is defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.
-
Cytokine Profiling
-
Objective: To determine the T-cell cytokine response profile (Th1 vs. Th2) elicited by the fucosylated glycans.
-
Methodology:
-
Splenocyte Isolation: Isolate splenocytes from the immunized mice at the end of the study.
-
In Vitro Restimulation: Culture the splenocytes in the presence of the respective L- or D-fucosylated glycan-KLH conjugate, KLH alone, or a mitogen (positive control).
-
Supernatant Collection: Collect the culture supernatants after a defined incubation period (e.g., 48-72 hours).
-
Cytokine Quantification: Measure the concentrations of key Th1 (e.g., IFN-γ, IL-2) and Th2 (e.g., IL-4, IL-5, IL-10) cytokines in the supernatants using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
-
References
A Researcher's Guide to Validating Afucosylation in Therapeutic Antibodies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of afucosylated therapeutic antibodies against their fucosylated counterparts, supported by experimental data and detailed methodologies. The absence of fucose on the N-glycan of the antibody's Fc region is a critical quality attribute that significantly enhances its therapeutic efficacy, primarily by boosting its ability to induce antibody-dependent cell-mediated cytotoxicity (ADCC).
The removal of fucose from the core of the N-linked glycan at position Asn297 of the IgG1 Fc domain has a profound impact on the antibody's interaction with Fcγ receptors (FcγRs) on immune effector cells.[1][2] This modification eliminates steric hindrance, leading to a more favorable interaction with FcγRIIIa (CD16a), a key activating receptor on Natural Killer (NK) cells.[3] The enhanced binding affinity translates to a more potent ADCC response, a crucial mechanism for eliminating target cells in cancer immunotherapy.[1][2]
Enhanced Effector Function: A Quantitative Look
The primary advantage of afucosylation lies in the significant enhancement of ADCC activity. This is a direct result of the increased binding affinity of the afucosylated antibody to the FcγRIIIa receptor.
Comparative Binding Affinity to FcγRIIIa
The removal of core fucose can increase the binding affinity of an IgG1 antibody to FcγRIIIa by up to 50-fold. This enhanced interaction is the molecular basis for the improved effector function.
| Antibody Type | Target | FcγRIIIa Allotype | Fold Increase in Binding Affinity (Afucosylated vs. Fucosylated) | Reference |
| Anti-CD20 | CD20 | V158 | ~35 | |
| Anti-CD20 | CD20 | F158 | ~9 | |
| Humanized IgG1 | - | - | ~50 | |
| Mouse IgG2a | - | FcγRIV (mouse orthologue) | ~10 |
Table 1: Comparison of FcγRIIIa Binding Affinity. This table summarizes the fold increase in binding affinity of afucosylated antibodies to different allotypes of the FcγRIIIa receptor compared to their fucosylated counterparts. The data is compiled from multiple studies.
Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
The increased binding to FcγRIIIa translates directly to a more potent ADCC response, with afucosylated antibodies demonstrating a 2- to 40-fold enhancement in ADCC activity compared to their fucosylated counterparts.
| Antibody | Target Cells | Effector Cells | Fold Increase in ADCC Activity (Afucosylated vs. Fucosylated) | Reference |
| Anti-CD20 | B-lymphoma cells | Human PBMCs | Markedly Increased | |
| Humanized IgG1 | Various | Human PBMCs or NK cells | Significantly Improved | |
| Anti-RhD IgG1 & IgG3 | RhD+ Red Blood Cells | NK cells | 12-fold (IgG1), 7-fold (IgG3) | |
| YB2/0-produced KM8399 | - | - | 50-fold |
Table 2: Comparison of ADCC Activity. This table highlights the significant enhancement in ADCC activity observed with afucosylated antibodies across different antibody-target systems.
Experimental Validation Protocols
Validating the afucosylation of a therapeutic antibody and its functional consequences requires a series of well-defined experiments. Below are detailed protocols for the key assays.
N-Glycan Analysis for Afucosylation Assessment
This protocol outlines the steps for releasing, labeling, and analyzing the N-glycans from a monoclonal antibody to determine the level of afucosylation.
1. Enzymatic N-Glycan Release:
-
Denature 20 µg of the antibody sample.
-
Incubate the denatured antibody with PNGase F (1 U) at 37°C for 16 hours to release the N-linked glycans.
-
Purify the released glycans using a graphitized carbon column.
2. Fluorescent Labeling of N-Glycans:
-
To the dried glycan sample, add 10 μl of a labeling solution containing 0.37 M 2-aminobenzamide (2-AB) and 1 M NaCNBH₃ in a 70:30 (v:v) mixture of DMSO and acetic acid.
-
Incubate the reaction mixture at 65°C for 3 hours.
-
Purify the labeled glycans to remove excess dye.
3. HILIC-HPLC Analysis:
-
Reconstitute the labeled glycans in an appropriate solvent (e.g., water:acetonitrile 30:70 v/v).
-
Inject the sample onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters ACQUITY UPLC BEH amide column).
-
Use a gradient of solvents A (e.g., 100 mM ammonium formate, pH 4.5) and B (acetonitrile) to separate the glycans.
-
Detect the labeled glycans using a fluorescence detector (Excitation: 260 nm, Emission: 430 nm).
-
The presence and relative abundance of fucosylated and afucosylated glycan peaks are determined by comparing their retention times to a standard glycan library.
FcγRIIIa Binding Assay using Surface Plasmon Resonance (SPR)
This protocol describes the measurement of binding kinetics between the therapeutic antibody and the FcγRIIIa receptor using SPR.
1. Chip Preparation and Ligand Immobilization:
-
Use a sensor chip suitable for protein capture (e.g., CM5 chip).
-
Immobilize an anti-His antibody onto the sensor chip surface.
-
Capture His-tagged recombinant FcγRIIIa on the anti-His antibody surface. This capture approach avoids direct coupling of the receptor, which can lead to variability.
2. Analyte Injection and Data Acquisition:
-
Prepare a concentration series of the fucosylated and afucosylated antibodies in a suitable running buffer (e.g., HBS-EP+).
-
Inject the antibody solutions over the captured FcγRIIIa surface.
-
Include blank cycles with buffer injections for double referencing.
-
Monitor the association and dissociation phases in real-time.
3. Regeneration and Data Analysis:
-
Regenerate the sensor surface between each antibody injection using a suitable regeneration solution (e.g., 10mM NaOH) to remove the bound antibody.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a flow cytometry-based method to measure the ADCC activity of the therapeutic antibody.
1. Cell Preparation:
-
Target Cells: Use a target cell line that expresses the antigen recognized by the antibody (e.g., CD20-positive B-lymphoma cells). Label the target cells with a fluorescent dye for identification.
-
Effector Cells: Isolate primary human Natural Killer (NK) cells or use a reliable NK cell line (e.g., NK-92) as effector cells.
2. ADCC Reaction:
-
Plate the target cells in a 96-well plate.
-
Add the fucosylated or afucosylated antibody at various concentrations.
-
Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).
-
Incubate the plate for 4-6 hours at 37°C to allow for cell lysis.
3. Staining and Flow Cytometry Analysis:
-
Stain the cells with a viability dye (e.g., 7-AAD) and a marker for apoptosis (e.g., Annexin V) to differentiate between live, apoptotic, and necrotic target cells.
-
Acquire the samples on a flow cytometer.
-
Gate on the fluorescently labeled target cells and quantify the percentage of dead cells (positive for the viability dye) in the presence of different antibody concentrations.
4. Data Analysis:
-
Calculate the percentage of specific lysis for each antibody concentration.
-
Plot the percentage of specific lysis against the antibody concentration and determine the EC50 value (the concentration of antibody that induces 50% of the maximum specific lysis).
Conclusion
The validation of afucosylation is a critical step in the development of therapeutic antibodies with enhanced effector functions. By employing the analytical and functional assays detailed in this guide, researchers can robustly characterize their afucosylated antibody candidates and generate the necessary data to support their progression through the drug development pipeline. The significant and consistent enhancement in FcγRIIIa binding and ADCC activity underscores the therapeutic potential of this glycoengineering strategy.
References
- 1. The “less-is-more” in therapeutic antibodies: Afucosylated anti-cancer antibodies with enhanced antibody-dependent cellular cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of Fc Core Fucosylation in the Effector Function of IgG1 Antibodies [frontiersin.org]
- 3. Antibody fucosylation lowers FcγRIIIa/CD16a affinity by limiting the conformations sampled by the N162-glycan - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fucose-Binding Lectins for Researchers and Drug Development Professionals
An in-depth guide to the binding specificities of common fucose-binding lectins, supported by quantitative data and detailed experimental protocols. This guide aims to assist researchers, scientists, and drug development professionals in selecting the appropriate lectin for their specific applications.
Fucose-binding lectins are invaluable tools in glycobiology, diagnostics, and drug development for the detection and characterization of fucosylated glycans. Alterations in fucosylation are associated with various physiological and pathological processes, including cancer and inflammation, making these lectins critical for biomarker discovery and therapeutic development. This guide provides a comparative analysis of the binding specificities of several widely used fucose-binding lectins, presenting quantitative data, experimental methodologies, and visual workflows to aid in experimental design and interpretation.
Comparative Binding Specificity of Fucose-Binding Lectins
The selection of a fucose-binding lectin is dictated by its specific affinity towards different fucose linkages. The following table summarizes the quantitative binding data for several common lectins, highlighting their preferential fucosyl-glycan epitopes. This data is crucial for applications ranging from the enrichment of fucosylated glycoproteins to their detection in complex biological samples.
| Lectin | Source | Preferential Fucose Linkage(s) | Dissociation Constant (Kd) or Association Constant (Ka) | Comments |
| AAL (Aleuria aurantia Lectin) | Orange peel mushroom | α1,6-Fuc (core fucose), α1,3-Fuc, α1,2-Fuc, α1,4-Fuc[1][2][3][4] | Kd values are in the µM range for various fucosylated oligosaccharides.[2] | Exhibits broad specificity for various fucose linkages. Often used for the general detection of fucosylation. |
| AOL (Aspergillus oryzae Lectin) | Fungus (Aspergillus oryzae) | α1,6-Fuc (core fucose) | Shows 2.9-6.2 times higher affinity constants (Ka) for α1,6-fucosylated oligosaccharides than AAL. | More specific for core fucose compared to AAL, making it a better probe for this modification. |
| LTL (Lotus tetragonolobus Lectin) | Lotus seeds | α-linked L-fucose, particularly in Lewis x (Lex) motif (Galβ1-4[Fucα1-3]GlcNAc) | Binding affinities differ significantly from UEA I for some oligosaccharides. | While historically considered anti-H(O), its primary recognition motif is now identified as Lewis x. |
| UEA I (Ulex europaeus Agglutinin I) | Gorse seeds | α1,2-Fuc | Reacts strongly with α1,2-linked fucose residues but poorly or not at all with α1,3 or α1,6-linked fucose. | A well-established marker for human endothelial cells and for detecting the H-antigen of the ABO blood group system. |
| LCA (Lens culinaris Agglutinin) | Lentil | Core fucose (α1,6-Fuc) on N-glycans | Ka = 1.1 x 105 M-1 for core-fucosylated, agalactosylated, bi-antennary N-glycan. | Specific for core fucose, particularly on bi-antennary N-glycans; binding is abrogated by additional branching. |
| PSA (Pisum sativum Agglutinin) | Pea | Core fucose (α1,6-Fuc) on N-glycans | Ka = 1.2 x 105 M-1 for core-fucosylated, trimannosyl structure. | Similar to LCA, it is specific for core fucose but shows the highest affinity for the core-fucosylated trimannosyl structure. |
| PA-IIL (Pseudomonas aeruginosa Lectin A) | Bacterium (Pseudomonas aeruginosa) | Fucose, with a preference for Lewis a (Lea) | High affinity for fucose, with dissociation constants in the micromolar range. | The binding is mediated by two calcium ions and shows a high affinity for fucose monosaccharides. |
Experimental Protocols
Accurate determination of lectin specificity relies on robust experimental methodologies. Below are detailed protocols for two common techniques used to characterize lectin-glycan interactions.
Protocol 1: Lectin Affinity Chromatography for Glycoprotein Enrichment
This protocol describes the enrichment of fucosylated glycoproteins from a complex mixture using lectin affinity chromatography.
Materials:
-
Lectin-agarose beads (e.g., AAL-agarose)
-
Chromatography column
-
Binding Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.4.
-
Washing Buffer: Binding buffer with 0.1-0.5% Triton X-100.
-
Elution Buffer: Binding buffer containing a high concentration of the inhibitory sugar (e.g., 0.2 M L-fucose).
-
Protein sample (e.g., cell lysate, serum)
Procedure:
-
Column Preparation: Pack the chromatography column with the lectin-agarose beads and equilibrate with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the protein sample to the column at a slow flow rate to allow for efficient binding.
-
Washing: Wash the column with 10-20 column volumes of Washing Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound glycoproteins by applying the Elution Buffer to the column. Collect the fractions.
-
Analysis: Analyze the eluted fractions for the presence of the target glycoproteins using methods such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Glycan Array Analysis for Specificity Profiling
This protocol outlines the use of a glycan microarray to determine the fine binding specificity of a fucose-binding lectin.
Materials:
-
Glycan microarray slide with a diverse library of immobilized glycans.
-
Fluorescently labeled lectin.
-
Binding Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
-
Washing Buffer (e.g., PBS with 0.05% Tween-20).
-
Microarray scanner.
Procedure:
-
Blocking: Block the glycan microarray slide with binding buffer for 1 hour at room temperature to prevent non-specific binding.
-
Lectin Incubation: Incubate the slide with a solution of the fluorescently labeled lectin in binding buffer for 1-2 hours at room temperature in a humidified chamber.
-
Washing: Wash the slide sequentially with washing buffer and then with distilled water to remove unbound lectin.
-
Scanning: Dry the slide by centrifugation and scan using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Analyze the fluorescence intensities for each glycan spot to determine the binding profile of the lectin. The signal intensity correlates with the binding affinity of the lectin to the specific glycan.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using Graphviz, illustrate the workflows for lectin affinity chromatography and glycan array analysis.
References
- 1. Carbohydrate binding specificity of a fucose-specific lectin from Aspergillus oryzae: a novel probe for core fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of recombinant Aleuria aurantia lectins with altered binding specificities to fucosylated glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. vectorlabs.com [vectorlabs.com]
A Comparative Guide to Validating the Mechanism of Action of Novel Fucose Analogs
For Researchers, Scientists, and Drug Development Professionals
Fucosylation, the enzymatic addition of fucose to glycans, is a critical post-translational modification involved in a myriad of physiological and pathological processes, including cell adhesion, signaling, and cancer progression. The enzymes responsible for this modification, fucosyltransferases (FUTs), and the GDP-fucose biosynthesis pathways are prime targets for therapeutic intervention. Novel fucose analogs have emerged as powerful tools to probe and inhibit these processes. This guide provides an objective comparison of the performance of several novel fucose analogs, supported by experimental data, and details the methodologies for validating their mechanism of action.
Mechanism of Action of Fucose Analogs
Peracetylated fucose analogs are designed for enhanced cell permeability. Once inside the cell, they are deacetylated by cellular esterases and enter the fucose salvage pathway, where they are converted to their corresponding GDP-fucose analogs. These modified GDP-fucose molecules can then exert their inhibitory effects through a dual mechanism of action[1]:
-
Competitive Inhibition of Fucosyltransferases: The analog, in its GDP-activated form, can act as a competitive inhibitor of various fucosyltransferases (FUTs), competing with the natural substrate, GDP-fucose.[1]
-
Feedback Inhibition of GDP-Fucose Biosynthesis: The accumulation of the GDP-fucose analog can lead to feedback inhibition of the de novo GDP-fucose biosynthesis pathway, primarily by targeting the enzyme GDP-mannose 4,6-dehydratase (GMD).[1][2] Some analogs may also target other enzymes in this pathway, such as the FX enzyme (GDP-4-keto-6-deoxymannose 3,5-epimerase-4-reductase).[3]
dot
Caption: Mechanism of action of peracetylated fucose analogs.
Comparative Performance of Novel Fucose Analogs
The efficacy of novel fucose analogs can be evaluated based on their ability to inhibit specific enzymes, reduce cellular fucosylation, and impact cell viability. The following tables summarize key quantitative data for a selection of fluorinated and alkynyl fucose analogs.
| Fucose Analog | Target Enzyme/Process | Inhibition Metric | Value | Cell Line/System |
| Fluorinated Analogs | ||||
| GDP-2-deoxy-2-fluoro-l-fucose | FUT3 | Ki | 4-38 µM | In vitro |
| FUT5 | Ki | 4-38 µM | In vitro | |
| FUT6 | Ki | 4-38 µM | In vitro | |
| FUT7 | Ki | 4-38 µM | In vitro | |
| FUT8 | % Inhibition | 92% at 5 µM | In vitro | |
| GDP-6-fluoro-l-fucose | FUT3 | Ki | 4-38 µM | In vitro |
| FUT5 | Ki | 4-38 µM | In vitro | |
| FUT6 | Ki | 4-38 µM | In vitro | |
| FUT7 | Ki | 4-38 µM | In vitro | |
| FUT8 | % Inhibition | 13-28% at 5 µM | In vitro | |
| 6-fluoro-l-fucose | Cell Proliferation | IC50 | 159 µM | HCT116 |
| 6,6-difluoro-l-fucose | Cell Proliferation | IC50 | 43 µM | HCT116 |
| 6,6,6-trifluoro-l-fucose | Cell Proliferation | IC50 | 58 µM | HCT116 |
| Alkynyl Analogs | ||||
| 6-alkynyl-fucose | FX Enzyme | IC50 | 3 µM | In vitro |
| Hepatoma Cell Invasion | - | Significant Reduction | Hepatoma cell lines | |
| 7-alkynyl-fucose | Fucosyltransferases | Substrate Activity | Better substrate than 6-alkynyl-fucose | In vitro |
| Cytotoxicity | - | Low toxicity | Mammalian cells |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate validation of the mechanism of action of novel fucose analogs.
Fucosyltransferase (FUT) Inhibition Assay
This assay directly measures the ability of a fucose analog to inhibit the activity of a specific fucosyltransferase.
Materials:
-
Recombinant fucosyltransferase (e.g., FUT8)
-
GDP-fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide)
-
Fucose analog to be tested
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM MnCl2, 0.1% Triton X-100)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate, and the fucosyltransferase enzyme in each well of a 96-well plate.
-
Add varying concentrations of the fucose analog (or its GDP-activated form) to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding a fixed concentration of GDP-fucose to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the amount of fucosylated product formed. This can be done using various methods, such as HPLC, mass spectrometry, or by using a coupled enzyme assay that generates a fluorescent or colorimetric signal.
-
Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 or Ki value.
Cell-Based Fucosylation Inhibition Assay
This assay assesses the overall effect of a fucose analog on fucosylation within a cellular context.
Materials:
-
Cultured cells (e.g., cancer cell line)
-
Peracetylated fucose analog
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (optional, for intracellular staining)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Fluorescently labeled lectin specific for fucosylated glycans (e.g., Aleuria Aurantia Lectin - AAL)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the peracetylated fucose analog for 24-72 hours. Include an untreated control.
-
Harvest the cells and wash them with PBS.
-
Fix the cells with the fixation solution.
-
(Optional) Permeabilize the cells if targeting intracellular fucosylated glycans.
-
Block non-specific binding with the blocking buffer.
-
Incubate the cells with the fluorescently labeled lectin.
-
Wash the cells to remove unbound lectin.
-
Analyze the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope.
-
A decrease in fluorescence intensity in treated cells compared to the control indicates inhibition of fucosylation.
Cell Proliferation Assay (Alamar Blue Assay)
This assay determines the effect of the fucose analog on the viability and proliferation of cells.
Materials:
-
Cultured cells
-
Peracetylated fucose analog
-
Cell culture medium
-
Alamar Blue reagent
-
96-well plate
-
Plate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell adherence, add fresh medium containing various concentrations of the peracetylated fucose analog. Include a vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add Alamar Blue reagent to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours, or until a color change is observed.
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
dot
Caption: Experimental workflow for assessing fucosylation inhibition.
References
L-Fucose vs. Other Monosaccharides: A Comparative Guide to Their Effects on Glycosylation
For researchers and professionals in drug development, optimizing the glycosylation profile of therapeutic proteins is paramount to ensuring their efficacy, stability, and safety. The supplementation of cell culture media with monosaccharides is a key strategy to modulate these profiles. This guide provides a comparative analysis of L-fucose against other common monosaccharides, supported by experimental data and methodologies, to aid in the rational design of cell culture processes for desired glycan structures.
Comparative Effects on Glycosylation Profiles
The addition of monosaccharides to cell culture media can significantly alter the final glycan structure of recombinant proteins. L-fucose is primarily known for its role in core fucosylation, a critical quality attribute that can modulate the antibody-dependent cell-mediated cytotoxicity (ADCC) of monoclonal antibodies. However, its effects and those of other sugars like D-galactose, D-mannose, and N-acetylglucosamine (GlcNAc) are not always isolated, often influencing multiple glycosylation pathways.
Below is a summary of the typical effects observed when supplementing cell culture media with these monosaccharides.
| Monosaccharide | Primary Effect | Secondary Effects | Impact on Titer/Productivity |
| L-Fucose | Increases core fucosylation | Can slightly decrease sialylation at high concentrations. | Generally neutral to slightly negative. |
| D-Galactose | Increases galactosylation | Often increases sialylation (as galactose is a precursor to sialic acid). | Can increase specific productivity. |
| D-Mannose | Can increase high-mannose type glycans | May decrease sialylation and galactosylation by competing for metabolic resources. | Can be cytotoxic at high concentrations, potentially reducing titer. |
| N-Acetylglucosamine (GlcNAc) | Increases antennary branching (GlcNAc branching) | Can support sialylation and galactosylation by increasing the availability of UDP-GlcNAc. | Generally neutral. |
Metabolic Pathways and Points of Intervention
The influence of each monosaccharide begins with its entry into the cell and conversion into a nucleotide sugar donor, the active form used by glycosyltransferases in the Golgi apparatus. Understanding these pathways is crucial for predicting the outcome of supplementation.
Caption: Metabolic pathways for monosaccharide conversion to nucleotide sugar donors.
Experimental Protocol: Monosaccharide Feeding in CHO Cell Culture
This section outlines a general methodology for comparing the effects of different monosaccharides on the glycosylation of a monoclonal antibody (mAb) produced in Chinese Hamster Ovary (CHO) cells.
Objective: To determine the impact of L-fucose, D-galactose, and D-mannose supplementation on mAb fucosylation, galactosylation, and sialylation.
1. Cell Culture Maintenance:
-
Cell Line: CHO-K1 cells engineered to produce a human IgG1 mAb.
-
Medium: A chemically defined, serum-free CHO medium.
-
Culture Conditions: Cells are maintained in shaker flasks at 37°C, 5% CO₂, and 120 RPM.
2. Fed-Batch Culture Experiment:
-
Inoculation: Seed shaker flasks (125 mL) with a working volume of 40 mL at a density of 0.5 x 10⁶ cells/mL.
-
Monosaccharide Stocks: Prepare sterile stock solutions of L-fucose (200 mM), D-galactose (200 mM), and D-mannose (200 mM) in water.
-
Feeding Strategy:
-
On day 3 and day 5 of the culture, supplement the flasks with the respective monosaccharide to a final concentration of 10 mM.
-
A control group receives no monosaccharide supplementation.
-
All conditions are performed in triplicate.
-
-
Sampling: Collect samples daily to measure cell density, viability, and mAb titer. On day 12, harvest the supernatant for purification and glycan analysis.
3. mAb Purification:
-
Clarify the harvested cell culture fluid by centrifugation (3000 x g for 20 min) followed by filtration (0.22 µm).
-
Purify the mAb using a Protein A affinity chromatography column.
-
Elute the antibody, neutralize the pH, and buffer-exchange into phosphate-buffered saline (PBS).
4. N-Glycan Analysis:
-
Glycan Release: Denature the purified mAb and release the N-glycans using the enzyme PNGase F.
-
Labeling: Label the released glycans with a fluorescent dye such as 2-aminobenzamide (2-AB).
-
Analysis: Separate and quantify the labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with fluorescence detection. Identify glycan peaks by comparing their retention times to a labeled dextran ladder and reference standards.
The workflow for such an experiment is visualized below.
Caption: Workflow for comparing monosaccharide effects on mAb glycosylation.
Concluding Remarks
The choice of monosaccharide for media supplementation must be tailored to the specific goals for the therapeutic protein's glycan profile.
-
L-fucose is a targeted choice for increasing fucosylation, though its impact on other glycan attributes should be monitored.
-
D-galactose is highly effective for enhancing both galactosylation and sialylation, making it a common choice for improving the serum half-life of proteins.
-
D-mannose supplementation should be approached with caution due to its potential to increase undesirable high-mannose structures and impact cell viability.
-
N-acetylglucosamine can be beneficial for increasing branching and providing the necessary building blocks for complex glycan synthesis.
A systematic evaluation, as outlined in the experimental protocol, is essential for determining the optimal feeding strategy for a given cell line and product, ensuring the desired product quality attributes are consistently achieved.
Safety Operating Guide
Safe Disposal of L-(-)-Fucose: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of L-(-)-Fucose, a white, odorless, solid powder.[1][2] While generally not classified as a hazardous substance, adherence to established safety protocols is essential to minimize any potential risks.[3]
Key Safety and Hazard Information
To facilitate a quick assessment of this compound, the following table summarizes its key physical properties and hazard ratings.
| Property | Value |
| Physical State | Solid, Powder[1][2] |
| Appearance | White |
| Odor | Odorless |
| Melting Point | 128 - 141 °C / 262.4 - 285.8 °F |
| Health Hazard (NFPA) | 0 |
| Fire Hazard (NFPA) | 1 (or 0, as per another source) |
| Reactivity Hazard (NFPA) | 0 |
Standard Operating Procedure for this compound Disposal
This section outlines the procedural steps for the routine disposal of this compound waste and the handling of accidental spills.
I. Routine Waste Disposal
-
Waste Collection :
-
Collect all waste this compound, including expired product and contaminated materials (e.g., weighing papers, gloves, and wipes), in a designated, sealable, and clearly labeled waste container suitable for solid chemical waste.
-
-
Container Labeling :
-
Label the waste container with "this compound Waste" and include any other information required by your institution's chemical waste management program.
-
-
Storage Pending Disposal :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.
-
-
Final Disposal :
-
Dispose of the sealed waste container through your institution's official chemical waste management service. Always adhere to local, state, and federal regulations governing chemical waste. While some sources suggest that smaller quantities might be disposed of with household waste, it is crucial to follow official institutional and regulatory guidelines.
-
II. Accidental Spill Cleanup
For Minor Spills:
-
Ensure Safety : Wear appropriate personal protective equipment (PPE), including safety glasses and impervious gloves.
-
Cleanup Procedure : Use dry cleanup methods to avoid generating dust. Gently sweep or vacuum the spilled material.
-
Containment : Place the collected material into a clean, dry, sealable, and labeled container for disposal.
For Major Spills:
-
Evacuate and Secure Area : Clear the area of all personnel and ensure the spill area is well-ventilated.
-
Alert Authorities : Notify your institution's emergency responders, providing them with the location and nature of the spill.
-
Personal Protection : If trained to do so, control personal contact by using appropriate protective equipment, which may include a dust respirator.
-
Prevent Contamination : Take measures to prevent the spilled material from entering drains, sewers, or water courses.
-
Cleanup : Following the guidance of emergency responders, sweep or shovel up the material and place it in a labeled container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling L-(-)-Fucose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling L-(-)-Fucose, a deoxyhexose monosaccharide integral to various biological studies. Adherence to these procedural steps and personal protective equipment (PPE) guidelines is critical for safe handling and disposal.
Personal Protective Equipment (PPE) for this compound
Proper PPE is the first line of defense against potential exposure. Although this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it should be handled with care as its properties are not fully characterized.[1] The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles.[2][3][4] | Conforming to EN 166 (EU) or NIOSH (US) standards is recommended to protect against dust particles.[5] |
| Hands | Chemical-resistant, impervious gloves. | Nitrile rubber, polychloroprene, butyl rubber, or fluorocaoutchouc are suitable materials. Glove suitability and durability depend on the frequency and duration of contact. |
| Body | Laboratory coat. | A lab coat should be worn to prevent skin contact. For larger quantities or where there is a risk of significant exposure, overalls may be considered. |
| Respiratory | Not required under normal use with adequate ventilation. | If dust is generated and exposure limits may be exceeded, a dust respirator or a full-face respirator should be used. |
Procedural Guidance for Handling this compound
A systematic approach to handling this compound, from preparation to disposal, minimizes risks and ensures a safe laboratory environment. The following workflow outlines the key steps.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area to minimize inhalation of dust.
-
Avoid all unnecessary personal contact.
-
When handling, do not eat, drink, or smoke.
-
Wash hands thoroughly with soap and water after handling.
-
Keep containers securely sealed when not in use.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep containers tightly closed and protected from physical damage.
-
Store away from incompatible materials such as oxidizing agents.
Spill Management:
-
For minor spills, immediately clean up the area. Use dry clean-up procedures and avoid generating dust. Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.
-
For major spills, clear the area of personnel and move upwind. Alert emergency responders and inform them of the location and nature of the hazard.
Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.
-
Collect waste this compound and any contaminated materials in a designated, labeled, and sealed container.
-
Some sources suggest that smaller quantities can be disposed of with household waste; however, it is crucial to consult and adhere to your institution's and local authorities' specific waste disposal guidelines. Do not allow wash water from cleaning equipment to enter drains.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
